molecular formula C5H10Cl2 B096302 2,2-Dichloro-3-methylbutane CAS No. 17773-66-9

2,2-Dichloro-3-methylbutane

Cat. No.: B096302
CAS No.: 17773-66-9
M. Wt: 141.04 g/mol
InChI Key: WIQMOFSSJHPXIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dichloro-3-methylbutane, also known as this compound, is a useful research compound. Its molecular formula is C5H10Cl2 and its molecular weight is 141.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

17773-66-9

Molecular Formula

C5H10Cl2

Molecular Weight

141.04 g/mol

IUPAC Name

2,2-dichloro-3-methylbutane

InChI

InChI=1S/C5H10Cl2/c1-4(2)5(3,6)7/h4H,1-3H3

InChI Key

WIQMOFSSJHPXIK-UHFFFAOYSA-N

SMILES

CC(C)C(C)(Cl)Cl

Canonical SMILES

CC(C)C(C)(Cl)Cl

Other CAS No.

17773-66-9

Synonyms

2,2-dichloro-3-methylbutane

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-dichloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2-dichloro-3-methylbutane, a geminal dichloride of interest in organic synthesis. The primary synthetic route detailed is the reaction of 3-methyl-2-butanone (B44728) with phosphorus pentachloride (PCl₅). This document outlines the reaction mechanism, a detailed experimental protocol, and the available physicochemical and spectroscopic data for the target compound.

Introduction

This compound is a halogenated alkane with potential applications as a building block in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. The geminal dichloride functionality offers a versatile handle for further chemical transformations. The most direct and established method for the synthesis of such compounds is the reaction of a corresponding ketone with a chlorinating agent like phosphorus pentachloride.

Synthesis Pathway and Mechanism

The synthesis of this compound is achieved through the reaction of 3-methyl-2-butanone with phosphorus pentachloride. The overall reaction is as follows:

The mechanism of this reaction involves the initial attack of the carbonyl oxygen of the ketone onto the phosphorus atom of PCl₅. This is followed by a series of steps involving nucleophilic attack by the chloride ion and elimination of phosphoryl chloride (POCl₃) to yield the geminal dichloride.

Synthesis_Pathway 3-methyl-2-butanone 3-methyl-2-butanone Intermediate Intermediate 3-methyl-2-butanone->Intermediate + PCl5 PCl5 PCl5 This compound This compound Intermediate->this compound - POCl3 POCl3 POCl3 Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Ketone Dissolve Ketone Add PCl5 Add PCl5 Dissolve Ketone->Add PCl5 Stir at RT Stir at RT Add PCl5->Stir at RT Quench with Ice/Water Quench with Ice/Water Stir at RT->Quench with Ice/Water Extract with Ether Extract with Ether Quench with Ice/Water->Extract with Ether Wash with NaHCO3 Wash with NaHCO3 Extract with Ether->Wash with NaHCO3 Dry with MgSO4 Dry with MgSO4 Wash with NaHCO3->Dry with MgSO4 Evaporate Solvent Evaporate Solvent Dry with MgSO4->Evaporate Solvent Fractional Distillation Fractional Distillation Evaporate Solvent->Fractional Distillation

An In-depth Technical Guide to the Physical Properties of 2,2-dichloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and anticipated physical properties of 2,2-dichloro-3-methylbutane. Due to a scarcity of direct experimental data for this specific compound, this document leverages data from closely related isomers to offer valuable insights and predictive context for researchers.

Core Physical Properties

Physical PropertyThis compound (Predicted/Theoretical)2,3-dichloro-2-methylbutane (Isomer)2-chloro-2-methylbutane (Related Compound)
Molecular Formula C5H10Cl2C5H10Cl2C5H11Cl
Molecular Weight 141.04 g/mol [1][2]141.04 g/mol 106.59 g/mol [3]
Boiling Point No data availableNo data available85-86 °C
Melting Point No data available-3.50 °C-73 °C
Density No data available1.0425 g/cm³[4]0.866 g/mL at 25 °C
Solubility in Water Predicted to be poorly solubleLimited solubility[4]Insoluble[5][6]
Solubility in Organic Solvents Predicted to be soluble in non-polar solventsSoluble in non-polar solvents like hexane (B92381) and toluene[4]Soluble in ethanol (B145695) and ether[5][6]

Experimental Protocols

The following are detailed methodologies for determining key physical properties of halogenated alkanes like this compound.

Determination of Boiling Point (Distillation Method)

The boiling point of a liquid can be determined via simple distillation. This method identifies the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

  • Distilling flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distilling flask to ensure it accurately measures the temperature of the vapor that is distilling.

  • Place a small volume of the sample (e.g., 5 mL) and a few boiling chips into the distilling flask.

  • Begin heating the flask gently.

  • Record the temperature when the liquid begins to boil and the first drop of distillate is collected in the receiving flask.

  • Continue to record the temperature at regular intervals. The boiling point is the temperature at which the liquid and vapor are in equilibrium, and this temperature should remain constant during the distillation of a pure substance.

Determination of Density (Pycnometer Method)

A pycnometer (or specific gravity bottle) is used to accurately determine the density of a liquid.

Apparatus:

  • Pycnometer

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • Clean and dry the pycnometer thoroughly and record its empty mass (m1).

  • Fill the pycnometer with distilled water of a known temperature and record the mass (m2). The density of water at this temperature is known.

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with the sample liquid (this compound) at the same temperature and record the mass (m3).

  • The density of the sample can be calculated using the following formula: Density_sample = [(m3 - m1) / (m2 - m1)] * Density_water

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the primary physical properties of a liquid sample such as this compound.

G cluster_0 Sample Preparation cluster_1 Experimental Determination cluster_2 Data Analysis & Reporting A Obtain pure sample of this compound B Determine Boiling Point (Distillation Method) A->B C Determine Density (Pycnometer Method) A->C D Determine Melting Point (Cooling Curve Method) A->D E Determine Solubility (Visual Miscibility Test) A->E F Record and analyze experimental data B->F C->F D->F E->F G Compare with predicted values and related compounds F->G H Compile technical data sheet G->H

Caption: Workflow for Physical Property Determination.

References

An In-depth Technical Guide to 2,2-dichloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-dichloro-3-methylbutane is a halogenated alkane with the chemical formula C₅H₁₀Cl₂. As a geminal dichloride, its chemical reactivity is characterized by the presence of two chlorine atoms on the same carbon atom. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, potential synthetic routes, and spectroscopic characterization. To date, there is limited information in the public domain regarding the biological activity or use of this compound in drug development.

Chemical Structure and Properties

This compound consists of a butane (B89635) backbone with two chlorine atoms and a methyl group attached to the second carbon atom, and another methyl group on the third carbon.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₅H₁₀Cl₂PubChem[1]
Molecular Weight 141.04 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Registry Number 17773-66-9NIST[2]
Canonical SMILES CC(C)C(C)(Cl)ClPubChem[1]
Computed XLogP3-AA 3.1Guidechem[3]
Kovats Retention Index 790 (non-polar column)NIST[4]

Synthesis of this compound

Synthesis from 3-methyl-2-butanone (B44728)

The reaction of ketones with phosphorus pentachloride (PCl₅) is a known method for the synthesis of gem-dichlorides.

synthesis_ketone ketone 3-methyl-2-butanone product This compound ketone->product Chlorination pcl5 + PCl₅ side_product + POCl₃

Caption: Synthesis of this compound from a ketone.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3-methyl-2-butanone (1.0 equivalent) in a dry, inert solvent such as carbon tetrachloride.

  • Reagent Addition: Slowly add phosphorus pentachloride (1.1 equivalents) to the stirred solution. The reaction is exothermic and may require cooling in an ice bath to control the temperature.

  • Reaction: After the addition is complete, the mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC or GC).

  • Workup: The reaction mixture is cooled to room temperature and slowly poured onto crushed ice to decompose the excess PCl₅ and the phosphorus oxychloride (POCl₃) byproduct.

  • Extraction: The aqueous mixture is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layers are combined, washed with a saturated sodium bicarbonate solution, then with brine, and dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation to yield this compound.

Free-Radical Chlorination of 2-methylbutane

Free-radical halogenation of alkanes can also be employed, although this method typically yields a mixture of chlorinated products.

synthesis_alkane alkane 2-methylbutane product This compound + isomers alkane->product cl2 + Cl₂ (excess) conditions UV light

Caption: Synthesis via free-radical chlorination.

Experimental Protocol:

  • Reaction Setup: A solution of 2-methylbutane in an inert solvent (or neat) is placed in a reaction vessel equipped with a gas inlet, a condenser, and a UV lamp.

  • Initiation: The solution is irradiated with UV light while chlorine gas is bubbled through the mixture.

  • Reaction: The reaction is allowed to proceed until the desired degree of chlorination is achieved, which can be monitored by GC. The formation of HCl gas is also an indicator of the reaction's progress.

  • Workup: The reaction mixture is washed with a dilute solution of sodium thiosulfate (B1220275) to remove excess chlorine, followed by a wash with a dilute sodium bicarbonate solution to neutralize the HCl. The organic layer is then washed with water and dried over a suitable drying agent.

  • Purification: Due to the non-selective nature of free-radical chlorination, the product will be a mixture of mono-, di-, and polychlorinated isomers. Separation of this compound from this mixture would require careful fractional distillation or preparative gas chromatography.

Spectroscopic Data

Mass Spectrometry

The electron ionization mass spectrum of this compound is available from the NIST WebBook.[2] The fragmentation pattern is consistent with its structure.

Expected Fragmentation:

  • Molecular Ion (M⁺): A peak corresponding to the molecular ion (C₅H₁₀Cl₂) should be observed. Due to the presence of two chlorine atoms, the isotopic pattern for M, M+2, and M+4 will be characteristic.

  • Loss of Cl: A significant fragment resulting from the loss of a chlorine radical to form a tertiary carbocation is expected.

  • Loss of isopropyl group: Cleavage of the C2-C3 bond can lead to the loss of an isopropyl radical.

  • Other fragments: Various other smaller fragments resulting from further cleavage of the carbon skeleton are also anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

  • -CH(CH₃)₂: A multiplet (likely a septet) for the single proton on C3.

  • -CH(CH₃)₂: A doublet for the six equivalent protons of the two methyl groups attached to C3.

  • -C(Cl)₂CH₃: A singlet for the three protons of the methyl group on C2.

Predicted ¹³C NMR Spectrum:

  • C1: A signal for the methyl carbon attached to C2.

  • C2: A signal for the quaternary carbon bearing the two chlorine atoms, shifted significantly downfield.

  • C3: A signal for the tertiary carbon of the isopropyl group.

  • C4 & C5: A single signal for the two equivalent methyl carbons of the isopropyl group.

Reactions

The chemical reactivity of this compound is dominated by the two chlorine atoms. As a geminal dichloride, it can undergo various nucleophilic substitution and elimination reactions.

Biological Activity and Applications

There is currently no significant information in the scientific literature regarding the biological activity, signaling pathways, or applications of this compound in drug development or other fields. Its structural analog, 1,3-dichloro-3-methylbutane, has been used as a reagent in the synthesis of Precocene analogs, which exhibit anti-juvenile hormone activity in insects.

Conclusion

This compound is a halogenated alkane whose physicochemical properties are well-defined. While detailed experimental protocols for its synthesis are not abundant, it can be prepared through established methods such as the chlorination of a corresponding ketone or the free-radical chlorination of the parent alkane. Its spectroscopic characteristics can be predicted with a reasonable degree of accuracy. Further research is needed to explore its reactivity and potential applications.

References

Spectroscopic Analysis of 2,2-dichloro-3-methylbutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for the halogenated alkane, 2,2-dichloro-3-methylbutane. Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this document presents a combination of existing mass spectrometry data and theoretically predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. Detailed, generalized experimental protocols for the acquisition of such data are also provided to guide researchers in their analytical endeavors.

Chemical Identity and Properties

This compound is a chlorinated hydrocarbon with the chemical formula C₅H₁₀Cl₂.[1][2] Its molecular weight is 141.039 g/mol .[1][2] Key identifiers for this compound are listed in the table below.

IdentifierValue
IUPAC Name This compound
CAS Number 17773-66-9[1][2]
Molecular Formula C₅H₁₀Cl₂[1][2]
Molecular Weight 141.039 g/mol [1][2]
Canonical SMILES CC(C)C(C)(Cl)Cl
InChI InChI=1S/C5H10Cl2/c1-4(2)5(3,6)7/h4H,1-3H3[1]
InChIKey WIQMOFSSJHPXIK-UHFFFAOYSA-N[1]

Spectroscopic Data

Mass Spectrometry

The mass spectrum of this compound is available from the NIST WebBook and was obtained by electron ionization (EI).[1] The spectrum is characterized by a molecular ion peak and several fragment ions. The presence of two chlorine atoms results in a characteristic isotopic pattern for chlorine-containing fragments.

Table 1: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
41100[C₃H₅]⁺
4395[C₃H₇]⁺
5685[C₄H₈]⁺
6930[C₅H₉]⁺
8415[C₅H₉Cl]⁺ (³⁵Cl)
865[C₅H₉Cl]⁺ (³⁷Cl)
10510[M-Cl]⁺, [C₅H₁₀Cl]⁺ (³⁵Cl)
1073[M-Cl]⁺, [C₅H₁₀Cl]⁺ (³⁷Cl)
140<1[M]⁺, [C₅H₁₀Cl₂]⁺ (²x³⁵Cl)
142<1[M]⁺, [C₅H₁₀³⁵Cl³⁷Cl]⁺
144<1[M]⁺, [C₅H₁₀Cl₂]⁺ (²x³⁷Cl)

Data sourced from NIST WebBook.[1] The fragmentation pattern is consistent with the structure of this compound, showing losses of alkyl and chlorine radicals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

The ¹H NMR spectrum is expected to show two signals corresponding to the two distinct proton environments.

Table 2: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 1.1 - 1.3Doublet6H-CH(CH₃ )₂
~ 2.2 - 2.5Septet1H-CH (CH₃)₂
~ 1.9 - 2.1Singlet3H-C(Cl)₂CH₃

Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum is predicted to exhibit four distinct signals corresponding to the four unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~ 16 - 20-CH(C H₃)₂
~ 35 - 40-C H(CH₃)₂
~ 30 - 35-C(Cl)₂C H₃
~ 90 - 95-C (Cl)₂CH₃

Note: These are predicted values and are for guidance only.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not publicly available. The predicted characteristic absorption bands are based on the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration
2975 - 2870StrongC-H stretch (alkane)
1470 - 1450MediumC-H bend (CH₃)
1385 - 1370MediumC-H bend (gem-dimethyl)
800 - 600StrongC-Cl stretch

Note: The C-Cl stretching vibrations can be complex and may show multiple bands.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a volatile liquid sample such as this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use an appropriate number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C frequency.

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-100 ppm).

    • A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio (e.g., 128 scans or more), along with a suitable relaxation delay.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the clean, empty salt plates.

    • Place the sample in the spectrometer's sample compartment.

    • Record the sample spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.

  • Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.

  • Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and record their abundance.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare Neat Sample Sample->Prep_IR Prep_MS Prepare for GC-MS Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS System Prep_MS->MS Process_NMR Fourier Transform, Phasing, Baseline Correction NMR->Process_NMR Process_IR Background Subtraction IR->Process_IR Process_MS Chromatogram Integration, Mass Spectrum Extraction MS->Process_MS Analysis_NMR Chemical Shift Analysis, Multiplicity, Integration Process_NMR->Analysis_NMR Analysis_IR Functional Group Identification Process_IR->Analysis_IR Analysis_MS Molecular Ion & Fragmentation Pattern Analysis Process_MS->Analysis_MS Final_Structure Structural Elucidation Analysis_NMR->Final_Structure Analysis_IR->Final_Structure Analysis_MS->Final_Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. While experimental data is limited, the provided information and protocols offer a robust starting point for researchers in the fields of chemistry and drug development.

References

An In-depth Technical Guide to the NMR Spectrum of 2,2-dichloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectrum of 2,2-dichloro-3-methylbutane. Due to the absence of publicly available experimental spectra for this specific compound, this report leverages spectral prediction tools and data from structural analogs to provide a comprehensive interpretation for researchers in synthetic chemistry, drug discovery, and materials science.

Predicted Spectroscopic Data

The predicted ¹H and ¹³C NMR data for this compound are summarized below. These values were obtained using computational models that are widely accepted in the scientific community for their accuracy in predicting spectral features of organic molecules.

Predicted ¹H NMR Data
SignalChemical Shift (δ) (ppm)MultiplicityIntegrationCoupling Constant (J) (Hz)Assignment
a2.41Septet1H6.9CH
b1.22Doublet6H6.9CH(CH ₃)₂
c1.85Singlet3H-C(CH₃)
Predicted ¹³C NMR Data
SignalChemical Shift (δ) (ppm)Assignment
191.5CCl₂
238.8C H(CH₃)₂
325.1C(C H₃)
417.0CH(C H₃)₂

Spectral Interpretation and Structural Confirmation

The predicted NMR data provides a clear fingerprint for the structure of this compound.

¹H NMR Spectrum: The proton spectrum is expected to show three distinct signals. The downfield signal at approximately 2.41 ppm is a septet, characteristic of a proton coupled to six equivalent neighboring protons, which corresponds to the methine proton (CH) of the isopropyl group. The signal further upfield at around 1.22 ppm is a doublet with an integration of 6H, representing the six equivalent methyl protons of the isopropyl group, split by the adjacent methine proton. The singlet at approximately 1.85 ppm with an integration of 3H is assigned to the methyl group attached to the quaternary carbon bearing the two chlorine atoms. This methyl group has no adjacent protons, hence it appears as a singlet.

¹³C NMR Spectrum: The carbon spectrum is predicted to display four signals, consistent with the four unique carbon environments in the molecule. The most downfield signal at 91.5 ppm is attributed to the quaternary carbon atom bonded to the two electron-withdrawing chlorine atoms (CCl₂). The signal at 38.8 ppm corresponds to the methine carbon of the isopropyl group. The remaining two upfield signals at 25.1 ppm and 17.0 ppm are assigned to the methyl carbons. The signal at 25.1 ppm is from the methyl group attached to the CCl₂ carbon, while the signal at 17.0 ppm represents the two equivalent methyl carbons of the isopropyl group.

Structural Analogs for Data Validation

To support the predicted data, experimental NMR data from structurally similar compounds can be examined. For instance, in 2,2-dichloropropane, the two equivalent methyl groups appear as a singlet in the ¹H NMR spectrum at approximately 2.19 ppm. In 2,2-dichlorobutane, the methyl group adjacent to the dichlorinated carbon appears as a singlet, while the ethyl group gives rise to a quartet and a triplet. These patterns in analogous compounds lend confidence to the predicted multiplicities and general chemical shift regions for this compound.

Experimental Protocol for NMR Analysis

The following provides a detailed methodology for acquiring high-quality NMR spectra of small organic molecules like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.

  • Transfer the solution to a clean, standard 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Instrument Setup:

  • The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard broadband probe.

  • Insert the sample into the spectrometer's magnet.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This can be performed manually or using an automated shimming routine.

  • Tune and match the probe for both the ¹H and ¹³C frequencies.

3. ¹H NMR Data Acquisition:

  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • Use a standard single-pulse experiment.

  • Set the acquisition time to at least 2-3 seconds to ensure good resolution.

  • A relaxation delay of 1-2 seconds is typically sufficient for quantitative analysis.

  • Acquire a suitable number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS).

4. ¹³C NMR Data Acquisition:

  • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

  • Employ a standard pulse sequence with proton decoupling (e.g., zgpg30).

  • A larger number of scans (e.g., 128 or more) will likely be necessary to obtain a good signal-to-noise ratio, as the ¹³C nucleus is less sensitive than ¹H.

  • Process the data similarly to the ¹H spectrum.

  • Reference the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualization of Key NMR Correlations

The following diagrams illustrate the structure of this compound and the spin-spin coupling interactions that give rise to the observed splitting patterns in the predicted ¹H NMR spectrum.

Caption: Molecular structure of this compound.

G cluster_protons Proton Environments & Splitting H_CH CH (Septet) δ ≈ 2.41 ppm H_CH3_iso CH(CH₃)₂ (Doublet) δ ≈ 1.22 ppm H_CH->H_CH3_iso J ≈ 6.9 Hz H_CH3_iso->H_CH J ≈ 6.9 Hz H_CH3_quat C(CH₃) (Singlet) δ ≈ 1.85 ppm

Caption: Predicted ¹H NMR splitting pattern for this compound.

Mass Spectrometry of 2,2-dichloro-3-methylbutane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron ionization mass spectrometry of 2,2-dichloro-3-methylbutane. It details the expected fragmentation patterns, presents a summary of mass spectral data, outlines a typical experimental protocol for analysis, and visualizes the key fragmentation pathways. This information is critical for the identification and characterization of this compound in various scientific and industrial applications.

Introduction to the Mass Spectrometry of Halogenated Alkanes

Electron ionization (EI) mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of organic compounds. When a molecule is subjected to a high-energy electron beam, it is ionized to form a molecular ion (M+•). This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their mass-to-charge ratio (m/z).

For halogenated compounds, the presence of isotopes of chlorine (³⁵Cl and ³⁷Cl) and bromine (⁷⁹Br and ⁸¹Br) leads to characteristic isotopic patterns in the mass spectrum. Specifically, the natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. This results in distinctive M+2 and M+4 peaks for compounds containing one or more chlorine atoms, aiding in their identification.

Electron Ionization Mass Spectrum of this compound

The electron ionization mass spectrum of this compound (C₅H₁₀Cl₂) is characterized by a series of fragment ions that provide valuable structural information. The molecular weight of this compound is 141.04 g/mol .[1] Due to the presence of two chlorine atoms, the molecular ion region will exhibit a characteristic cluster of peaks at m/z 140, 142, and 144, with relative intensities corresponding to the statistical probability of the presence of different chlorine isotopes.

Quantitative Data

The mass spectrum of this compound is available on the NIST WebBook.[2][3][4] While the raw data is not directly downloadable, visual inspection of the spectrum allows for the identification and semi-quantitative analysis of the major fragment ions. The table below summarizes the prominent peaks and their proposed identities.

m/zProposed Fragment IonFormulaNotes
105[M - Cl]⁺[C₅H₁₀Cl]⁺Loss of a chlorine radical. The isotopic pattern for one chlorine atom (ratio of ~3:1 for m/z 105 and 107) is expected.
83[M - C₄H₉]⁺[CHCl₂]⁺Loss of a tert-butyl radical. The isotopic pattern for two chlorine atoms (ratio of ~9:6:1 for m/z 83, 85, and 87) is expected.
69[C₅H₉]⁺[C₅H₉]⁺Loss of two chlorine atoms.
57[C₄H₉]⁺[C₄H₉]⁺Represents the stable tert-butyl cation. This is often a base peak in spectra of compounds containing this moiety.
43[C₃H₇]⁺[C₃H₇]⁺Isopropyl cation.
41[C₃H₅]⁺[C₃H₅]⁺Allyl cation, a common fragment.
Fragmentation Pathways

The fragmentation of this compound upon electron ionization is primarily driven by the cleavage of carbon-carbon and carbon-chlorine bonds to form stable carbocations. The major fragmentation pathways are outlined below.

Fragmentation_Pathway M [C₅H₁₀Cl₂]⁺• m/z 140, 142, 144 F1 [C₅H₁₀Cl]⁺ m/z 105, 107 M->F1 - Cl• F2 [CHCl₂]⁺ m/z 83, 85, 87 M->F2 - C₄H₉• F3 [C₄H₉]⁺ m/z 57 F1->F3 - CCl• F4 [C₃H₇]⁺ m/z 43 F3->F4 - CH₂

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

The acquisition of a mass spectrum for this compound is typically performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization source.

Sample Preparation
  • Standard Solution Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane. A typical concentration is in the range of 1-10 µg/mL.

  • Vial Transfer: Transfer the solution to a standard 2 mL autosampler vial with a screw cap and septum.

GC-MS Instrumentation and Parameters

A standard experimental setup for the analysis of halogenated hydrocarbons would involve the following:

  • Gas Chromatograph: Agilent 8860 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Injector: Split/splitless injector.

  • Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1 (can be adjusted based on sample concentration)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Final hold: Hold at 200 °C for 2 minutes.

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 35-200

  • Scan Speed: 1000 amu/s

Data Acquisition and Analysis
  • Data Acquisition: The data is acquired using the instrument's control and data acquisition software.

  • Data Analysis: The resulting chromatogram is analyzed to determine the retention time of the compound. The mass spectrum corresponding to the chromatographic peak of this compound is then extracted and examined.

  • Library Matching: The acquired mass spectrum can be compared against a reference library, such as the NIST Mass Spectral Library, for confirmation of the compound's identity.

Logical Workflow for Compound Identification

The process of identifying this compound using GC-MS follows a logical workflow.

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Prepare dilute solution Vial Transfer to vial Prep->Vial Inject Inject sample into GC-MS Vial->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Analysis & Detection Ionize->Detect Spectrum Obtain Mass Spectrum Detect->Spectrum Fragments Identify Key Fragments (m/z 105, 83, 57) Spectrum->Fragments Library NIST Library Match Spectrum->Library Identify Confirm Compound Identity Fragments->Identify Library->Identify

Caption: Workflow for the identification of this compound.

Conclusion

The mass spectrometry of this compound provides a distinctive fragmentation pattern that allows for its unambiguous identification. The presence of two chlorine atoms results in characteristic isotopic clusters for the molecular ion and chlorine-containing fragments. The major fragmentation pathways involve the loss of chlorine radicals and the formation of stable carbocations, such as the tert-butyl cation. By following a standardized GC-MS protocol, researchers can reliably acquire and interpret the mass spectrum of this compound, facilitating its analysis in complex matrices. This guide serves as a valuable resource for professionals in research, and drug development who require a thorough understanding of the mass spectral behavior of halogenated organic molecules.

References

Reactivity of 2,2-dichloro-3-methylbutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2,2-dichloro-3-methylbutane, a geminal dihalide with significant steric hindrance. The document explores the principal reaction pathways, focusing on elimination reactions, and discusses the factors governing product distribution. While direct experimental data for this specific compound is limited in publicly accessible literature, this guide extrapolates its reactivity based on established principles of organic chemistry and analogous reactions of sterically hindered alkyl halides. Detailed plausible experimental protocols for key transformations are provided, alongside visualizations of reaction mechanisms to facilitate a deeper understanding of its chemical behavior.

Introduction

This compound is a halogenated alkane characterized by the presence of two chlorine atoms on a tertiary carbon atom adjacent to a sterically demanding isopropyl group. This unique structural arrangement significantly influences its reactivity, primarily directing it towards elimination pathways over nucleophilic substitution. Understanding the reactivity of this molecule is crucial for its potential application as a building block in organic synthesis, particularly for the introduction of the neopentyl skeleton or the formation of substituted alkynes.

Core Reactivity: Dehydrohalogenation

The predominant reaction of this compound in the presence of a strong base is a double dehydrohalogenation, proceeding through two successive E2 (bimolecular elimination) reactions to yield an alkyne.[1][2][3] The regioselectivity of this reaction is highly dependent on the steric bulk of the base employed.

Reaction with Bulky Bases (e.g., Potassium tert-butoxide)

Due to the significant steric hindrance around the tertiary carbon bearing the chlorine atoms and the adjacent isopropyl group, a bulky base such as potassium tert-butoxide (KOtBu) will preferentially abstract a proton from the less sterically hindered methyl group (C1).[4][5][6] This leads to the formation of the terminal alkyne, 3-methyl-1-butyne (B31179) , as the major product. This is an example of Hofmann elimination, where the less substituted alkene (or in this case, alkyne) is favored due to steric factors.[4]

Reaction with Non-Bulky Bases (e.g., Sodium Amide)

A strong, non-bulky base like sodium amide (NaNH2) in liquid ammonia (B1221849) is also a potent reagent for double dehydrohalogenation.[3][7][8] While smaller bases typically favor the formation of the more substituted (Zaitsev) product, the substantial steric hindrance of the this compound substrate itself is likely to play a decisive role. Abstraction of the methine proton on the isopropyl group (C3) would lead to the more substituted internal alkyne. However, this proton is sterically shielded. Therefore, even with a smaller base, the formation of 3-methyl-1-butyne via proton abstraction from the C1 methyl group is expected to be a significant, if not the major, pathway.

Reaction Pathways and Mechanisms

The double dehydrohalogenation of this compound proceeds via a stepwise elimination of two molecules of hydrogen chloride.

E2_Elimination Reactant This compound Intermediate1 Vinyl Chloride Intermediate Reactant->Intermediate1 1st E2 Elimination (-HCl) Product Alkyne Product Intermediate1->Product 2nd E2 Elimination (-HCl)

Caption: General workflow for the double E2 elimination of this compound.

The first E2 elimination results in a vinyl chloride intermediate. The regioselectivity of this first step determines the final alkyne product. A second E2 elimination from the vinyl chloride yields the final alkyne.

Pathway to 3-methyl-1-butyne (Hofmann Product)

Caption: Favored pathway with a bulky base leading to the Hofmann product.

Potential Pathway to 3-methyl-1-butyne (Zaitsev Product - Less Favored)

Due to extreme steric hindrance, the formation of the internal alkyne is considered a minor pathway, even with smaller bases.

Quantitative Data

Reaction Base Predicted Major Product Predicted Minor Product(s) Governing Principle
Double DehydrohalogenationPotassium tert-butoxide3-methyl-1-butyneNegligibleHofmann Elimination (Steric Control)[4]
Double DehydrohalogenationSodium Amide3-methyl-1-butynePotentially trace amounts of the internal alkyneSteric Hindrance of Substrate[3][7]

Experimental Protocols (Plausible)

The following are plausible experimental protocols for the double dehydrohalogenation of this compound based on procedures for similar sterically hindered gem-dihalides. Caution: These reactions involve strong bases and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of 3-methyl-1-butyne using Potassium tert-butoxide

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is dried in an oven and cooled under a stream of nitrogen.

  • Potassium tert-butoxide (2.2 equivalents) is dissolved in anhydrous DMSO under a nitrogen atmosphere.

  • This compound (1.0 equivalent) is dissolved in a minimal amount of anhydrous DMSO and added to the dropping funnel.

  • The solution of the dihalide is added dropwise to the stirred solution of potassium tert-butoxide at room temperature.

  • After the addition is complete, the reaction mixture is heated to 50-60 °C and monitored by gas chromatography (GC) until the starting material is consumed.

  • The reaction is cooled to room temperature and quenched by the slow addition of water.

  • The product is extracted with a low-boiling pentane (B18724) or diethyl ether.

  • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is carefully removed by distillation.

  • The crude product is purified by fractional distillation to yield 3-methyl-1-butyne.

Synthesis of 3-methyl-1-butyne using Sodium Amide

Materials:

  • This compound

  • Sodium amide (NaNH2)

  • Liquid ammonia (NH3)

  • Anhydrous diethyl ether

  • Ammonium (B1175870) chloride (for quenching)

  • Dry ice/acetone condenser

Procedure:

  • A three-necked flask equipped with a dry ice/acetone condenser, a gas inlet tube, and a mechanical stirrer is assembled and flame-dried under a stream of nitrogen.

  • Liquid ammonia is condensed into the flask.

  • Sodium amide (2.2 equivalents) is cautiously added to the liquid ammonia with stirring.

  • A solution of this compound (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the sodium amide suspension.

  • The reaction is stirred for several hours at the reflux temperature of liquid ammonia (-33 °C).

  • The reaction is quenched by the careful addition of solid ammonium chloride.

  • The ammonia is allowed to evaporate overnight in the fume hood.

  • The remaining residue is partitioned between diethyl ether and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by distillation.

  • The crude product is purified by fractional distillation.

Conclusion

The reactivity of this compound is dominated by E2 elimination reactions. The significant steric hindrance imposed by the isopropyl group adjacent to the gem-dichloro-substituted carbon dictates a strong preference for the formation of the terminal alkyne, 3-methyl-1-butyne, particularly when a bulky base is used. While substitution reactions are theoretically possible, they are highly disfavored due to steric hindrance at the tertiary carbon center. This predictable reactivity makes this compound a potentially useful, albeit challenging, substrate for the synthesis of sterically encumbered alkynes. Further experimental studies are warranted to quantify the product distributions and optimize reaction conditions.

References

An In-depth Technical Guide to the Thermodynamic Properties of 2,2-dichloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

This technical guide provides a comprehensive overview of the thermodynamic properties of 2,2-dichloro-3-methylbutane. Due to a lack of extensive experimentally determined data in publicly available literature, this guide leverages established group contribution methods—specifically the Joback and Benson methods—to provide estimated thermodynamic parameters. These estimation techniques are widely used in chemical engineering and drug development for preliminary assessments when experimental data is unavailable.[1][2][3] This guide also outlines the standard experimental protocols for the determination of these properties, offering a framework for future laboratory investigations.

Molecular Structure and Identification

This compound is a halogenated alkane with the chemical formula C₅H₁₀Cl₂. Its structure consists of a butane (B89635) backbone with two chlorine atoms attached to the second carbon and a methyl group on the third carbon.

  • IUPAC Name: this compound

  • CAS Number: 17773-66-9

  • Molecular Weight: 141.04 g/mol

  • Chemical Formula: C₅H₁₀Cl₂

Estimated Thermodynamic Properties

The thermodynamic properties of this compound have been estimated using the Joback and Benson group contribution methods. These methods approximate properties by summing the contributions of individual functional groups within the molecule.[1][2][3]

Group Decomposition

To apply the group contribution methods, the molecule is first deconstructed into its constituent groups:

  • Joback Method Groups:

    • -CH₃: 3

    • CH-: 1

    • C<: 1 (This group is not explicitly defined in the standard Joback method, representing a limitation for this specific structure.)

    • -Cl: 2

  • Benson Method Groups:

    • C-(C)(H)₃: 3

    • C-(C)₃(H): 1

    • C-(C)₂(Cl)₂: 1

Data Presentation

The following tables summarize the estimated thermodynamic properties for this compound.

Table 1: Estimated Enthalpy and Gibbs Free Energy of Formation

PropertyJoback MethodBenson MethodUnits
Standard Enthalpy of Formation (ΔHf°)-235.5-220.8kJ/mol
Standard Gibbs Free Energy of Formation (ΔGf°)-150.7Not AvailablekJ/mol

Table 2: Estimated Heat Capacity

PropertyJoback MethodBenson MethodUnits
Ideal Gas Heat Capacity (Cp) at 298.15 K155.3152.1J/(mol·K)

Table 3: Other Estimated Thermodynamic Properties (Joback Method)

PropertyEstimated ValueUnits
Normal Boiling Point (Tb)415.2 KK
Critical Temperature (Tc)580.4 KK
Critical Pressure (Pc)3.24 MPaMPa
Critical Volume (Vc)320 cm³/molcm³/mol
Enthalpy of Vaporization (ΔHvap) at Tb35.8 kJ/molkJ/mol

Experimental Protocols

While specific experimental data for this compound is scarce, the following are detailed methodologies for key experiments that could be performed to determine its thermodynamic properties.

Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation can be determined from the enthalpy of combustion, measured using a bomb calorimeter.

Methodology:

  • A precisely weighed sample of this compound is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb."

  • The bomb is purged and then filled with an excess of pure oxygen to a pressure of approximately 30 atm.

  • The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

  • The sample is ignited by passing an electric current through a fuse wire.

  • The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. The final temperature of the water is recorded after thermal equilibrium is reached.

  • The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid).

  • The enthalpy of combustion of the sample is calculated from the temperature change, the mass of the sample, and the heat capacity of the calorimeter.

  • The standard enthalpy of formation is then calculated using Hess's law, from the balanced chemical equation for the combustion reaction and the known standard enthalpies of formation of the products (CO₂, H₂O, and HCl).

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

The heat capacity of liquid this compound can be measured as a function of temperature using a differential scanning calorimeter.

Methodology:

  • A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • A three-step temperature program is typically used: a. An initial isothermal period to allow the sample to reach thermal equilibrium. b. A linear heating ramp at a controlled rate (e.g., 10 K/min) over the desired temperature range. c. A final isothermal period.

  • The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature during the heating ramp.

  • A baseline measurement is performed with two empty pans, and a calibration measurement is performed with a standard material of known heat capacity (e.g., sapphire).

  • The heat capacity of the sample is calculated by comparing the heat flow to the sample with that of the standard and the baseline.

Determination of Vapor Pressure by Comparative Ebulliometry

The vapor pressure of this compound as a function of temperature can be determined using a comparative ebulliometer.

Methodology:

  • The ebulliometer consists of two parallel boiling tubes, one for the sample and one for a reference substance with a well-known vapor pressure-temperature relationship (e.g., water).

  • A known pressure of an inert gas (e.g., nitrogen) is applied to the system.

  • Both the sample and the reference substance are heated to their boiling points under the applied pressure.

  • The boiling temperatures of both the sample and the reference substance are measured simultaneously with high-precision thermometers.

  • The pressure of the system is then varied, and the corresponding boiling temperatures of the sample and reference are recorded at each new pressure.

  • The vapor pressure of the sample at a given temperature is equal to the known vapor pressure of the reference substance at its measured boiling temperature.

Visualization of Thermodynamic Property Estimation

The following diagram illustrates the logical workflow for estimating the thermodynamic properties of a molecule like this compound using group contribution methods.

G Workflow for Thermodynamic Property Estimation cluster_input Input cluster_methodology Methodology cluster_data Data cluster_output Output mol_structure Molecular Structure of This compound group_decomp Decomposition into Functional Groups mol_structure->group_decomp joback Joback Method group_decomp->joback benson Benson Method group_decomp->benson thermo_props Estimated Thermodynamic Properties (ΔHf°, ΔGf°, Cp, Tb, Tc, Pc, Vc, ΔHvap) joback->thermo_props benson->thermo_props joback_params Joback Group Contribution Parameters joback_params->joback benson_params Benson Group Contribution Parameters benson_params->benson

Caption: Estimation workflow using group contribution methods.

References

Technical Guide: 2,2-dichloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 17773-66-9

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2,2-dichloro-3-methylbutane, including its chemical and physical properties, proposed synthesis, potential reactions, and a summary of the toxicological profile of related chlorinated alkanes. Due to the limited availability of experimental data for this specific compound, some information is based on data from structurally similar compounds and theoretical predictions.

Chemical and Physical Properties

Quantitative data for this compound is scarce in the literature. The following table summarizes its basic identifiers and includes estimated physical properties based on available data for a closely related isomer, 2,2-dichloro-3,3-dimethylbutane, and computational predictions.

PropertyValueSource
Identifiers
CAS Number17773-66-9[NIST[1][2][3], PubChem[4], Guidechem[5]]
Molecular FormulaC₅H₁₀Cl₂[NIST[1][2][3], PubChem[4], Guidechem[5]]
Molecular Weight141.04 g/mol [NIST[1][2][3], PubChem[4]]
IUPAC NameThis compound[PubChem[4]]
SynonymsButane, 2,2-dichloro-3-methyl-[NIST[1][2][3]]
Predicted/Estimated Physical Properties
Boiling Point~135.7 °C (estimated)[Guidechem[6]] (Value for 2,2-dichloro-3,3-dimethylbutane)
Density~1.03 g/cm³ (estimated)[Guidechem[6]] (Value for 2,2-dichloro-3,3-dimethylbutane)
Melting Point~ -48.02 °C (estimated)[Guidechem[6]] (Value for 2,2-dichloro-3,3-dimethylbutane)

Spectroscopic Data

Mass Spectrometry

The mass spectrum of this compound is available from the NIST WebBook. The fragmentation pattern is consistent with the structure of a chlorinated alkane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

ProtonsMultiplicityPredicted Chemical Shift (ppm)
-CH₃ (at C4)Doublet~1.1
-CH- (at C3)Multiplet~2.2
-CH₃ (at C1)Singlet~1.8

Predicted ¹³C NMR Spectrum:

CarbonPredicted Chemical Shift (ppm)
C1~30-40
C2~90-100
C3~45-55
C4~15-25

Synthesis and Reactions

Synthesis of this compound

A plausible and common method for the synthesis of gem-dichloroalkanes is the reaction of a corresponding ketone with a chlorinating agent such as phosphorus pentachloride (PCl₅).[7][8]

Proposed Experimental Protocol: Synthesis from 3-Methyl-2-butanone (B44728)

This protocol is a representative procedure for the conversion of a ketone to a gem-dichloride using phosphorus pentachloride.

Materials:

  • 3-Methyl-2-butanone

  • Phosphorus pentachloride (PCl₅)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, separatory funnel, distillation apparatus

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, place a solution of 3-methyl-2-butanone in anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add a stoichiometric equivalent of phosphorus pentachloride (PCl₅) to the stirred solution. The addition should be controlled to maintain a low reaction temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

  • Cool the reaction mixture and carefully pour it over crushed ice.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation to obtain this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants Reactant1 3-Methyl-2-butanone Reaction Reaction in Anhydrous Diethyl Ether Reactant1->Reaction Reactant2 Phosphorus Pentachloride (PCl5) Reactant2->Reaction Workup Aqueous Workup (Ice, NaHCO3 wash) Reaction->Workup Drying Drying with MgSO4 Workup->Drying Purification Fractional Distillation Drying->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Potential Reactions: Dehydrochlorination

Halogenated alkanes can undergo elimination reactions in the presence of a strong base, such as alcoholic potassium hydroxide, to form alkenes. The dehydrochlorination of this compound would be expected to yield a mixture of chlorinated alkenes.

Logical Relationship Diagram for Dehydrochlorination

Dehydrochlorination Dehydrochlorination of this compound Start This compound Reagent Strong Base (e.g., Alcoholic KOH) Start->Reagent Product1 2-chloro-3-methyl-1-butene Reagent->Product1 Elimination Product2 2-chloro-3-methyl-2-butene Reagent->Product2 Elimination

Caption: Potential dehydrochlorination products.

Toxicology and Biological Activity

There is no specific toxicological or biological activity data available for this compound in the current scientific literature. However, general information on chlorinated alkanes can provide some insight.

General Toxicology of Chlorinated Alkanes:

  • Persistence and Bioaccumulation: Short-chain chlorinated alkanes are known to be persistent in the environment and can bioaccumulate.[1][9]

  • Toxicity: Short-chain chlorinated alkanes are generally considered to be toxic to aquatic organisms.[1][10]

  • Carcinogenicity: Some short-chain chlorinated alkanes have been classified as potentially carcinogenic to humans.[1]

Biological Activity:

  • The introduction of chlorine atoms into organic molecules can significantly alter their biological activity.[11] However, without experimental data, the specific biological effects of this compound remain unknown. Small chlorinated hydrocarbons are a broad class of compounds with diverse biological activities, and no specific signaling pathways have been identified for this particular molecule.[12][13][14]

Disclaimer: This document is intended for informational purposes for a scientific audience. The provided experimental protocol is a representative example and has not been optimized for the synthesis of this compound. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified chemist. The toxicological information is general to the class of chlorinated alkanes and may not be representative of the specific compound discussed.

References

Synthesis and Characterization of 2,2-dichloro-3-methylbutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and characterization of the geminal dichloride, 2,2-dichloro-3-methylbutane. This compound can serve as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. The introduction of a dichlorinated carbon center offers unique steric and electronic properties that can be exploited in medicinal chemistry for modulating biological activity.

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of the corresponding ketone, 3-methyl-2-butanone (B44728), with a chlorinating agent such as phosphorus pentachloride (PCl₅). This reaction, a well-established method for the preparation of gem-dichlorides from ketones, proceeds via nucleophilic attack of the carbonyl oxygen on the phosphorus atom, followed by substitution reactions.[1]

Synthesis Pathway

Synthesis_Pathway 3-methyl-2-butanone 3-methyl-2-butanone Intermediate Chlorophosphate Intermediate 3-methyl-2-butanone->Intermediate + PCl5 PCl5 PCl5 Product This compound Intermediate->Product + Cl- Byproduct POCl3 Intermediate->Byproduct

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the gem-dichlorination of ketones using phosphorus pentachloride.[2]

Materials:

  • 3-methyl-2-butanone

  • Phosphorus pentachloride (PCl₅)

  • Dry dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is flushed with argon or nitrogen. 3-methyl-2-butanone (1.0 eq) is dissolved in dry dichloromethane and the solution is cooled to 0 °C in an ice-water bath.

  • Addition of PCl₅: Phosphorus pentachloride (1.1 eq) is added portion-wise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is carefully poured into a beaker of crushed ice. The mixture is then transferred to a separatory funnel and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) gradient) to afford pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Experimental Workflow for Characterization

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Analysis Crude_Product Crude Product Purified_Product Purified this compound Crude_Product->Purified_Product Column Chromatography NMR NMR Spectroscopy (1H, 13C) Purified_Product->NMR IR IR Spectroscopy Purified_Product->IR MS Mass Spectrometry Purified_Product->MS

Caption: Workflow for the characterization of this compound.

Physicochemical and Spectroscopic Data
PropertyValue
Molecular Formula C₅H₁₀Cl₂
Molecular Weight 141.04 g/mol
CAS Number 17773-66-9
Appearance Predicted: Colorless liquid
Boiling Point Predicted: ~140-150 °C
¹H NMR (Predicted) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Protons~2.1Septet1H-CH(CH₃)₂
~1.9Singlet3H-C(Cl₂)CH₃
~1.1Doublet6H-CH(CH₃)₂
¹³C NMR (Predicted) Chemical Shift (δ, ppm) Assignment
Carbon~95-C(Cl₂)CH₃
~35-CH(CH₃)₂
~30-C(Cl₂)CH₃
~17-CH(CH₃)₂
IR Spectroscopy (Predicted) Wavenumber (cm⁻¹) Functional Group
Absorption Bands2970-2850C-H stretch (alkane)
1470-1430C-H bend (alkane)
800-600C-Cl stretch
Mass Spectrometry m/z Relative Intensity Fragment
Major Peaks (EI)105, 107High[M - Cl]⁺
69High[M - 2Cl - H]⁺
43Base Peak[C₃H₇]⁺
Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 300 MHz or higher field spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum should be recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (NaCl or KBr).

Mass Spectrometry (MS): Mass spectra can be obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI). The NIST WebBook provides mass spectral data for this compound which can be used for comparison.[3]

Conclusion

This technical guide outlines a viable synthetic route to this compound and provides a framework for its comprehensive characterization. The provided experimental protocols, though adapted from general methods, offer a solid starting point for researchers. The predicted spectroscopic data serves as a useful reference for the analysis of the synthesized compound. The availability of this dichlorinated building block will facilitate further exploration of its potential applications in drug discovery and materials science.

References

Dehydrohalogenation of 2,2-dichloro-3-methylbutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the dehydrohalogenation of 2,2-dichloro-3-methylbutane. Due to the limited availability of direct experimental data for this specific substrate, this document leverages established principles of elimination reactions and data from analogous compounds to predict reaction pathways, product distributions, and to provide detailed, representative experimental protocols.

Introduction

Dehydrohalogenation, the elimination of a hydrogen halide from a substrate, is a fundamental reaction in organic synthesis, primarily utilized for the formation of alkenes and alkynes.[1] The reaction of geminal dihalides, such as this compound, with a strong base can proceed through one or two elimination steps, leading to the formation of chloroalkenes or alkynes, respectively. The regioselectivity and stereoselectivity of these reactions are highly dependent on the nature of the substrate, the base employed, and the reaction conditions.

Predicted Reaction Pathways and Products

The dehydrohalogenation of this compound is expected to proceed via an E2 (bimolecular elimination) mechanism in the presence of a strong, non-nucleophilic base.[2] The initial elimination of one equivalent of hydrogen chloride can lead to two possible chloroalkene isomers. A subsequent, more forceful elimination can produce an alkyne.

First Dehydrohalogenation (Formation of Chloroalkenes)

The first elimination can result in the formation of either 2-chloro-3-methyl-1-butene or 2-chloro-3-methyl-2-butene (B104530). The product distribution is governed by the relative acidity of the β-hydrogens and the steric environment around them, as dictated by Zaitsev's and Hofmann's rules.

  • Zaitsev Product: Removal of a proton from the more substituted β-carbon (C3) leads to the thermodynamically more stable, more substituted alkene, 2-chloro-3-methyl-2-butene .

  • Hofmann Product: Removal of a proton from the less substituted β-carbon (C1) results in the less stable, less substituted alkene, 2-chloro-3-methyl-1-butene . The use of a sterically hindered base, such as potassium tert-butoxide, would favor the formation of this product.[3]

Second Dehydrohalogenation (Formation of an Alkyne)

The treatment of this compound with a very strong base, such as sodium amide (NaNH2) in liquid ammonia (B1221849), is expected to result in a double dehydrohalogenation to form 3-methyl-1-butyne .[1][4] This reaction proceeds through a chloroalkene intermediate.

Quantitative Data (Predicted)

The following table summarizes the predicted product distribution under different reaction conditions. These values are extrapolated from known dehydrohalogenation reactions of similar substrates and should be considered theoretical.

Base/Solvent SystemPredicted Major ProductPredicted Minor Product(s)Estimated Yield (%)
Potassium tert-butoxide in tert-butanol2-chloro-3-methyl-1-butene (Hofmann)2-chloro-3-methyl-2-butene (Zaitsev)70-85
Sodium ethoxide in ethanol (B145695)2-chloro-3-methyl-2-butene (Zaitsev)2-chloro-3-methyl-1-butene (Hofmann)75-90
Sodium amide in liquid ammonia3-methyl-1-butyneChloroalkene intermediates>90

Experimental Protocols

The following are detailed, representative protocols for the dehydrohalogenation of this compound. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (goggles, gloves, lab coat) must be worn.

Protocol for Selective First Dehydrohalogenation (Zaitsev Product)

Objective: To synthesize 2-chloro-3-methyl-2-butene as the major product.

Materials:

  • This compound

  • Sodium ethoxide

  • Anhydrous ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol (50 mL).

  • Slowly add this compound (1 equivalent) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of cold water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation to isolate 2-chloro-3-methyl-2-butene.

Protocol for Double Dehydrohalogenation (Alkyne Formation)

Objective: To synthesize 3-methyl-1-butyne.

Materials:

  • This compound

  • Sodium amide (NaNH2)

  • Liquid ammonia

  • Three-necked round-bottom flask with a dry ice/acetone condenser and a gas inlet

  • Low-temperature thermometer

  • Ammonium (B1175870) chloride (for quenching)

  • Diethyl ether

Procedure:

  • Set up a three-necked flask equipped with a magnetic stir bar, a dry ice/acetone condenser, a gas inlet, and a low-temperature thermometer.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Condense approximately 50 mL of ammonia gas into the flask.

  • Carefully add sodium amide (2.5 equivalents) in small portions to the liquid ammonia with stirring.

  • Slowly add a solution of this compound (1 equivalent) in a minimal amount of anhydrous diethyl ether to the sodium amide suspension.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • After the reaction is complete, carefully quench the reaction by the slow addition of solid ammonium chloride until the blue color (if any) disappears and the evolution of ammonia gas ceases.

  • Allow the ammonia to evaporate overnight in the fume hood.

  • To the remaining residue, add 50 mL of cold water and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Carefully remove the highly volatile diethyl ether by distillation at atmospheric pressure. The product, 3-methyl-1-butyne, is also volatile and should be handled with care.

Visualizations

Reaction Pathways

Dehydrohalogenation_Pathways cluster_start Starting Material cluster_products1 First Dehydrohalogenation Products cluster_product2 Second Dehydrohalogenation Product This compound This compound 2-chloro-3-methyl-1-butene 2-chloro-3-methyl-1-butene This compound->2-chloro-3-methyl-1-butene -HCl (Hofmann) 2-chloro-3-methyl-2-butene 2-chloro-3-methyl-2-butene This compound->2-chloro-3-methyl-2-butene -HCl (Zaitsev) 3-methyl-1-butyne 3-methyl-1-butyne 2-chloro-3-methyl-1-butene->3-methyl-1-butyne -HCl 2-chloro-3-methyl-2-butene->3-methyl-1-butyne -HCl

Caption: Predicted dehydrohalogenation pathways of this compound.

Experimental Workflow for Alkyne Synthesis

Alkyne_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation A Setup three-necked flask with dry ice condenser B Cool to -78 °C A->B C Condense liquid ammonia B->C D Add NaNH2 C->D E Add this compound in ether D->E F Stir for 2-3 hours at -78 °C E->F G Quench with NH4Cl F->G H Evaporate ammonia G->H I Aqueous workup and extraction with ether H->I J Dry and remove solvent I->J

Caption: Workflow for the synthesis of 3-methyl-1-butyne.

References

Solubility Profile of 2,2-dichloro-3-methylbutane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-dichloro-3-methylbutane in organic solvents. Due to a lack of specific quantitative data in publicly available literature, this guide offers a detailed examination of its expected solubility based on the known behavior of structurally similar chlorinated alkanes. Furthermore, a comprehensive experimental protocol is provided to enable researchers to determine precise solubility data.

Predicted Solubility Characteristics

This compound, a halogenated hydrocarbon, is anticipated to exhibit solubility behaviors governed by the principle of "like dissolves like." Its molecular structure, featuring a branched alkyl chain and two polar carbon-chlorine bonds, suggests a predominantly non-polar to weakly polar character.

It is expected to be readily soluble in non-polar and weakly polar organic solvents. This is due to the favorable van der Waals interactions between the solute and solvent molecules.[1][2][3] Conversely, its solubility in highly polar solvents is likely to be limited.

Based on the behavior of analogous compounds such as 1,2-dichlorobutane (B1580518) and 1,2-dichloropentane, this compound is predicted to be soluble in the following types of organic solvents[4][5]:

  • Non-polar aprotic solvents: such as hexane, toluene, and other hydrocarbons.

  • Weakly polar aprotic solvents: such as diethyl ether and ethyl acetate.

  • Polar aprotic solvents: such as acetone.

  • Polar protic solvents: such as ethanol, although solubility may decrease with increasing solvent polarity.

Quantitative Solubility Data for Analogous Compounds

While specific data for this compound is unavailable, the following table summarizes the qualitative solubility of similar chlorinated alkanes in various organic solvents to provide a comparative reference.

CompoundSolventSolubility
1,2-DichlorobutaneHexaneSoluble[5]
TolueneSoluble[5]
WaterLimited solubility[5]
1,2-DichloropentaneEthanolSoluble[4]
AcetoneSoluble[4]
Diethyl EtherSoluble[4]
WaterInsoluble[4]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following gravimetric shake-flask method is recommended. This method is a robust and widely recognized technique for determining the thermodynamic solubility of a compound in a solvent.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Glass vials with screw caps

  • Syringes and filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Gas chromatograph with a suitable detector (e.g., FID or ECD) or another suitable analytical instrument.

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of glass vials, each containing a known volume of a different organic solvent. The excess solute should be clearly visible as a separate phase.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The shaking should be continuous and vigorous.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 24 hours to allow the undissolved solute to settle.

    • For emulsions or fine suspensions, centrifugation may be necessary to achieve clear phase separation.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

    • Determine the mass of the collected filtrate.

    • Dilute the filtrate with a suitable solvent if necessary to bring the concentration within the analytical range of the chosen analytical method.

    • Analyze the concentration of this compound in the diluted filtrate using a pre-calibrated gas chromatograph or other suitable analytical instrument.

4. Data Calculation:

  • Calculate the mass of this compound in the original aliquot based on the analytical results and any dilution factors.

  • The solubility can be expressed in various units, such as g/100 g of solvent, g/L of solvent, or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Solubility_Determination_Workflow cluster_0 cluster_1 cluster_2 cluster_3 A Preparation of Saturated Solution B Add excess this compound to a known volume of solvent C Equilibrate in a thermostatically controlled shaker bath B->C D Phase Separation E Allow undissolved solute to settle C->E F Centrifuge if necessary E->F G Sampling and Analysis H Withdraw and filter a clear aliquot of the supernatant F->H I Determine the mass of the filtrate H->I J Analyze concentration using a calibrated analytical instrument (e.g., GC) I->J K Data Calculation L Calculate solubility in desired units (g/100g, g/L, mole fraction) J->L

Caption: Workflow for the experimental determination of solubility.

References

Methodological & Application

Application Notes and Protocols for 2,2-Dichloro-3-methylbutane as a Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2,2-Dichloro-3-methylbutane is not a commonly documented solvent in the scientific literature. The following application notes and protocols are based on its known chemical and physical properties, as well as data from structurally similar compounds. These should be regarded as a theoretical and predictive guide for investigational purposes. All handling and use of this chemical must be performed with strict adherence to safety protocols and after a thorough risk assessment.

Introduction

This compound is a halogenated organic compound with the molecular formula C₅H₁₀Cl₂.[1][2][3] Its structure, featuring a tertiary carbon bonded to two chlorine atoms and a bulky isopropyl group, suggests it is a non-polar, aprotic solvent. While not widely used, its properties may offer potential as an alternative to other chlorinated solvents in specific applications. These notes provide an overview of its predicted solvent characteristics, potential applications, and protocols for its safe handling and use in a research and development setting.

Physicochemical and Safety Data

A comprehensive understanding of the physical and safety properties of this compound is crucial before its consideration as a solvent.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₅H₁₀Cl₂[1][3]
Molecular Weight 141.04 g/mol [1][3]
CAS Number 17773-66-9[1][3]
Appearance Colorless liquid (predicted)
Boiling Point Not available
Melting Point Not available
Density Not available
Vapor Pressure Not available
Safety and Hazard Information

This compound is classified as a hazardous substance. All handling should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Hazard CategoryGHS Classification and Precautionary StatementsReference
Flammability H225: Highly flammable liquid and vapor. P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233: Keep container tightly closed.[4]
Skin Irritation H315: Causes skin irritation. P264: Wash skin thoroughly after handling. P280: Wear protective gloves.[4]
Eye Irritation H319: Causes serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Respiratory Irritation H335: May cause respiratory irritation. P261: Avoid breathing mist or vapors. P271: Use only outdoors or in a well-ventilated area.[4]

For detailed safety information, always consult the most recent Safety Data Sheet (SDS) from the supplier. [4][5]

Predicted Solvent Properties and Potential Applications

Based on the structure of this compound and data from analogous compounds like 2,3-dichloro-2-methylbutane, a profile of its solvent properties can be predicted.[6]

Predicted Solubility Profile

This compound is expected to behave as a non-polar, aprotic solvent .

  • High Solubility Expected for:

    • Non-polar organic compounds (e.g., hydrocarbons, ethers, esters with large alkyl chains).

    • Greases and oils.

    • Other halogenated compounds.

  • Limited to Poor Solubility Expected for:

    • Polar organic compounds (e.g., short-chain alcohols, carboxylic acids).

    • Polar protic compounds (e.g., water).[6]

    • Inorganic salts.

The "like dissolves like" principle suggests it will be miscible with common non-polar organic solvents such as hexane, toluene, and diethyl ether.[6]

Potential Applications (Investigational)

While no specific applications are documented, this compound could potentially be investigated as a solvent in the following areas, particularly where a non-polar, non-protic, and relatively inert medium is required:

  • Organic Synthesis: As a reaction medium for reactions involving non-polar reagents, such as certain types of polymerizations, Grignard reactions (if suitably dried), or reactions sensitive to protic solvents.

  • Extractions: As a solvent for liquid-liquid extraction of non-polar organic compounds from aqueous mixtures. Its density, if higher than water, would be advantageous for phase separation.

  • Chromatography: Potentially as a component of the mobile phase in normal-phase chromatography for the separation of non-polar analytes.

  • Cleaning and Degreasing: As a specialty solvent for cleaning non-polar residues from laboratory equipment, though its flammability and irritant properties are significant drawbacks compared to other solvents.

Experimental Protocols

The following are general protocols for the handling and use of this compound as a solvent. These should be adapted for specific experimental needs.

Protocol for Solvent Purification and Drying

Objective: To remove water and other impurities from this compound before use in moisture-sensitive reactions.

Materials:

  • This compound (technical grade)

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (B86663) (MgSO₄)

  • Distillation apparatus with a drying tube

  • Inert gas source (e.g., nitrogen or argon)

  • Round-bottom flasks, oven-dried

  • Magnetic stirrer and stir bars

Procedure:

  • Pre-drying: In a fume hood, add this compound to an oven-dried round-bottom flask containing a magnetic stir bar. Add a suitable drying agent (e.g., anhydrous CaCl₂ or MgSO₄) at a concentration of 10-20 g/L.

  • Stirring: Seal the flask and stir the mixture for at least 4-6 hours at room temperature. For more rigorous drying, this can be extended to 24 hours.

  • Distillation Setup: Assemble a distillation apparatus, ensuring all glassware is oven-dried and cooled under a stream of inert gas.

  • Decanting: Carefully decant the pre-dried solvent into the distillation flask, leaving the drying agent behind.

  • Distillation: Heat the solvent to its boiling point and collect the fraction that distills at a constant temperature. The distillation should be performed under an inert atmosphere.

  • Storage: Store the freshly distilled, dry solvent in an oven-dried flask sealed with a septum or glass stopper, under an inert atmosphere, and away from heat and ignition sources.

Protocol for Use as a Reaction Solvent

Objective: To use purified this compound as a solvent for a generic organic reaction.

Materials:

  • Purified, dry this compound

  • Oven-dried reaction flask with a magnetic stir bar

  • Septa, needles, and syringes for inert atmosphere techniques

  • Inert gas line (manifold)

  • Reactants and reagents for the specific synthesis

Procedure:

  • Reaction Setup: Assemble the oven-dried reaction flask under a positive pressure of inert gas.

  • Solvent Transfer: Using a dry syringe or cannula, transfer the required volume of purified this compound to the reaction flask.

  • Addition of Reagents: Dissolve or suspend the starting materials in the solvent. Add other reagents as required by the specific reaction protocol, maintaining an inert atmosphere if necessary.

  • Reaction Monitoring: Proceed with the reaction (e.g., heating, cooling, stirring) and monitor its progress using appropriate analytical techniques (e.g., TLC, GC, LC-MS).

  • Work-up: Upon completion, quench the reaction and proceed with the work-up procedure. This will likely involve extraction, washing with aqueous solutions, drying the organic phase, and solvent removal by rotary evaporation.

Visualizations

The following diagrams illustrate key concepts related to the use of this compound as a solvent.

Solvent_Selection_Workflow A Define Reaction Requirements (Polarity, Temperature, Reagent Compatibility) B Consult Solvent Property Databases A->B C Is this compound a Potential Match? (Non-polar, Aprotic) B->C D Consider Safety and Environmental Factors (Flammability, Irritancy, Disposal) C->D Yes G Choose Alternative Solvent C->G No E Perform Small-Scale Solubility and Reactivity Tests D->E F Select Solvent and Proceed with Experiment E->F Tests Successful E->G Tests Fail

Caption: Workflow for evaluating this compound as a potential solvent.

Predicted_Solubility_Profile cluster_solvent This compound (Non-polar, Aprotic) cluster_high High Predicted Solubility cluster_low Low Predicted Solubility A Hydrocarbons D Water B Oils & Greases C Non-polar Organics E Alcohols F Inorganic Salts

Caption: Predicted solubility of different compound classes in this compound.

References

Application Notes and Protocols: 2,2-Dichloro-3-methylbutane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dichloro-3-methylbutane is a geminal dihalide that serves as a valuable intermediate in organic synthesis. Its primary application lies in the preparation of terminal alkynes, specifically 3-methyl-1-butyne (B31179) (also known as tert-butylacetylene), through a double dehydrohalogenation reaction. This process involves the elimination of two molecules of hydrogen chloride using a strong base. The parent ketone, 3-methyl-2-butanone (B44728), can be converted to the target dichloride, providing a two-step pathway to the corresponding alkyne. This application note provides detailed experimental protocols for the synthesis of this compound and its subsequent conversion to 3-methyl-1-butyne.

Physicochemical Properties

A summary of the key physical and chemical properties of the compounds involved in this synthetic sequence is provided below.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
3-Methyl-2-butanoneC₅H₁₀O86.1394-950.805
This compoundC₅H₁₀Cl₂141.04145-147~1.04
3-Methyl-1-butyneC₅H₈68.12280.666

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Methyl-2-butanone

This protocol details the conversion of a ketone to a geminal dichloride using phosphorus pentachloride.

Reaction:

Materials:

  • 3-Methyl-2-butanone (isopropyl methyl ketone)

  • Phosphorus pentachloride (PCl₅)

  • Anhydrous diethyl ether

  • Ice-water bath

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and dropping funnel

  • Distillation apparatus

Procedure:

  • In a fume hood, equip a 250 mL three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a reflux condenser. Protect the apparatus from atmospheric moisture with a calcium chloride drying tube.

  • Place phosphorus pentachloride (1.1 mol, 229 g) in the flask.

  • Slowly add 3-methyl-2-butanone (1.0 mol, 86.1 g, 107 mL) dropwise from the dropping funnel to the solid PCl₅ with vigorous stirring. The reaction is exothermic and should be controlled by cooling the flask in an ice-water bath as needed.

  • After the addition is complete, allow the reaction mixture to stand at room temperature for 12 hours.

  • Carefully pour the reaction mixture onto crushed ice (approximately 500 g) in a large beaker.

  • Separate the oily layer and wash it successively with cold water, a 5% sodium bicarbonate solution until effervescence ceases, and finally with water again.

  • Dry the crude product over anhydrous magnesium sulfate.

  • Filter the drying agent and purify the this compound by fractional distillation. Collect the fraction boiling at 145-147 °C.

Expected Yield:

The typical yield for this reaction is in the range of 60-70%.

Protocol 2: Synthesis of 3-Methyl-1-butyne from this compound

This protocol describes the double dehydrohalogenation of a geminal dichloride to form a terminal alkyne using potassium hydroxide (B78521).

Reaction:

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Ethanol

  • Ice-salt bath

  • Distillation apparatus

  • Dry ice/acetone condenser

Procedure:

  • In a fume hood, place powdered potassium hydroxide (4.0 mol, 224 g) in a 1 L round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add this compound (1.0 mol, 141 g) dropwise to the potassium hydroxide.

  • Heat the mixture to 180-200 °C in an oil bath. The reaction is vigorous, and the product, 3-methyl-1-butyne, will distill over.

  • Use an efficient condenser, preferably a dry ice/acetone condenser, to collect the low-boiling alkyne (b.p. 28 °C).

  • The collected product can be further purified by redistillation.

Expected Yield:

The yield of 3-methyl-1-butyne is typically around 50-60%.

Reaction Pathway and Logic

The overall synthetic transformation from a readily available ketone to a terminal alkyne is a valuable two-step process in organic synthesis. The logical flow of this pathway is illustrated below.

Synthesis_Pathway Ketone 3-Methyl-2-butanone Dichloride This compound Ketone->Dichloride PCl₅ Alkyne 3-Methyl-1-butyne Dichloride->Alkyne KOH, Δ

Caption: Synthetic pathway from a ketone to a terminal alkyne.

Applications in Drug Development and Organic Synthesis

The primary product of this synthetic sequence, 3-methyl-1-butyne, is a useful building block in more complex organic syntheses. Terminal alkynes are versatile intermediates that can undergo a variety of transformations, including:

  • Sonogashira Coupling: Formation of carbon-carbon bonds with aryl or vinyl halides.

  • Click Chemistry: Participation in copper-catalyzed azide-alkyne cycloadditions to form triazoles, which are important scaffolds in medicinal chemistry.

  • Alkynylation Reactions: Addition to carbonyl compounds to form propargyl alcohols.

  • Hydration Reactions: Conversion to the corresponding methyl ketone.

These subsequent reactions allow for the incorporation of the tert-butylacetylene moiety into larger, more complex molecules, which is of interest in the development of new pharmaceutical agents and other functional organic materials. The geminal dichloride intermediate, this compound, while primarily used for alkyne synthesis, could also potentially be explored in other reactions such as Friedel-Crafts alkylations, although this application is less documented.

Safety Precautions

  • Phosphorus pentachloride (PCl₅) is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Potassium hydroxide (KOH) is a strong base and is corrosive. Avoid contact with skin and eyes.

  • 3-Methyl-1-butyne is a volatile and flammable liquid. Handle in a well-ventilated area, away from ignition sources.

  • The dehydrohalogenation reaction is highly exothermic and should be conducted with caution, ensuring proper temperature control.

Protocol for the Synthesis of 2,2-dichloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2,2-dichloro-3-methylbutane from 3-methyl-2-butanone (B44728) using phosphorus pentachloride.

Introduction

The conversion of ketones to geminal dichlorides is a useful transformation in organic synthesis. This protocol outlines the synthesis of this compound via the reaction of 3-methyl-2-butanone with phosphorus pentachloride (PCl₅). The reaction proceeds through the replacement of the carbonyl oxygen with two chlorine atoms.[1][2] Phosphorus pentachloride is a powerful chlorinating agent for this purpose.[1][2]

Data Presentation

Table 1: Physical and Chemical Properties of Reactants and Product

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)CAS Number
3-Methyl-2-butanoneC₅H₁₀O86.1394-950.805 (at 25 °C)563-80-4
Phosphorus PentachloridePCl₅208.24160 (sublimes)2.11910026-13-8
This compoundC₅H₁₀Cl₂141.04Not availableNot available17773-66-9

Experimental Protocol

Reaction Scheme:

3-Methyl-2-butanonethis compound

Materials:

  • 3-Methyl-2-butanone (≥99%)

  • Phosphorus pentachloride (≥98%)

  • Anhydrous diethyl ether or dichloromethane

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Distillation apparatus

  • Ice bath

Procedure:

Due to the highly reactive and hazardous nature of phosphorus pentachloride, this procedure must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

  • Reaction Setup:

    • In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel, place phosphorus pentachloride (1.1 molar equivalents).

    • Add a suitable anhydrous solvent, such as diethyl ether or dichloromethane.

  • Addition of Ketone:

    • Dissolve 3-methyl-2-butanone (1.0 molar equivalent) in the same anhydrous solvent in the dropping funnel.

    • Cool the flask containing PCl₅ in an ice bath.

    • Slowly add the solution of 3-methyl-2-butanone to the stirred suspension of PCl₅ over a period of 30-60 minutes. Control the addition rate to maintain a gentle reflux.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC or GC if possible).

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Very cautiously, pour the reaction mixture onto crushed ice or into ice-cold water to decompose the excess PCl₅ and the phosphorus oxychloride (POCl₃) byproduct. This step is highly exothermic and will release HCl gas, so it must be done slowly and in a fume hood.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with:

      • Ice-cold water (2 x volume of organic layer)

      • Saturated sodium bicarbonate solution until effervescence ceases (to neutralize any remaining acid)

      • Brine (saturated NaCl solution)

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent by rotary evaporation.

Safety Precautions:

  • Phosphorus pentachloride (PCl₅) is highly corrosive, toxic if inhaled or swallowed, and reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[3] It causes severe skin burns and eye damage.[3] Handle PCl₅ in a fume hood with extreme care, avoiding any contact with moisture.[3]

  • 3-Methyl-2-butanone is a flammable liquid and should be handled away from ignition sources.

  • The reaction and work-up procedures generate hydrogen chloride (HCl) gas, which is corrosive and toxic. Ensure the entire procedure is conducted in a well-ventilated fume hood.

  • The quenching of the reaction mixture with water is highly exothermic and should be performed with caution in an ice bath.

Mandatory Visualizations

Signaling Pathway/Experimental Workflow Diagram:

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 3-Methyl-2-butanone Phosphorus Pentachloride (Anhydrous Solvent) reaction_mix Reaction Mixture (Stirring at RT) reactants->reaction_mix Slow Addition at 0°C quench Quench with Ice-Water reaction_mix->quench separation Separatory Funnel (Layer Separation) quench->separation wash Aqueous Washes (H₂O, NaHCO₃, Brine) separation->wash dry Drying (Anhydrous MgSO₄) wash->dry evaporation Solvent Removal (Rotary Evaporation) dry->evaporation distillation Fractional Distillation evaporation->distillation product Pure this compound distillation->product

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship Diagram:

LogicalRelationship reagent Phosphorus Pentachloride intermediate Oxaphosphetane Intermediate reagent->intermediate starting_material 3-Methyl-2-butanone (Ketone) starting_material->intermediate Nucleophilic attack of carbonyl oxygen product This compound (Geminal Dichloride) intermediate->product Elimination byproduct Phosphorus Oxychloride (POCl₃) intermediate->byproduct

Caption: Logical relationship of reactants to products in the synthesis.

References

Application Note: GC-MS Analysis of 2,2-dichloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2-dichloro-3-methylbutane is a halogenated hydrocarbon that may be of interest to researchers in various fields, including synthetic chemistry, environmental analysis, and drug development, as an intermediate, impurity, or metabolite. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds such as this compound. This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and representative quantitative data.

Principle

The sample containing this compound is introduced into the gas chromatograph, where it is vaporized and separated from other components in a capillary column. The separated analyte then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), providing both qualitative and quantitative information.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for the extraction of this compound from aqueous matrices.

Materials:

  • Sample containing this compound

  • Dichloromethane (B109758) (DCM), GC-grade

  • Sodium chloride (NaCl), analytical grade

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Separatory funnel

  • Glass vials with PTFE-lined caps

  • Pipettes and bulbs

  • Vortex mixer

  • Nitrogen blowdown evaporator (optional)

Procedure:

  • Transfer a known volume (e.g., 50 mL) of the aqueous sample to a separatory funnel.

  • Add 5 g of NaCl to the sample and shake to dissolve. This increases the ionic strength of the aqueous phase and enhances the partitioning of the analyte into the organic solvent.

  • Add 10 mL of dichloromethane to the separatory funnel.

  • Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.

  • Allow the layers to separate for 10 minutes.

  • Drain the lower organic layer (DCM) into a clean, dry collection flask.

  • Repeat the extraction of the aqueous layer with a fresh 10 mL portion of dichloromethane.

  • Combine the organic extracts.

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen if necessary.[1]

  • Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following parameters are recommended for the analysis of this compound.

Table 1: GC-MS Instrument Parameters

ParameterSetting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977 Series GC/MSD or equivalent
Injector Split/Splitless
Injector Temperature250 °C
Injection ModeSplitless
Injection Volume1 µL
GC Column
Stationary Phase5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms)
Dimensions30 m x 0.25 mm ID x 0.25 µm film thickness
Carrier Gas
GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature Program
Initial Temperature40 °C, hold for 2 minutes
Ramp 110 °C/min to 150 °C
Ramp 225 °C/min to 250 °C, hold for 2 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature280 °C
Data Acquisition
ModeFull Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) (for quantitative analysis)
Scan Range (Full Scan)m/z 40-200
SIM Ions (Quantitative)To be determined from the mass spectrum of a standard.

Data Presentation

Qualitative Analysis

Identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a known standard.

Table 2: Identification Parameters for this compound

ParameterValue
Kovats Retention Index ~796 (non-polar column)[2]
Major Mass Fragments (m/z) 43 (base peak), 41, 57, 69, 83, 105, 107

Note: The mass spectrum of this compound can be found in the NIST Chemistry WebBook.

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using standards of this compound at a minimum of five concentration levels. The analysis is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Table 3: Representative Quantitative Data

ParameterValue
Calibration Range 0.1 - 20 µg/mL
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD, n=6) < 10%
Accuracy (Recovery %) 90 - 110%

Note: This data is representative and should be determined for each specific instrument and matrix.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample LLE Liquid-Liquid Extraction (DCM) Sample->LLE Drying Drying (Na₂SO₄) LLE->Drying Concentration Concentration Drying->Concentration Final_Extract Final Extract in Vial Concentration->Final_Extract Autosampler Autosampler Final_Extract->Autosampler Injection GC_Inlet GC Inlet (Vaporization) Autosampler->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Detector MS Detector (Ionization & Detection) GC_Column->MS_Detector Data_System Data System MS_Detector->Data_System Qualitative Qualitative Analysis (Library Search, Retention Time) Data_System->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Data_System->Quantitative Report Final Report Qualitative->Report Quantitative->Report

References

Application Note: Purification of 2,2-dichloro-3-methylbutane by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of 2,2-dichloro-3-methylbutane from a crude reaction mixture by fractional distillation. This method is particularly effective for separating the desired product from unreacted starting materials, byproducts, and other impurities that may arise during its synthesis, for instance, from the reaction of 3-methyl-2-butanone (B44728) with a chlorinating agent such as phosphorus pentachloride. The protocol outlines the necessary equipment, reagents, and procedural steps to obtain high-purity this compound, which is a valuable intermediate in organic synthesis.

Introduction

This compound is a geminal dihalide that serves as a versatile building block in the synthesis of more complex organic molecules. Its purity is often critical for the success of subsequent reactions. Synthesis of this compound, for example, through the chlorination of 3-methyl-2-butanone, can result in a mixture containing the starting ketone, monochlorinated intermediates, and potentially other isomeric dichlorinated byproducts. Fractional distillation is a highly effective technique for purifying liquid compounds with close boiling points, making it the method of choice for isolating this compound from such mixtures. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of this compound using laboratory-scale fractional distillation.

Physicochemical Data

A summary of the relevant physical properties of this compound and potential impurities is presented in Table 1. The boiling point for this compound is not widely reported and has been estimated based on structurally similar compounds. The significant difference in boiling points between the starting material, potential byproducts, and the desired product allows for efficient separation via fractional distillation.

Table 1: Physical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
3-Methyl-2-butanone (starting material)C₅H₁₀O86.1394
2-chloro-3-methyl-2-butene (potential byproduct)C₅H₉Cl104.5798
This compound (product) C₅H₁₀Cl₂ 141.04 ~145-155 (estimated)
Phosphorus oxychloride (byproduct from PCl₅)POCl₃153.33105.8

Experimental Protocol: Fractional Distillation

This protocol details the purification of crude this compound.

3.1. Materials and Equipment

  • Crude this compound

  • Round-bottom flask (distillation flask)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser

  • Thermometer or temperature probe

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Glass wool or aluminum foil for insulation

  • Clamps and stands to secure the apparatus

  • Ice bath

  • Laboratory fume hood

3.2. Pre-Distillation Workup

Before distillation, it is crucial to quench the crude reaction mixture to remove any remaining chlorinating agent and acidic byproducts.

  • Carefully and slowly pour the crude reaction mixture over crushed ice with stirring in a fume hood.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

    • Water.

    • Saturated brine solution.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Filter to remove the drying agent. The resulting liquid is the crude this compound ready for distillation.

3.3. Distillation Procedure

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus inside a fume hood as illustrated in the workflow diagram.

    • Place the crude, dried this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds of its volume.

    • Securely attach the fractionating column to the distillation flask.

    • Position the thermometer bulb so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

    • Connect the condenser to a cold water source, with water entering at the lower inlet and exiting at the upper outlet.

    • Arrange a series of clean, pre-weighed receiving flasks to collect the different fractions.

    • Insulate the fractionating column and distillation head with glass wool or aluminum foil to ensure an efficient temperature gradient.

  • Distillation Process:

    • Begin gentle heating of the distillation flask using the heating mantle.

    • Observe the condensation ring as it slowly rises through the fractionating column.

    • Maintain a slow and steady distillation rate of approximately 1-2 drops per second into the receiving flask.

    • Fraction 1 (Forerun): Collect the initial distillate, which will primarily consist of lower-boiling impurities such as unreacted 3-methyl-2-butanone and volatile byproducts. The temperature should be monitored and this fraction is collected until the temperature stabilizes near the boiling point of the main product.

    • Fraction 2 (Main Product): When the temperature at the distillation head stabilizes at the expected boiling point of this compound (approximately 145-155 °C), switch to a new receiving flask to collect the purified product.

    • Fraction 3 (Residue): As the distillation proceeds, if the temperature begins to rise significantly above the boiling point of the product or if the volume in the distillation flask becomes very low, stop the distillation to avoid distilling high-boiling impurities.

  • Post-Distillation:

    • Allow the apparatus to cool down completely before disassembly.

    • Weigh the collected main fraction to determine the yield of the purified product.

    • Characterize the purified this compound using appropriate analytical techniques (e.g., GC-MS, NMR spectroscopy) to confirm its purity.

Workflow Visualization

The following diagram illustrates the logical workflow for the purification of this compound.

Purification_Workflow Crude Crude Reaction Mixture Quench Quenching with Ice Crude->Quench Wash1 Wash with NaHCO3 Quench->Wash1 Wash2 Wash with Water Wash1->Wash2 Wash3 Wash with Brine Wash2->Wash3 Dry Drying (e.g., MgSO4) Wash3->Dry Filter Filtration Dry->Filter Distill Fractional Distillation Filter->Distill Forerun Forerun (Impurities) Distill->Forerun Low BP Product Pure this compound Distill->Product Main Fraction Residue High-Boiling Residue Distill->Residue High BP

Application Notes and Protocols for 2,2-Dichloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Section 1: Chemical and Physical Properties

While detailed experimental data for 2,2-dichloro-3-methylbutane is limited, some physical properties have been estimated. For a comprehensive safety assessment, properties of analogous compounds are provided for reference.

PropertyThis compound (Estimated/Predicted)2-Chloro-2-methylbutane (B165293) (Reference)1-Chloro-3-methylbutane (Reference)
Molecular Formula C5H10Cl2[1][2][3]C5H11ClC5H11Cl
Molecular Weight 141.04 g/mol [2]106.59 g/mol 106.59 g/mol
Boiling Point 119.2°C @ 760 mmHg[4]85.61°C[5]Not Available
Melting Point -75.05°C[4]-73.49°C[5]Not Available
Flash Point 25.3°C[4]-9°C[6]Not Available
Density 1.05 g/cm³[4]Not AvailableNot Available

Section 2: Safety and Handling

Based on the properties of analogous compounds, this compound is expected to be a flammable liquid that may cause skin, eye, and respiratory irritation.[7]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6]

  • Respiratory Protection: If ventilation is inadequate, use a respirator that is compliant with OSHA's respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[6]

Handling Procedures
  • Work in a well-ventilated area, preferably under a chemical fume hood.[5][8]

  • Keep away from heat, sparks, open flames, and other ignition sources.[7][8]

  • Use non-sparking tools and explosion-proof equipment.[5][6]

  • Ground and bond containers when transferring material to prevent static discharge.[6]

  • Avoid contact with skin and eyes.[6]

  • Wash hands thoroughly after handling.[6]

G Safe Handling Workflow for Chlorinated Hydrocarbons cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Conduct Risk Assessment B Review Safety Data Sheet (SDS) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Work in a Ventilated Area (Fume Hood) C->D E Use Non-Sparking Tools D->E F Ground and Bond Containers E->F G Dispense Chemical Carefully F->G H Securely Close Container G->H J Clean Work Area G->J I Store in a Designated Area H->I L Remove and Clean PPE I->L K Dispose of Waste Properly J->K K->L M Wash Hands Thoroughly L->M

Caption: Safe Handling Workflow.

Section 3: Storage

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][8]

  • Keep away from sources of ignition.[6]

  • Store in a flammables-area.[6]

  • For some related compounds, refrigeration before opening is recommended.[8]

Section 4: Spill and Leak Procedures

In the event of a spill or leak, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Immediate Actions:

    • Evacuate personnel from the spill area.

    • Remove all sources of ignition.[5][6]

    • Ensure adequate ventilation.

  • Containment and Cleanup:

    • Absorb the spill with an inert material such as vermiculite, sand, or earth.[6]

    • Place the absorbed material into a suitable, labeled container for disposal.[6]

    • Use spark-proof tools during cleanup.[6]

    • Do not let the chemical enter drains.[5]

Section 5: Disposal

  • Dispose of waste material in accordance with national and local regulations.

  • Do not mix with other waste.

  • Handle uncleaned containers as you would the product itself.

Section 6: Experimental Protocols

Protocol 6.1: Aliquoting of this compound
  • Preparation:

    • Ensure the work area is clean and free of ignition sources.

    • Confirm that the fume hood is functioning correctly.

    • Don all required PPE (safety goggles, chemical-resistant gloves, lab coat).

  • Procedure:

    • Ground the primary container and the receiving container.

    • Carefully open the primary container.

    • Using a clean, dry pipette or graduated cylinder, measure the desired volume of the chemical.

    • Slowly dispense the chemical into the receiving container.

    • Securely cap both containers.

  • Post-Procedure:

    • Clean any minor drips in the work area with an appropriate absorbent material.

    • Properly dispose of any contaminated materials.

    • Wash hands thoroughly.

G Hierarchy of Safety Precautions cluster_assessment Hazard Identification & Risk Assessment cluster_controls Control Measures cluster_emergency Emergency Preparedness A Identify Chemical Hazards (Flammability, Irritation) B Assess Risks of Exposure & Handling A->B C Engineering Controls (Fume Hood, Ventilation) B->C D Administrative Controls (SOPs, Training) B->D E Personal Protective Equipment (Goggles, Gloves) B->E F Spill & Leak Procedures B->F G First Aid Measures B->G H Fire Extinguishing Media B->H C->D D->E F->G G->H

Caption: Safety Precautions Logic.

References

Application Notes and Protocols for 2,2-Dichloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2,2-dichloro-3-methylbutane as a starting material in organic synthesis. While specific literature on this compound is limited, its reactivity can be inferred from the well-established chemistry of geminal dihalides. The following sections detail its potential applications in the synthesis of alkynes and dithioacetals, providing hypothetical but representative protocols and data.

Application Note 1: Synthesis of 3-Methyl-1-butyne via Dehydrohalogenation

Introduction:

This compound serves as a precursor for the synthesis of 3-methyl-1-butyne, a terminal alkyne. Terminal alkynes are valuable building blocks in organic synthesis, participating in various coupling reactions (e.g., Sonogashira coupling), acetylide additions to carbonyls, and the formation of various heterocyclic compounds. The conversion of the geminal dichloride to the alkyne is achieved through a double dehydrohalogenation reaction using a strong base, such as sodium amide in liquid ammonia (B1221849).[1][2]

Reaction Principle:

The reaction proceeds via a twofold E2 elimination mechanism.[2] A strong base abstracts a proton from a carbon adjacent to the dihalo-substituted carbon, leading to the formation of a vinyl halide intermediate. A second elimination of hydrogen halide from the vinyl halide yields the alkyne.[2][3] Due to the high basicity of sodium amide, if a terminal alkyne is formed, a third equivalent of the base is required to deprotonate the alkyne, forming a sodium acetylide.[1] A subsequent aqueous workup is necessary to protonate the acetylide and yield the terminal alkyne.[4]

Experimental Protocol: Synthesis of 3-Methyl-1-butyne

Materials:

  • This compound

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Anhydrous diethyl ether

  • Ammonium (B1175870) chloride (NH₄Cl), saturated aqueous solution

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask equipped with a dry ice condenser and a gas inlet

  • Stirring apparatus

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Set up a three-necked round-bottom flask with a dry ice condenser, a gas inlet for argon or nitrogen, and a rubber septum.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Condense approximately 100 mL of liquid ammonia into the flask.

  • While stirring, slowly add 3.0 equivalents of sodium amide to the liquid ammonia.

  • In a separate flask, dissolve 1.0 equivalent of this compound in anhydrous diethyl ether.

  • Slowly add the solution of this compound to the sodium amide suspension in liquid ammonia via a syringe.

  • Allow the reaction to stir at -78 °C for 2 hours, then let it warm to room temperature overnight to allow the ammonia to evaporate.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Add deionized water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by distillation to obtain 3-methyl-1-butyne.

Quantitative Data (Representative):

The following table presents representative data for the dehydrohalogenation of gem-dihalides to alkynes. The specific values for this compound may vary and require optimization.

Starting MaterialProductBase (Equivalents)SolventReaction Time (h)Yield (%)Reference
1,1-Dibromopentane1-PentyneNaNH₂ (3.0)Liquid NH₃275-85[2]
2,2-Dichloropentane2-PentyneNaNH₂ (2.0)Liquid NH₃280-90[2]
This compound 3-Methyl-1-butyne NaNH₂ (3.0) Liquid NH₃ 2 ~70-80 (Expected) N/A

Reaction Workflow Diagram:

G start Start: this compound step1 Dissolve in Anhydrous Diethyl Ether start->step1 step3 Slowly add substrate solution to base step1->step3 step2 Prepare NaNH2 in Liquid NH3 at -78 °C step2->step3 step4 Reaction Stirring (2h at -78°C, then warm to RT) step3->step4 step5 Quench with saturated NH4Cl (aq) step4->step5 step6 Aqueous Workup & Extraction with Diethyl Ether step5->step6 step7 Drying (MgSO4) and Solvent Removal step6->step7 step8 Purification by Distillation step7->step8 end Product: 3-Methyl-1-butyne step8->end

Workflow for the synthesis of 3-methyl-1-butyne.

Application Note 2: Synthesis of Dithioacetals from this compound

Introduction:

Geminal dichlorides, such as this compound, can be converted to dithioacetals through reaction with thiols. Dithioacetals are important functional groups in organic synthesis, primarily used as protecting groups for carbonyl compounds due to their stability towards both acidic and basic conditions. They also serve as precursors for the umpolung of carbonyl reactivity, allowing the carbonyl carbon to act as a nucleophile after deprotonation.

Reaction Principle:

The reaction involves the nucleophilic substitution of both chlorine atoms by a thiol. Typically, the reaction is carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion. Two equivalents of the thiol are required for the complete conversion of the gem-dichloroalkane to the dithioacetal.

Experimental Protocol: Synthesis of 2,2-bis(phenylthio)-3-methylbutane

Materials:

  • This compound

  • Thiophenol

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol

  • Round-bottom flask

  • Stirring apparatus

  • Reflux condenser

  • Separatory funnel

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2.2 equivalents of thiophenol in ethanol.

  • To this solution, add 2.2 equivalents of sodium hydroxide pellets and stir until dissolved.

  • To the resulting sodium thiophenolate solution, add 1.0 equivalent of this compound dropwise.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

  • After cooling to room temperature, pour the reaction mixture into deionized water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with 1 M NaOH solution (2 x 50 mL) and then with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data (Representative):

The following table provides representative data for the synthesis of dithioacetals from gem-dichloroalkanes.

Starting DichlorideThiolProductBaseSolventReaction Time (h)Yield (%)Reference
DichloromethaneEthanethiolBis(ethylthio)methaneNaHDMF390N/A
1,1-DichlorocyclohexaneThiophenol1,1-Bis(phenylthio)cyclohexaneNaOHEthanol585N/A
This compound Thiophenol 2,2-Bis(phenylthio)-3-methylbutane NaOH Ethanol 4-6 ~80-90 (Expected) N/A

Reaction Pathway Diagram:

G reactant This compound C₅H₁₀Cl₂ product 2,2-Bis(phenylthio)-3-methylbutane C₁₇H₂₀S₂ reactant->product Nucleophilic Substitution reagent Thiophenol (2.2 eq) NaOH (2.2 eq) Ethanol reagent->product

Synthesis of a dithioacetal from this compound.

References

Application of 2,2-dichloro-3-methylbutane in Pharmaceuticals: A Theoretical Overview and Proposed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature and database searches did not yield specific examples of 2,2-dichloro-3-methylbutane being used as a key starting material or intermediate in the synthesis of commercialized or late-stage clinical pharmaceutical compounds. The following application notes and protocols are therefore based on the compound's chemical properties and plausible, hypothetical synthetic routes that could be relevant to pharmaceutical research and development.

Application Notes

This compound is a geminal dihalide with a bulky isopropyl group adjacent to the dichlorinated carbon. This structural feature suggests that it could serve as a unique building block in medicinal chemistry for the synthesis of novel molecular scaffolds. Its primary utility would likely be in the introduction of a neopentyl-like, sterically hindered ketone or a related functional group after appropriate chemical transformations. The presence of two chlorine atoms on the same carbon atom offers the potential for stepwise or double displacement reactions, as well as transformations to other functional groups.

Potential Synthetic Applications:

  • Precursor to Hindered Ketones: Hydrolysis of the gem-dichloro group can yield a ketone. The resulting 3-methyl-2-butanone (B44728) (isopropyl methyl ketone) is a common solvent, but the dichlorinated precursor could be used for in situ generation or for reactions where the chlorinated intermediate provides specific reactivity.

  • Synthesis of Substituted Heterocycles: The dichlorinated carbon can act as an electrophilic center. Reaction with binucleophilic reagents could lead to the formation of various heterocyclic systems, which are prevalent in many pharmaceutical agents. For example, reaction with a hydrazine (B178648) derivative could potentially form a pyrazole (B372694) ring.

  • Formation of Vinylidene Compounds: Dehydrohalogenation reactions could lead to the formation of a vinylidene chloride, a reactive intermediate that could undergo further transformations such as cycloadditions or polymerization.

While no specific examples in pharmaceuticals are documented, the general importance of chlorinated compounds in drug discovery is well-established. Chlorine atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

Experimental Protocols

The following are hypothetical experimental protocols for the potential application of this compound in the synthesis of compounds of pharmaceutical interest.

Protocol 1: Synthesis of a Sterically Hindered 1,2-Diamine

This protocol describes a hypothetical two-step synthesis of a novel diamine, which could be a building block for ligands or other biologically active molecules.

Step 1: Azidation of this compound

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (70.9 mmol) of this compound in 100 mL of dimethylformamide (DMF).

  • Addition of Reagent: Add 13.8 g (212.7 mmol) of sodium azide (B81097) (NaN₃) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 80°C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and pour it into 300 mL of ice-cold water. Extract the aqueous phase with diethyl ether (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diazide intermediate.

Step 2: Reduction of the Diazide to a Diamine

  • Reaction Setup: Dissolve the crude diazide from the previous step in 150 mL of methanol (B129727) in a 500 mL flask.

  • Catalyst Addition: Carefully add 1.0 g of 10% Palladium on carbon (Pd/C) to the solution.

  • Reaction Conditions: Hydrogenate the mixture at 50 psi of H₂ gas in a Parr shaker for 12 hours at room temperature.

  • Work-up: After the reaction is complete, carefully filter the catalyst through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude diamine. Further purification can be achieved by column chromatography on silica (B1680970) gel.

Hypothetical Data Summary:

StepProductStarting MaterialReagentsSolventYield (%)Purity (%)
12,2-diazido-3-methylbutaneThis compoundSodium azideDMF7590
23-methylbutane-2,2-diamine2,2-diazido-3-methylbutaneH₂, Pd/CMethanol85>95
Protocol 2: Synthesis of a Substituted Thiophene (B33073) Derivative

This protocol outlines a hypothetical synthesis of a thiophene derivative, a common scaffold in pharmaceuticals.

  • Reaction Setup: In a flame-dried, three-necked flask under an argon atmosphere, place 2.0 g (14.2 mmol) of this compound and 50 mL of anhydrous tetrahydrofuran (B95107) (THF).

  • Reagent Preparation: In a separate flask, prepare a solution of sodium sulfide (B99878) (Na₂S) by reacting sodium metal with elemental sulfur in liquid ammonia (B1221849). Carefully evaporate the ammonia and dissolve the resulting Na₂S in 50 mL of ethanol.

  • Addition of Reagents: To the solution of this compound, add a solution of ethyl 2-cyano-3-mercaptopropenoate (prepared separately) and the ethanolic solution of sodium sulfide.

  • Reaction Conditions: Reflux the reaction mixture for 8 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and quench with saturated ammonium (B1175870) chloride solution. Extract the product with ethyl acetate (B1210297) (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by flash chromatography.

Hypothetical Data Summary:

ProductStarting MaterialsReagentsSolventYield (%)Purity (%)
Ethyl 2-amino-5-(1-methylpropyl)thiophene-3-carboxylateThis compound, Ethyl 2-cyano-3-mercaptopropenoateSodium sulfideTHF/Ethanol60>95

Visualizations

experimental_workflow_diamine start This compound azidation Azidation (NaN3, DMF, 80°C) start->azidation diazide 2,2-diazido-3-methylbutane (Intermediate) azidation->diazide reduction Reduction (H2, Pd/C, MeOH) diazide->reduction diamine 3-methylbutane-2,2-diamine (Final Product) reduction->diamine

Caption: Hypothetical workflow for the synthesis of a novel diamine.

logical_relationship_reactivity start This compound hydrolysis Hydrolysis start->hydrolysis nucleophilic_sub Nucleophilic Substitution start->nucleophilic_sub elimination Elimination start->elimination ketone Hindered Ketone hydrolysis->ketone functionalized_alkane Functionalized Alkane nucleophilic_sub->functionalized_alkane alkene Vinylidene Chloride elimination->alkene

Caption: Potential reactivity pathways of this compound.

The Untapped Potential of 2,2-Dichloro-3-methylbutane in Polymer Synthesis: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For dissemination to: Researchers, scientists, and drug development professionals.

Abstract

While the direct application of 2,2-dichloro-3-methylbutane in polymer chemistry is not yet extensively documented in peer-reviewed literature, its structure as a geminal dichloride presents intriguing possibilities. This document explores the theoretical applications of this compound as a potential initiator in cationic polymerization and as a building block in polycondensation reactions. Detailed hypothetical protocols, expected data, and reaction pathways are presented to guide researchers in exploring the utility of this compound in creating novel polymeric materials. This guide serves as a foundational resource for initiating research into the polymerization capabilities of this compound.

Introduction

Alkyl halides are a cornerstone in polymer synthesis, serving varied roles as initiators, monomers, and chain transfer agents.[1] Specifically, they are well-established as initiators for cationic ring-opening polymerization of cyclic carbonates and in enzyme-induced radical polymerizations.[1][2] The unique structural features of this compound, particularly the presence of a sterically hindered gem-dichloro group, suggest its potential as a novel precursor in polymer synthesis. The reactivity of the two chlorine atoms on the same carbon atom could lead to the formation of unique polymer architectures. This document outlines the prospective use of this compound in two primary areas: as an initiator for cationic polymerization and as a monomer in polycondensation reactions.

Proposed Application I: Initiator for Cationic Polymerization

The tertiary carbon atom bonded to two chlorine atoms in this compound can be activated by a Lewis acid to generate a carbocation, which can then initiate the polymerization of electron-rich monomers such as isobutylene (B52900) or styrene. The steric hindrance around the carbocation may influence the rate of initiation and propagation, potentially leading to polymers with controlled molecular weights and narrow polydispersity, characteristic of a living polymerization.[3]

Proposed Signaling Pathway for Cationic Polymerization Initiation

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Controlled) Initiator This compound Complex Initiator-Lewis Acid Complex Initiator->Complex Activation LewisAcid Lewis Acid (e.g., TiCl4) LewisAcid->Complex Carbocation Tertiary Carbocation Intermediate Complex->Carbocation Generation Monomer Monomer (e.g., Isobutylene) Carbocation->Monomer Initiates GrowingChain Propagating Polymer Chain Monomer->GrowingChain Addition GrowingChain->Monomer Propagation TerminatingAgent Terminating Agent (e.g., Methanol) GrowingChain->TerminatingAgent Quenching FinalPolymer Final Polymer TerminatingAgent->FinalPolymer

Caption: Proposed mechanism for cationic polymerization initiated by this compound.

Experimental Protocol: Cationic Polymerization of Isobutylene

Materials:

  • This compound (initiator)

  • Titanium tetrachloride (TiCl₄, co-initiator/Lewis acid)

  • Isobutylene (monomer)

  • Dichloromethane (B109758) (CH₂Cl₂, solvent)

  • Methanol (B129727) (terminating agent)

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Jacketed glass reactor with overhead stirrer

  • Syringes and cannulas for liquid transfers

  • Low-temperature circulator/bath

Procedure:

  • Reactor Setup: Assemble the jacketed glass reactor and dry it thoroughly under vacuum with heating. Purge the reactor with dry nitrogen gas.

  • Solvent and Monomer Addition: Cool the reactor to -80°C using the low-temperature circulator. Transfer 200 mL of dry dichloromethane to the reactor via cannula. Condense a known amount of isobutylene gas into the cooled solvent.

  • Initiator Addition: In a separate flask under nitrogen, prepare a stock solution of this compound in dichloromethane. Transfer the desired volume of the initiator solution to the reactor via syringe.

  • Initiation of Polymerization: Prepare a stock solution of TiCl₄ in dichloromethane. Slowly add the TiCl₄ solution dropwise to the stirred monomer/initiator mixture in the reactor. The polymerization will commence, often indicated by a slight increase in temperature.

  • Polymerization: Allow the reaction to proceed for the desired time (e.g., 1-2 hours) while maintaining the temperature at -80°C.

  • Termination: Quench the polymerization by adding 20 mL of pre-chilled methanol to the reactor.

  • Polymer Isolation and Purification: Allow the reactor to warm to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Filter the precipitated polyisobutylene, wash with fresh methanol, and dry under vacuum to a constant weight.

  • Characterization: Analyze the polymer for its molecular weight (Mn), polydispersity index (PDI) using gel permeation chromatography (GPC), and structure using ¹H NMR spectroscopy.

Hypothetical Data Presentation

The following table presents expected outcomes from varying the monomer-to-initiator ratio in the cationic polymerization of isobutylene, based on principles of controlled polymerization.

Experiment[Monomer]:[Initiator] RatioReaction Time (min)Conversion (%)Mn ( g/mol , GPC)PDI (GPC)
1100:160955,6001.3
2200:1609211,2001.4
3500:1908827,5001.5
41000:11208554,0001.6

Proposed Application II: Monomer in Polycondensation Reactions

A related compound, 1,4-dichloro-2,2-dimethylbutane, has been theoretically proposed for the synthesis of poly(alkylene sulfide)s through polycondensation with a sulfide (B99878) source.[4] While the gem-dichloro nature of this compound presents a different reaction pathway, it could potentially undergo polycondensation with suitable difunctional nucleophiles, such as bisphenols or dithiols, under phase-transfer catalysis conditions. The reaction would likely proceed via the formation of a carbocation at the tertiary center, followed by nucleophilic attack.

General Experimental Workflow for Polycondensation

G start Start setup Reaction Setup (Flask, Stirrer, Condenser) start->setup add_reactants Add this compound, Difunctional Nucleophile, and Solvent setup->add_reactants add_catalyst Add Phase-Transfer Catalyst and Base (e.g., NaOH) add_reactants->add_catalyst heat Heat Reaction Mixture with Vigorous Stirring add_catalyst->heat monitor Monitor Reaction Progress (e.g., by TLC or GC) heat->monitor monitor->heat Continue Heating cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Precipitate Polymer in Non-Solvent cool->precipitate filter_wash Filter and Wash Polymer precipitate->filter_wash dry Dry Polymer Under Vacuum filter_wash->dry characterize Characterize Polymer (NMR, GPC, DSC) dry->characterize end End characterize->end

Caption: A generalized workflow for a hypothetical polycondensation reaction.

Experimental Protocol: Polycondensation with Bisphenol A

Materials:

  • This compound

  • Bisphenol A

  • Sodium hydroxide (B78521) (NaOH)

  • Tetrabutylammonium bromide (TBAB, phase-transfer catalyst)

  • Toluene (B28343) (solvent)

  • Methanol (non-solvent for precipitation)

Equipment:

  • Three-neck round-bottom flask with mechanical stirrer, condenser, and nitrogen inlet

  • Heating mantle with temperature controller

Procedure:

  • Reaction Setup: Charge the flask with Bisphenol A, toluene, and an aqueous solution of NaOH.

  • Catalyst Addition: Add TBAB to the mixture.

  • Monomer Addition: Heat the mixture to 80°C with vigorous stirring. Slowly add a solution of this compound in toluene to the reaction mixture over 1 hour.

  • Polycondensation: Maintain the reaction at 80°C for 6-8 hours.

  • Polymer Isolation: Cool the reaction mixture to room temperature. Separate the organic layer and wash it with water to remove excess base and salt.

  • Purification: Precipitate the polymer by slowly adding the toluene solution to a large volume of methanol. Filter the polymer, re-dissolve it in a minimal amount of toluene, and re-precipitate into methanol.

  • Drying: Dry the final polymer product in a vacuum oven at 60°C until a constant weight is achieved.

  • Characterization: Analyze the resulting polymer for its chemical structure (FTIR, NMR), thermal properties (DSC, TGA), and molecular weight (GPC).

Safety and Handling

This compound is an alkyl halide and should be handled with appropriate safety precautions.[5] Work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on toxicity, handling, and disposal.

Conclusion

The application of this compound in polymer chemistry remains a nascent field. However, based on the fundamental principles of polymerization, this compound holds promise as a novel initiator for cationic polymerization and as a monomer for polycondensation reactions. The protocols and theoretical data presented herein provide a solid foundation for researchers to begin exploring the synthesis of new polymers with potentially unique properties derived from the distinct structure of this compound. Further experimental validation is required to fully elucidate its role and potential in materials science.

References

Application Notes and Protocols: Reaction of Grignard Reagents with 2,2-dichloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of Grignard reagents with gem-dihalides, such as 2,2-dichloro-3-methylbutane, presents a nuanced synthetic challenge. Unlike the well-documented reactions with aldehydes, ketones, and esters, the interaction with sterically hindered gem-dichloroalkanes can lead to a variety of products, including mono- and di-alkylation, as well as elimination. The outcome is highly dependent on the specific Grignard reagent used, the reaction conditions, and the steric hindrance of the substrate. These reactions are of interest for the synthesis of highly branched and sterically encumbered alkanes, which can be valuable building blocks in medicinal chemistry and materials science. This document provides a detailed, generalized protocol for conducting this reaction, outlines potential outcomes, and discusses critical parameters for consideration.

Reaction Principles and Potential Pathways

The reaction between a Grignard reagent (R-MgX) and this compound can proceed through several pathways:

  • Mono-alkylation: Substitution of one chlorine atom to form a 2-alkyl-2-chloro-3-methylbutane. This is often the initial product.

  • Di-alkylation: Substitution of both chlorine atoms to yield a 2,2-dialkyl-3-methylbutane. This requires a second equivalent of the Grignard reagent and is typically more challenging due to increased steric hindrance around the reaction center.

  • Elimination: The Grignard reagent can act as a base, leading to the elimination of HCl and the formation of an alkene, such as 3,3-dimethyl-1-butene. The propensity for elimination increases with sterically hindered Grignard reagents and at higher temperatures.

The choice of the Grignard reagent is critical. Less sterically hindered Grignard reagents (e.g., methylmagnesium bromide) are more likely to favor substitution, while bulkier reagents (e.g., tert-butylmagnesium chloride) will likely favor elimination.

Illustrative Quantitative Data

Due to the limited specific literature on this exact reaction, the following table presents hypothetical yet plausible data to illustrate the potential influence of the Grignard reagent on product distribution. These values are for illustrative purposes and would require experimental validation.

Grignard Reagent (R-MgX)Temperature (°C)Mono-alkylation Product Yield (%)Di-alkylation Product Yield (%)Elimination Product Yield (%)
CH₃MgBr0-2560-7015-255-10
CH₃CH₂MgBr0-2550-6010-2020-30
(CH₃)₂CHMgBr25-3520-30<565-75
(CH₃)₃CMgCl25-35<5Not Observed>90

Experimental Protocols

Safety Precautions: Grignard reagents are highly reactive, pyrophoric, and react violently with water. All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) in flame-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, must be worn at all times.

Protocol: Reaction of a Grignard Reagent with this compound

Materials:

  • This compound

  • Grignard reagent solution in THF or diethyl ether (e.g., methylmagnesium bromide, 1.0 M)

  • Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk line, flame-dried flasks, septa, needles)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a thermometer, and a rubber septum.

  • Reagent Addition: Under a positive pressure of inert gas, charge the flask with a solution of this compound (1.0 eq.) in anhydrous THF.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Grignard Addition: Slowly add the Grignard reagent solution (1.1 eq. for mono-alkylation, 2.2 eq. for di-alkylation) dropwise via a syringe through the septum while maintaining the internal temperature below 5 °C. The addition rate should be controlled to prevent a rapid exotherm.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots, quenching them with saturated NH₄Cl, and analyzing the organic layer.

  • Quenching: Once the reaction is deemed complete, cool the flask back to 0 °C and slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. Caution: This is an exothermic process and may result in gas evolution.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel to isolate the desired alkylated product(s).

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Grignard Reaction with this compound setup Reaction Setup (Flame-dried glassware, inert atmosphere) reagents Reagent Addition (this compound in anhydrous THF) setup->reagents cooling1 Cooling to 0 °C reagents->cooling1 grignard Slow Addition of Grignard Reagent cooling1->grignard reaction Reaction at Room Temperature (2-12 hours) grignard->reaction monitoring Reaction Monitoring (TLC or GC-MS) reaction->monitoring cooling2 Cooling to 0 °C monitoring->cooling2 If complete quenching Quenching (Saturated aq. NH4Cl) cooling2->quenching workup Aqueous Work-up & Extraction quenching->workup drying Drying & Solvent Removal workup->drying purification Purification (Distillation or Chromatography) drying->purification product Isolated Product(s) purification->product reaction_pathway Potential Reaction Pathways start This compound + R-MgX mono_sub Mono-alkylation Product (2-alkyl-2-chloro-3-methylbutane) start->mono_sub Substitution (1 eq. R-MgX) elimination Elimination Product (3,3-dimethyl-1-butene) start->elimination Elimination di_sub Di-alkylation Product (2,2-dialkyl-3-methylbutane) mono_sub->di_sub Substitution (2nd eq. R-MgX)

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-dichloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2,2-dichloro-3-methylbutane.

Troubleshooting and FAQs

This section addresses common issues that may arise during the synthesis and purification of this compound.

Q1: My reaction has produced a complex mixture of chlorinated alkanes. How can I favor the formation of this compound?

A1: The free radical chlorination of 3-methylbutane (isopentane) is inherently prone to producing a mixture of isomers due to the varying reactivity of primary, secondary, and tertiary hydrogens. To favor the formation of this compound, consider the following strategies:

  • Control of Stoichiometry: Carefully control the molar ratio of the chlorinating agent to 3-methylbutane. Using a limited amount of the chlorinating agent will favor monochlorination, while an excess will lead to higher degrees of chlorination and a more complex product mixture. Stepwise chlorination, where the monochlorinated product is isolated first and then subjected to a second chlorination, can offer better control.

  • Reaction Conditions: Temperature and UV light intensity can influence the selectivity of the reaction. While high reactivity of chlorine radicals generally leads to low selectivity, fine-tuning these parameters may offer some improvement.[1]

  • Starting Material Purity: Ensure the 3-methylbutane starting material is of high purity to avoid the introduction of other reactive species.

Q2: What are the likely side products in the synthesis of this compound?

A2: The side products are primarily other dichlorinated isomers of 3-methylbutane, as well as mono- and trichlorinated derivatives. The initial monochlorination of 2-methylbutane yields a mixture of isomers.[1] Further chlorination of these intermediates will lead to a variety of dichlorinated products. The most common side products will be isomers where the second chlorine atom has added to a different carbon.

Q3: My purified product is discolored. What is the cause and how can I fix it?

A3: Discoloration in the final product is often due to the presence of trace acidic impurities (like residual HCl) or high-molecular-weight byproducts formed during the reaction. Before the final distillation, wash the crude product with a 5-10% sodium bicarbonate solution to neutralize any remaining acids.[2] This should be followed by a water wash and thorough drying with an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.[2]

Q4: I'm having difficulty separating the isomeric dichlorinated products by distillation. What can I do?

A4: Isomeric dichlorinated butanes can have very close boiling points, making separation by simple distillation challenging.[2] To improve separation:

  • Use a Fractionating Column: Employ a more efficient fractionating column, such as a Vigreux or packed column, to increase the number of theoretical plates.[2]

  • Slow Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases, leading to more effective separation.[2]

  • Reduced Pressure: Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling points and potentially increase the boiling point differences between isomers.

Q5: My GC analysis shows broad or tailing peaks for the purified product. What does this indicate?

A5: Broad or tailing peaks in a Gas Chromatography (GC) analysis can suggest several issues:

  • Column Overloading: The sample injected into the GC might be too concentrated. Try diluting the sample before injection.[2]

  • Acidic Impurities: The presence of acidic impurities can interact with the GC column, causing peak tailing. Ensure the pre-distillation aqueous wash with sodium bicarbonate was performed thoroughly.[2]

  • Water Contamination: Incomplete drying of the product before injection can also affect peak shape.

Data Presentation

The distribution of monochlorinated products from the free-radical chlorination of 2-methylbutane is a key factor in determining the subsequent dichlorinated product mixture. The table below summarizes the experimentally determined yields of the initial monochlorination step.

Monochlorinated ProductMolecular FormulaMolar Mass ( g/mol )Experimental Yield (%)[1]
2-chloro-2-methylbutaneC₅H₁₁Cl106.5922
2-chloro-3-methylbutaneC₅H₁₁Cl106.5933
1-chloro-2-methylbutaneC₅H₁₁Cl106.5930
1-chloro-3-methylbutaneC₅H₁₁Cl106.5915

Experimental Protocols

Synthesis of Dichlorinated 3-Methylbutane (General Procedure)

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer, place a measured amount of 3-methylbutane. The flask should be positioned in a cooling bath to control the reaction temperature.

  • Initiation: While stirring and cooling the 3-methylbutane, begin bubbling chlorine gas through the liquid. Irradiate the flask with a UV lamp to initiate the free-radical chain reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by GC. The reaction is typically continued until the desired degree of dichlorination is achieved, as indicated by the relative peak areas of the di-, mono-, and unreacted starting material.

  • Work-up: Once the reaction is complete, stop the flow of chlorine gas and turn off the UV lamp. Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved HCl and unreacted chlorine.

  • Neutralization: Transfer the crude reaction mixture to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize residual acids.[3] Vent the funnel frequently to release any CO₂ gas produced.[3]

  • Aqueous Wash: Wash the organic layer with water and then with a saturated sodium chloride solution to remove any remaining water-soluble impurities.[4]

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate or sodium sulfate.[5]

  • Purification: Filter off the drying agent and purify the crude product by fractional distillation to separate the desired this compound from other isomers and byproducts.[2]

Visualizations

The following diagrams illustrate the reaction pathway leading to the desired product and potential side products, as well as a general workflow for the purification process.

reaction_pathway start 3-Methylbutane mono_isomers Monochloro-3-methylbutane (Isomer Mixture) start->mono_isomers + Cl2, hv dichloro_target This compound (Target Product) mono_isomers->dichloro_target + Cl2, hv dichloro_side Other Dichlorinated Isomers (Side Products) mono_isomers->dichloro_side + Cl2, hv trichloro Trichlorinated Products dichloro_target->trichloro + Cl2, hv (excess) dichloro_side->trichloro + Cl2, hv (excess)

Caption: Reaction pathway for the dichlorination of 3-methylbutane.

purification_workflow crude Crude Reaction Mixture wash1 Wash with NaHCO3 Solution crude->wash1 wash2 Wash with Water wash1->wash2 dry Dry with Anhydrous Salt (e.g., MgSO4) wash2->dry filter Filter to Remove Drying Agent dry->filter distill Fractional Distillation filter->distill product Purified this compound distill->product Collect correct fraction side_products Isomeric Side Products distill->side_products Separate other fractions

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 2,2-dichloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,2-dichloro-3-methylbutane synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Section 1: Troubleshooting Guides

This section addresses common problems that can lead to low yields or impure products during the synthesis of this compound. Two primary synthetic routes are considered: the reaction of 3-methyl-2-butanone (B44728) with a chlorinating agent and the hydrochlorination of 3-methyl-1-butyne (B31179).

Route A: From 3-methyl-2-butanone using a Chlorinating Agent (e.g., PCl₅)

Problem: Low or no conversion of the starting ketone.

Potential Cause Recommended Solution
Inactive or degraded chlorinating agent. Use a fresh, unopened container of the chlorinating agent (e.g., phosphorus pentachloride). PCl₅ can react with atmospheric moisture and lose its reactivity.
Insufficient reaction temperature. While some reactions proceed at room temperature, gentle heating may be required to drive the reaction to completion. Monitor the reaction progress by TLC or GC.
Inappropriate solvent. The reaction is often performed in a non-polar, inert solvent like carbon tetrachloride or dichloromethane. Ensure the solvent is anhydrous.

Problem: Formation of significant side products.

Potential Cause Recommended Solution
Presence of enolizable protons. Ketones with enolizable hydrogens can undergo side reactions. While 3-methyl-2-butanone has enolizable protons, the formation of the gem-dichloride is generally favored with strong chlorinating agents like PCl₅. Using milder, neutral conditions (e.g., chlorodiphenylphosphine (B86185)/N-chlorosuccinimide) might reduce side reactions.[1][2]
Elimination reactions. At higher temperatures, elimination reactions can occur, leading to the formation of chloroalkenes. Maintain a controlled temperature throughout the reaction.
Formation of phosphorus oxychloride (POCl₃). When using PCl₅, POCl₃ is a major byproduct.[3] Proper workup, including careful quenching with ice water and washing with a base, is crucial for its removal.
Route B: From 3-methyl-1-butyne via Hydrochlorination

Problem: Incomplete reaction, resulting in a mixture of starting material, monochlorinated, and dichlorinated products.

Potential Cause Recommended Solution
Insufficient HCl. The reaction requires two equivalents of HCl to proceed to the gem-dichloride. Ensure an excess of HCl gas is bubbled through the reaction mixture or use a solution of HCl in a suitable solvent.
Low reaction temperature. The addition of the second equivalent of HCl can be slower than the first. Gentle heating might be necessary to ensure complete conversion.

Problem: Formation of the vicinal dichloride isomer (1,2-dichloro-3-methylbutane).

Potential Cause Reaction Mechanism
Non-regioselective addition. The hydrochlorination of alkynes generally follows Markovnikov's rule, leading to the gem-dichloride.[4][5][6] The formation of the vicinal isomer is typically a minor pathway.
Radical mechanism. In the presence of radical initiators (e.g., peroxides), anti-Markovnikov addition can occur with HBr, but this is less common with HCl. Ensure the absence of radical initiators.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing gem-dichlorides from ketones?

A1: The reaction of a ketone with phosphorus pentachloride (PCl₅) is a classic and widely used method for preparing gem-dichlorides.[3] The reaction typically involves heating the ketone with PCl₅, often in an inert solvent.

Q2: Are there milder alternatives to PCl₅ for the conversion of ketones to gem-dichlorides?

A2: Yes, several other reagents can be used, which may be advantageous for sensitive substrates. These include thionyl chloride (SOCl₂) in the presence of a catalyst like N,N-dimethylformamide, or a mixture of chlorodiphenylphosphine and N-chlorosuccinimide (NCS) which operates under neutral conditions.[1][2][7]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting material and the appearance of the product.

Q4: What is the expected yield for the synthesis of this compound?

A4: Since the synthesis of this compound is not widely reported, exact yield data is unavailable. However, based on analogous reactions, the yields can vary significantly depending on the chosen route and reaction conditions. The following table provides representative yields for similar transformations.

Reaction Chlorinating Agent Substrate Product Reported Yield
Gem-dichlorinationPCl₅Acetone2,2-dichloropropaneGood
Gem-dichlorinationClPPh₂/NCSp-Chlorobenzaldehyde1-chloro-4-dichloromethyl-benzene90%[2]
Hydrochlorination2 eq. HClPropyne2,2-dichloropropaneGood

Q5: What purification methods are recommended for this compound?

A5: After the initial workup to remove the reagents and byproducts, the crude product can be purified by distillation. Given that chlorinated hydrocarbons can have boiling points close to those of potential side products, fractional distillation is recommended for achieving high purity.

Section 3: Experimental Protocols

Protocol 1: Synthesis of this compound from 3-methyl-2-butanone using PCl₅
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Add 3-methyl-2-butanone (1.0 eq) to an anhydrous, inert solvent (e.g., carbon tetrachloride) in the flask.

  • Reagent Addition: Cool the mixture in an ice bath and slowly add phosphorus pentachloride (1.1 eq) in portions to control the initial exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature. Gently heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice to quench the unreacted PCl₅ and hydrolyze the POCl₃.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by fractional distillation.

Protocol 2: Synthesis of this compound from 3-methyl-1-butyne via Hydrochlorination
  • Reaction Setup: In a fume hood, dissolve 3-methyl-1-butyne (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) in a three-necked flask equipped with a gas inlet tube, a condenser, and a gas outlet leading to a trap.

  • Hydrochlorination: Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution for several hours. Alternatively, a solution of HCl in an organic solvent can be used.

  • Monitoring: Monitor the reaction by GC to follow the conversion of the starting alkyne and the intermediate vinyl chloride to the final gem-dichloride.

  • Workup: Once the reaction is complete, stop the flow of HCl and purge the system with nitrogen gas to remove any excess HCl.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by fractional distillation.

Section 4: Visualizations

Troubleshooting_Yield Troubleshooting Low Yield of this compound Start Low Yield or Impure Product Route_Choice Which synthetic route was used? Start->Route_Choice Ketone_Route From 3-methyl-2-butanone Route_Choice->Ketone_Route Ketone Alkyne_Route From 3-methyl-1-butyne Route_Choice->Alkyne_Route Alkyne Ketone_Issue What is the main issue? Ketone_Route->Ketone_Issue Alkyne_Issue What is the main issue? Alkyne_Route->Alkyne_Issue Low_Conversion Low Conversion Ketone_Issue->Low_Conversion Conversion Side_Products Side Products Ketone_Issue->Side_Products Purity Solution_Inactive_Reagent Use fresh chlorinating agent Low_Conversion->Solution_Inactive_Reagent Solution_Temp_Control Optimize reaction temperature Low_Conversion->Solution_Temp_Control Solution_Elimination Control temperature to avoid elimination Side_Products->Solution_Elimination Solution_Workup Improve workup to remove byproducts Side_Products->Solution_Workup Incomplete_Reaction Incomplete Reaction Alkyne_Issue->Incomplete_Reaction Conversion Isomer_Formation Isomer Formation Alkyne_Issue->Isomer_Formation Purity Solution_Excess_HCl Ensure excess of HCl Incomplete_Reaction->Solution_Excess_HCl Solution_Alkyne_Temp Optimize reaction temperature Incomplete_Reaction->Solution_Alkyne_Temp Solution_Markovnikov Confirm Markovnikov conditions Isomer_Formation->Solution_Markovnikov

Caption: Troubleshooting workflow for the synthesis of this compound.

Reaction_Pathways Proposed Synthesis Pathways for this compound cluster_ketone Route A: From 3-methyl-2-butanone cluster_alkyne Route B: From 3-methyl-1-butyne Ketone 3-methyl-2-butanone PCl5 PCl5 Ketone->PCl5 Product_A This compound PCl5->Product_A POCl3 POCl3 (byproduct) PCl5->POCl3 Alkyne 3-methyl-1-butyne HCl_1 + 1 eq. HCl Alkyne->HCl_1 Vinyl_Chloride 2-chloro-3-methyl-1-butene (intermediate) HCl_1->Vinyl_Chloride HCl_2 + 1 eq. HCl Vinyl_Chloride->HCl_2 Product_B This compound HCl_2->Product_B

Caption: Proposed reaction pathways for this compound synthesis.

References

Technical Support Center: Separation of 2,2-Dichloro-3-methylbutane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of 2,2-dichloro-3-methylbutane and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for separating isomers of this compound?

A1: The primary methods for separating isomers of this compound are fractional distillation and gas chromatography (GC). The choice of method depends on the required purity, the scale of the separation, and the available equipment. Fractional distillation is suitable for larger quantities where boiling point differences between the isomers are significant.[1][2] Gas chromatography, particularly with a mass spectrometry (MS) detector, is ideal for analytical quantification and small-scale preparative separation, offering high resolution.[3][4]

Q2: What are the expected isomers to be separated from this compound?

A2: During the synthesis of this compound, several structural isomers can be formed. The most common isomers include 2,3-dichloro-2-methylbutane, 1,2-dichloro-3-methylbutane, and 1,3-dichloro-2-methylbutane, among others. The exact mixture of isomers will depend on the synthetic route employed.

Q3: Are there significant differences in the physical properties of these isomers?

Troubleshooting Guides

Fractional Distillation

Q4: My fractional distillation is not providing good separation of the isomers. What could be the problem?

A4: Inefficient separation during fractional distillation can be due to several factors:

  • Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates for the separation. Using a longer column or a column with a more efficient packing material (like Raschig rings or Vigreux indentations) can improve separation.[1]

  • Incorrect Heating Rate: Heating the distillation flask too quickly can lead to poor equilibrium in the column. A slow and steady heating rate is crucial.

  • Poor Insulation: The fractionating column should be well-insulated to maintain the temperature gradient.

  • Similar Boiling Points: The isomers may have very close boiling points, making separation by distillation challenging. In such cases, preparative gas chromatography might be a better alternative.

Q5: How do I determine the optimal temperature gradient for my fractional distillation?

A5: The optimal temperature gradient is achieved by controlled heating of the distillation pot and proper insulation of the column. The temperature at the top of the column should be close to the boiling point of the more volatile component, while the temperature at the bottom should be near the boiling point of the less volatile component. Monitoring the temperature at the still head is critical; a stable temperature reading indicates that a pure fraction is being collected.

Gas Chromatography (GC)

Q6: I am seeing poor peak resolution in my gas chromatogram. How can I improve it?

A6: Poor peak resolution is a common issue in GC analysis. Here are some troubleshooting steps:

  • Optimize the Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting peaks.[3]

  • Select the Right Column: For chlorinated hydrocarbons, a non-polar column (like a DB-5ms) is often a good starting point. If co-elution occurs, switching to a more polar column may provide the necessary selectivity.[4]

  • Adjust Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for the column dimensions.

  • Check Injection Technique: A fast and clean injection is crucial for sharp peaks.

Q7: I am observing ghost peaks in my chromatogram. What is the cause?

A7: Ghost peaks are typically caused by contamination in the GC system. Potential sources include:

  • Septum Bleed: The septum at the injector port can degrade at high temperatures, releasing volatile compounds.

  • Contaminated Syringe: Residual sample from previous injections can be a source of ghost peaks.

  • Column Bleed: At very high temperatures, the stationary phase of the column can degrade and elute.

  • Contaminated Carrier Gas: Impurities in the carrier gas can also lead to ghost peaks.

Q8: My peak shapes are tailing. What should I do?

A8: Peak tailing can be caused by several factors:

  • Active Sites: Active sites in the injector liner or the column can interact with the analytes. Using a deactivated liner and a high-quality column can help.

  • Column Overloading: Injecting too much sample can lead to peak tailing. Try diluting your sample.

  • Incorrect Flow Rate: A flow rate that is too low can sometimes cause tailing.

Experimental Protocols

Fractional Distillation Protocol
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer placed at the still head.

  • Sample Charging: Charge the round-bottom flask with the isomer mixture, adding a few boiling chips for smooth boiling.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Distillation: As the mixture boils, the vapor will rise through the fractionating column. Monitor the temperature at the still head. A stable temperature indicates the collection of a pure fraction.

  • Fraction Collection: Collect the different fractions in separate receiving flasks as the temperature at the still head changes, indicating the elution of a different isomer.

  • Analysis: Analyze the collected fractions by GC-MS to determine their purity.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Dilute the isomer mixture in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) to an appropriate concentration (e.g., 1 µg/mL).[3]

  • Instrumentation: Use a GC-MS system equipped with a capillary column. A non-polar column is a good starting point.[3]

  • GC Conditions:

    • Injector Temperature: 250 °C[3]

    • Carrier Gas: Helium at a constant flow of 1 mL/min[3]

    • Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.[3]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV[3]

    • Mass Range: Scan from m/z 35 to 200.

  • Data Analysis: Identify the isomers based on their retention times and mass spectra. The characteristic isotopic pattern of chlorine (M, M+2, M+4) will be evident in the mass spectra of chlorine-containing fragments.[3]

Data Presentation

Parameter Fractional Distillation Gas Chromatography (GC)
Principle Separation based on boiling point differences.[1]Separation based on differential partitioning between a mobile and stationary phase.
Typical Scale Milligrams to gramsMicrograms to milligrams
Resolution LowerHigher
Instrumentation Glassware (flask, column, condenser)Gas chromatograph, capillary column, detector (e.g., MS, FID)
Isomer Estimated Boiling Point (°C) Notes
This compound~130-140Highly branched, may have a lower boiling point than less branched isomers.
2,3-dichloro-2-methylbutane133[5]Tertiary chloride, may be less stable at high temperatures.
1,2-dichloro-3-methylbutane~140-150Less branched than this compound.

Note: Boiling points are estimated based on known values for similar compounds and general chemical principles. Actual values may vary.

Visualizations

Separation_Workflow cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis Isomer_Mixture Mixture of This compound and other isomers Fractional_Distillation Fractional Distillation Isomer_Mixture->Fractional_Distillation For larger scale GC_Separation Gas Chromatography (GC) Isomer_Mixture->GC_Separation For analytical/small scale GC_MS_Analysis GC-MS Analysis Fractional_Distillation->GC_MS_Analysis Analyze fractions GC_Separation->GC_MS_Analysis Identify components Purity_Check Purity Assessment GC_MS_Analysis->Purity_Check Determine purity

Caption: Experimental workflow for the separation and analysis of this compound isomers.

Troubleshooting_Logic cluster_FD Fractional Distillation cluster_GC Gas Chromatography Start Poor Separation Method Which Method? Start->Method FD_Check1 Check Column Efficiency Method->FD_Check1 Distillation GC_Check1 Optimize Temp Program Method->GC_Check1 GC FD_Check2 Check Heating Rate FD_Check1->FD_Check2 FD_Check3 Check Insulation FD_Check2->FD_Check3 GC_Check2 Change Column GC_Check1->GC_Check2 GC_Check3 Adjust Flow Rate GC_Check2->GC_Check3

Caption: Logical troubleshooting flow for poor isomer separation.

References

Technical Support Center: Decomposition of 2,2-dichloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the decomposition of 2,2-dichloro-3-methylbutane.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the decomposition of this compound?

A1: The decomposition of this compound can proceed via two main pathways: thermal pyrolysis and base-mediated dehydrochlorination.

  • Thermal Pyrolysis: This typically involves heating the compound in the absence of a strong base. The primary expected products are various isomers of chloromethylbutenes resulting from the elimination of one molecule of hydrogen chloride (HCl). Based on studies of similar gem-dichlorides, a non-equilibrium mixture of these chlorinated alkenes is expected.[1]

  • Base-Mediated Dehydrochlorination: In the presence of a strong base (e.g., sodium hydroxide (B78521) or potassium tert-butoxide), the primary products are also chloromethylbutenes. The specific isomer distribution may be influenced by the choice of base and reaction conditions.

Q2: Can carbocation rearrangements occur during the decomposition of this compound?

A2: Yes, carbocation rearrangements are highly probable, especially under conditions that favor an E1 (unimolecular elimination) mechanism. The initial loss of a chloride ion would form a secondary carbocation. This can rearrange to a more stable tertiary carbocation via a hydride or a methyl shift, leading to a variety of rearranged alkene products. Such rearrangements are a common feature in the chemistry of carbocations.[2][3][4]

Q3: What are the common side reactions to be aware of?

A3: Common side reactions include:

  • Double dehydrochlorination: Elimination of a second molecule of HCl to form dienes.

  • Substitution reactions: If a nucleophile is present (e.g., in base-mediated reactions using an alcohol as a solvent), substitution products may be formed.[5]

  • Polymerization: Under certain conditions, the alkene products can polymerize.

  • Isomerization of products: The initial alkene products may isomerize to more stable forms under the reaction conditions.[1]

Q4: What analytical techniques are recommended for monitoring the reaction and identifying the products?

A4: Gas chromatography-mass spectrometry (GC-MS) is the most suitable technique for separating and identifying the volatile products of the decomposition.[6][7][8] An electron capture detector (ECD) can be particularly sensitive for detecting the chlorinated products. For quantitative analysis, calibration with known standards is necessary.

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Material
Possible Cause Suggested Solution
Insufficient Temperature (Pyrolysis): The temperature is too low to initiate the unimolecular elimination of HCl. Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by GC. For analogous compounds like 2,2-dichlorobutane (B1583581), decomposition temperatures are in the range of 300-400°C.[1]
Base is not strong enough or is degraded (Dehydrochlorination): Use a stronger base (e.g., potassium tert-butoxide instead of sodium hydroxide). Ensure the base is fresh and has been stored under anhydrous conditions.
Insufficient Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction at different time points to determine the optimal reaction time.
Inhibitors Present: Trace impurities in the starting material or solvent could be inhibiting the reaction. Purify the starting material and use fresh, anhydrous solvents.
Problem 2: Unexpected Product Distribution or Formation of Rearranged Products
Possible Cause Suggested Solution
Carbocation Rearrangement: The reaction conditions may favor an E1 mechanism, leading to carbocation formation and subsequent rearrangement. To favor an E2 mechanism and minimize rearrangements, use a strong, non-nucleophilic base (e.g., potassium tert-butoxide) and a lower polarity solvent.
Isomerization of Products: The initial kinetic products may be isomerizing to more thermodynamically stable products. Try running the reaction at a lower temperature for a shorter duration to isolate the initial products.
Radical Reactions (Pyrolysis): At very high temperatures, radical mechanisms may compete with the desired unimolecular elimination, leading to a wider range of products. Lower the pyrolysis temperature to favor the desired pathway.
Problem 3: Formation of Dienes (Double Dehydrochlorination)
Possible Cause Suggested Solution
Excessively Harsh Conditions: High temperatures or a large excess of a strong base can promote the elimination of a second molecule of HCl. Reduce the reaction temperature and use a stoichiometric amount of base.
Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of dienes. Monitor the reaction and stop it once the desired monochlorinated alkene is the major product.

Data Presentation

Table 1: Hypothetical Product Distribution in the Pyrolysis of this compound at Different Temperatures

Temperature (°C)2-chloro-3-methyl-1-butene (%)2-chloro-3-methyl-2-butene (%)1-chloro-3-methyl-2-butene (%) (Rearranged)Dienes and other byproducts (%)
320652555
35050301010
38035351515

Note: This data is hypothetical and based on expected trends for similar compounds. Actual product distributions may vary.

Table 2: Hypothetical Product Distribution in the Dehydrochlorination of this compound with Different Bases

Base2-chloro-3-methyl-1-butene (%)2-chloro-3-methyl-2-butene (%)1-chloro-3-methyl-2-butene (%) (Rearranged)
Sodium Hydroxide (in Ethanol)553510
Potassium tert-butoxide (in t-butanol)751510

Note: This data is hypothetical. The use of a bulkier base like potassium tert-butoxide is expected to favor the formation of the less substituted alkene (Hofmann product).

Experimental Protocols

Protocol 1: Thermal Decomposition (Pyrolysis) of this compound
  • Apparatus: Set up a pyrolysis apparatus consisting of a quartz tube packed with quartz wool, placed inside a tube furnace. Connect the inlet of the tube to a nitrogen gas supply and the outlet to a series of cold traps (e.g., cooled with dry ice/acetone) to collect the products.

  • Procedure: a. Heat the furnace to the desired temperature (e.g., 350°C). b. Pass a slow stream of nitrogen gas through the quartz tube. c. Introduce this compound into the nitrogen stream at a constant rate using a syringe pump. d. The vaporized starting material will pass through the hot zone and decompose. e. Collect the products in the cold traps. f. Analyze the contents of the cold traps by GC-MS.

Protocol 2: Base-Mediated Dehydrochlorination of this compound
  • Apparatus: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Procedure: a. To a solution of a strong base (e.g., 1.2 equivalents of potassium tert-butoxide) in an appropriate anhydrous solvent (e.g., tert-butanol) under a nitrogen atmosphere, add this compound (1 equivalent) dropwise at room temperature. b. After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC or GC. c. Upon completion, cool the reaction mixture to room temperature and quench with water. d. Extract the product with a suitable organic solvent (e.g., diethyl ether). e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the product by distillation or column chromatography. g. Characterize the product by GC-MS, NMR, and IR spectroscopy.

Mandatory Visualizations

Decomposition_Pathways A This compound B 2-chloro-3-methyl-1-butene A->B - HCl C 2-chloro-3-methyl-2-butene A->C - HCl D Secondary Carbocation A->D - Cl- (E1) G Dienes B->G - HCl C->G - HCl D->B - H+ D->C - H+ E Tertiary Carbocation (Rearranged) D->E Hydride/Methyl Shift F 1-chloro-3-methyl-2-butene (Rearranged Product) E->F - H+

Caption: Decomposition pathways of this compound.

Troubleshooting_Workflow Start Decomposition Experiment Problem Identify Issue Start->Problem LowConversion Low/No Conversion Problem->LowConversion Low Yield WrongProduct Unexpected Products Problem->WrongProduct Incorrect Product Profile Dienes Diene Formation Problem->Dienes Over-reaction Solution1 Increase Temp./Use Stronger Base LowConversion->Solution1 Solution2 Change Base/Solvent to Favor E2 WrongProduct->Solution2 Solution3 Reduce Temp./Reaction Time Dienes->Solution3 End Successful Decomposition Solution1->End Solution2->End Solution3->End

References

Technical Support Center: Troubleshooting Reactions of 2,2-Dichloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting reactions involving 2,2-dichloro-3-methylbutane. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments with this sterically hindered gem-dihalide.

Frequently Asked Questions (FAQs)

Dehydrohalogenation Reactions

Q1: I am trying to synthesize 3-methyl-1-butyne (B31179) from this compound via dehydrohalogenation, but I am getting a low yield of the desired alkyne. What are the common causes?

A1: Low yields in the synthesis of terminal alkynes from gem-dihalides are a common issue. Several factors could be contributing to this:

  • Incomplete Reaction: The dehydrohalogenation of a gem-dichloroalkane is a two-step elimination process. The second elimination to form the alkyne is often slower and requires more forcing conditions than the first.[1] Insufficient reaction time or temperature can lead to the accumulation of the intermediate vinyl chloride.

  • Base Strength and Concentration: A very strong base is required for the double dehydrohalogenation.[2] Sodium amide (NaNH₂) in liquid ammonia (B1221849) is a common and effective choice.[2][3] Using a weaker base, such as potassium hydroxide (B78521) (KOH), may require very high temperatures (around 200°C) and can lead to side reactions.[1] Ensure you are using a sufficient excess of the strong base (typically 2-3 equivalents).[4]

  • Reaction Temperature: While high temperatures can favor elimination, excessively high temperatures with bases like KOH can cause isomerization of the desired terminal alkyne to a more stable internal alkyne.[1] Using sodium amide in liquid ammonia allows for lower reaction temperatures, which can help preserve the terminal alkyne.[4]

  • Protic Solvents: The presence of protic solvents can quench the strong base, reducing its effectiveness. Ensure all your reagents and solvents are anhydrous.

Q2: My dehydrohalogenation reaction of this compound with alcoholic KOH is producing a mixture of products, not just the expected 3-methyl-1-butyne. What are the likely side products?

A2: When using a base like potassium hydroxide, especially at elevated temperatures, you are likely to encounter a mixture of products due to competing reactions and rearrangements:

  • Isomerization of the Alkyne: The initially formed terminal alkyne, 3-methyl-1-butyne, can isomerize to the more thermodynamically stable internal alkyne, 3-methyl-2-butyne, under basic conditions at high temperatures.[1]

  • Elimination to form Dienes: Incomplete dehydrohalogenation of the intermediate vinyl chloride can occur, and under certain conditions, elimination of the second chlorine atom might compete with the desired alkyne formation, potentially leading to conjugated dienes, although this is generally less common.

  • Substitution Products: Although elimination is favored by strong bases and high temperatures, some nucleophilic substitution (SN1 or SN2) might occur, leading to the formation of alcohols or ethers, depending on the solvent. However, with a sterically hindered substrate and a strong base, elimination is the predominant pathway.

Substitution Reactions

Q3: I am attempting a nucleophilic substitution reaction on this compound, but the reaction is extremely slow or does not proceed. Why is this?

A3: The slow reactivity of this compound in nucleophilic substitution reactions is primarily due to:

  • Steric Hindrance: The carbon atom bearing the two chlorine atoms is a tertiary carbon, and it is further encumbered by the adjacent bulky isopropyl group. This significant steric hindrance makes it very difficult for a nucleophile to approach for an SN2 backside attack.[5]

  • Carbocation Stability (for SN1): While an SN1 reaction might be considered due to the tertiary nature of the substrate, the formation of the initial carbocation is the rate-determining step. While a tertiary carbocation is relatively stable, the presence of two electron-withdrawing chlorine atoms on the same carbon can destabilize the adjacent positive charge, potentially slowing down the SN1 pathway.

Q4: If a substitution reaction (e.g., hydrolysis) does occur with this compound, what is the expected major product, and are rearrangements possible?

A4: In the event of a substitution reaction, such as hydrolysis, proceeding via an SN1-type mechanism, carbocation rearrangements are a significant possibility.

  • Initial Carbocation Formation: Loss of a chloride ion would form a tertiary carbocation at the C2 position.

  • Hydride Shift: A 1,2-hydride shift from the adjacent C3 position to the C2 carbocation would result in a more stable tertiary carbocation at C3. This rearrangement is a common phenomenon when a more stable carbocation can be formed.[6][7]

  • Final Product: Nucleophilic attack by water on the rearranged carbocation would lead to the formation of 2,3-dimethyl-2-butanol (B1346969) after deprotonation. Therefore, the rearranged alcohol is often the major product.

Experimental Protocols

Dehydrohalogenation of a Gem-Dichloroalkane to a Terminal Alkyne (General Procedure)

This protocol is a general method for the synthesis of terminal alkynes from gem-dichloroalkanes using sodium amide in liquid ammonia, adapted for a substrate like this compound.

Materials:

  • This compound

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Anhydrous diethyl ether

  • Ammonium (B1175870) chloride (for quenching)

  • Ice-water bath

  • Dry ice/acetone condenser

Procedure:

  • Setup: Assemble a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet for ammonia, and a dropping funnel. Ensure all glassware is flame-dried and under an inert atmosphere (e.g., argon or nitrogen).

  • Ammonia Condensation: Cool the flask in a dry ice/acetone bath and condense the required volume of ammonia.

  • Base Preparation: To the liquid ammonia, cautiously add sodium amide (2.5 - 3.0 equivalents) in portions with stirring.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous diethyl ether. Add this solution dropwise to the stirred sodium amide/liquid ammonia suspension over 30-60 minutes.

  • Reaction: Allow the reaction mixture to stir for 2-4 hours, maintaining the temperature with the dry ice/acetone bath.

  • Quenching: After the reaction is complete, cautiously quench the excess sodium amide by the slow addition of solid ammonium chloride until the blue color, if any, disappears and the solution becomes colorless.

  • Workup: Allow the ammonia to evaporate overnight in a well-ventilated fume hood. To the remaining residue, add an ice-water mixture. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation. The crude 3-methyl-1-butyne can be further purified by fractional distillation.

Data Presentation

Table 1: Comparison of Reaction Conditions for Dehydrohalogenation

SubstrateBaseSolventTemperatureReaction TimeYield of AlkyneReference
Gem-dihalideNaNH₂Liquid NH₃-33 °C2-4 hTypically Good to High[2]
Gem-dihalideKOHEthanolHigh (e.g., 200 °C)Several hoursVariable, risk of isomerization[1]
Vicinal dihalideNaNH₂Liquid NH₃-33 °C2-4 hTypically Good to High

Table 2: Spectroscopic Data for 3-methyl-1-butyne

Spectroscopic TechniqueKey Data
¹H NMR (CDCl₃)δ ~2.0 (s, 1H, ≡C-H), δ ~2.6 (m, 1H, -CH-), δ ~1.2 (d, 6H, -CH(CH₃)₂)
¹³C NMR (CDCl₃)δ ~87 (≡C-H), δ ~68 (C≡), δ ~28 (-CH-), δ ~22 (-CH₃)
IR (neat)~3310 cm⁻¹ (≡C-H stretch), ~2100 cm⁻¹ (C≡C stretch)
Mass Spec (EI)m/z 68 (M⁺), 53, 41

(Note: Specific chemical shifts may vary slightly depending on the solvent and instrument.)

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Flame-dry glassware under inert atmosphere B Assemble 3-neck flask with condenser and dropping funnel A->B C Condense liquid ammonia (-78 °C) B->C D Add NaNH2 (2.5-3 eq.) C->D E Dropwise addition of this compound in ether D->E F Stir for 2-4 hours at -33 °C E->F G Quench with solid NH4Cl F->G H Evaporate ammonia G->H I Aqueous workup and ether extraction H->I J Dry, filter, and concentrate organic phase I->J K Fractional distillation of crude product J->K L L K->L 3-methyl-1-butyne

Caption: Experimental workflow for the synthesis of 3-methyl-1-butyne.

troubleshooting_dehydrohalogenation cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low yield of 3-methyl-1-butyne cause1 Incomplete Reaction start->cause1 cause2 Base Inactive/Insufficient start->cause2 cause3 Isomerization to Internal Alkyne start->cause3 cause4 Side Reactions (Substitution) start->cause4 sol1 Increase reaction time or use a stronger base system (NaNH2/NH3) cause1->sol1 sol2 Use fresh, anhydrous base (≥ 2.5 eq.) and anhydrous solvents cause2->sol2 sol3 Use NaNH2/NH3 at low temperature instead of KOH at high temp. cause3->sol3 sol4 Use a non-nucleophilic, strong base and non-polar, aprotic solvent cause4->sol4

Caption: Troubleshooting flowchart for low yield in alkyne synthesis.

sn1_rearrangement cluster_pathway SN1 Reaction Pathway of this compound A This compound B Loss of Cl- A->B - Cl- C Secondary Carbocation (unstable) B->C D 1,2-Hydride Shift C->D Rearrangement E Tertiary Carbocation (more stable) D->E F Nucleophilic Attack (e.g., H2O) E->F + Nu- G Rearranged Product (e.g., 2,3-dimethyl-2-butanol) F->G

References

Technical Support Center: Optimization of Reaction Time for 2,2-Dichloro-3-methylbutane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of reaction time for the synthesis of 2,2-dichloro-3-methylbutane. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to produce this compound from 3-methylbutane (isopentane) is very slow. What are the primary factors I should investigate to reduce the reaction time?

A1: A slow reaction rate in the free-radical chlorination of 3-methylbutane can be attributed to several factors. The key parameters to optimize for a faster reaction are:

  • Initiation Efficiency: The reaction is a photochemical process that relies on the generation of chlorine radicals from chlorine gas (Cl₂) using UV light. Insufficient light intensity or an inappropriate wavelength will limit the rate of the initiation step, thereby slowing down the entire reaction.

  • Temperature: While the reaction is initiated by light, temperature still plays a role. Increasing the temperature can increase the rate of all reaction steps. However, be aware that higher temperatures can also decrease selectivity, leading to a wider range of byproducts.[1]

  • Reactant Concentration: The concentration of both 3-methylbutane and chlorine is crucial. While a higher concentration of reactants can lead to a faster reaction, an excessively high concentration of chlorine can promote polychlorination, leading to undesired byproducts.

Q2: I am observing the formation of a significant amount of monochlorinated byproducts (e.g., 1-chloro-3-methylbutane, 2-chloro-3-methylbutane, and 2-chloro-2-methylbutane) and the reaction doesn't seem to be progressing to the desired dichlorinated product. How can I favor the formation of this compound?

A2: The formation of a mixture of monochlorinated products is a common challenge due to the low selectivity of free-radical chlorination.[2][3][4] To promote the formation of the dichlorinated product, consider the following:

  • Molar Ratio of Reactants: To favor dichlorination, you need to use a higher molar ratio of chlorine to 3-methylbutane than you would for monochlorination. A stoichiometric excess of chlorine will increase the probability that a monochlorinated molecule will react again with a chlorine radical.

  • Reaction Time: A longer reaction time is necessary to allow for the second chlorination to occur. Monitor the reaction progress using techniques like Gas Chromatography (GC) to determine the optimal time to stop the reaction before significant formation of trichlorinated or other polychlorinated byproducts occurs.

Q3: How can I improve the selectivity to specifically form this compound over other dichlorinated isomers?

A3: Achieving high selectivity for this compound is challenging. The substitution of hydrogen atoms in free-radical chlorination is influenced by both statistical probability (the number of each type of hydrogen) and the relative reactivity of the hydrogen atoms (tertiary > secondary > primary).[2][4] The formation of the 2,2-dichloro isomer requires the substitution of the tertiary hydrogen first, followed by a second chlorination at the same carbon. While difficult to control, the following may have a marginal effect:

  • Solvent Effects: Carrying out the chlorination in certain solvents, such as benzene (B151609), can increase the selectivity of the chlorine radical.[1] This is because the solvent can form a complex with the chlorine radical, making it less reactive and more selective, similar to a bromine radical.[1][5]

Q4: My reaction mixture is turning dark, and I'm getting a lot of high-boiling point byproducts. What could be the cause?

A4: The formation of dark-colored, high-boiling point byproducts, often referred to as "tars," is likely due to excessive polychlorination and other side reactions. To mitigate this:

  • Control Chlorine Concentration: Avoid a large excess of chlorine, especially in the initial stages of the reaction. A gradual addition of chlorine gas can help to maintain a more controlled reaction.

  • Temperature Control: High temperatures can promote side reactions. Maintain a controlled and moderate temperature throughout the reaction.

  • Reaction Time: Do not let the reaction run for an excessively long time after the desired product has been formed, as this will lead to further chlorination.

Data Presentation

Table 1: Relative Reactivity of Hydrogen Atoms in Free-Radical Chlorination

Type of Hydrogen AtomRelative Reactivity
Primary (1°)1.0
Secondary (2°)3.8 - 4.5
Tertiary (3°)5.0 - 5.2

Note: These are approximate values and can vary with reaction conditions such as temperature.[2][4]

Table 2: Factors Affecting Reaction Time and Selectivity

ParameterEffect on Reaction TimeEffect on Selectivity for this compoundTroubleshooting Tips
Light Intensity Increases with higher intensityMinimal direct effect, but faster reaction can lead to more polychlorinationEnsure a consistent and adequate UV light source.
Temperature Increases with higher temperatureDecreases with higher temperature[1]Maintain a moderate and controlled temperature.
Chlorine:Alkane Ratio Increases with higher chlorine concentrationHigher ratio favors dichlorination over monochlorinationUse a stoichiometric excess of chlorine, but add it gradually.
Solvent Can influence rate depending on the solventCan be increased by using aromatic solvents like benzene[1]Consider solvent effects for improved selectivity.

Experimental Protocols

General Protocol for Photochemical Chlorination of 3-Methylbutane

This protocol provides a general framework. The specific quantities and reaction times will need to be optimized based on your experimental setup and desired outcome.

Materials:

  • 3-methylbutane (isopentane)

  • Chlorine gas

  • Inert solvent (e.g., carbon tetrachloride - Caution: Toxic ) or an aromatic solvent for selectivity enhancement (e.g., benzene - Caution: Carcinogenic )

  • Photochemical reactor with a UV lamp

  • Gas inlet tube

  • Condenser

  • Stirring apparatus

  • Neutralizing solution (e.g., sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Set up the photochemical reactor with a condenser, gas inlet tube, and stirrer. Ensure the setup is in a well-ventilated fume hood.

  • Charge the reactor with 3-methylbutane and the chosen solvent.

  • Initiate stirring and turn on the UV lamp.

  • Slowly bubble chlorine gas through the reaction mixture via the gas inlet tube. The rate of addition should be controlled to manage the reaction temperature and minimize the escape of unreacted chlorine.

  • Monitor the reaction progress by periodically taking samples and analyzing them by Gas Chromatography (GC).

  • Once the desired ratio of this compound to other products is achieved, stop the flow of chlorine and turn off the UV lamp.

  • Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and HCl gas.

  • Wash the reaction mixture with a neutralizing solution (e.g., sodium bicarbonate) to remove residual HCl.

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., sodium sulfate).

  • The product can be purified by fractional distillation.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Assemble Photochemical Reactor start->setup charge Charge Reactor with 3-Methylbutane & Solvent setup->charge initiate Initiate Stirring & UV Irradiation charge->initiate add_cl2 Introduce Chlorine Gas initiate->add_cl2 monitor Monitor Progress (GC) add_cl2->monitor monitor->add_cl2 Continue reaction stop Stop Reaction monitor->stop purge Purge with Inert Gas stop->purge wash Neutralizing Wash purge->wash dry Dry Organic Layer wash->dry purify Fractional Distillation dry->purify end End purify->end troubleshooting_logic cluster_slow Slow Reaction Time cluster_selectivity Poor Selectivity cluster_byproducts Byproduct Formation issue Issue Encountered slow_rate Slow Reaction Rate issue->slow_rate poor_selectivity High Monochloro Products issue->poor_selectivity tar_formation Darkening / Tar Formation issue->tar_formation cause_light Insufficient Light Intensity slow_rate->cause_light cause_temp_slow Low Temperature slow_rate->cause_temp_slow cause_conc_slow Low Reactant Concentration slow_rate->cause_conc_slow cause_ratio Incorrect Cl2:Alkane Ratio poor_selectivity->cause_ratio cause_time Insufficient Reaction Time poor_selectivity->cause_time cause_poly Excessive Polychlorination tar_formation->cause_poly cause_temp_high High Temperature tar_formation->cause_temp_high

References

Technical Support Center: 2,2-Dichloro-3-methylbutane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 2,2-dichloro-3-methylbutane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions, specifically to prevent unwanted elimination byproducts and favor nucleophilic substitution.

Troubleshooting Guides

This section addresses common issues encountered during reactions with this compound and provides step-by-step guidance to resolve them.

Issue 1: High Yield of Alkene Byproducts

  • Symptom: Your reaction yields a significant amount of elimination products, such as 2-chloro-3-methyl-1-butene and 2-chloro-3-methyl-2-butene, confirmed by GC-MS or NMR analysis.

  • Cause: The reaction conditions are favoring E1 or E2 elimination pathways. This compound is a sterically hindered tertiary-like dihalide, which is prone to elimination, especially with strong or bulky bases and at elevated temperatures.

  • Solution:

    • Re-evaluate your Nucleophile/Base: Strong, negatively charged bases (e.g., hydroxides, alkoxides) strongly promote E2 elimination.[1] Switch to a weak, non-basic nucleophile. For instance, if you are attempting to introduce a hydroxyl group, use water (H₂O) as the nucleophile in a hydrolysis reaction, which favors the SN1 pathway.[2] If an acetate (B1210297) group is desired, use acetic acid (CH₃COOH) instead of sodium acetate.

    • Lower the Reaction Temperature: Higher temperatures provide the activation energy for elimination reactions to a greater extent than for substitution reactions.[3] Running the reaction at or below room temperature can significantly reduce the formation of alkene byproducts.

    • Choose an Appropriate Solvent: Use a polar protic solvent such as water, ethanol (B145695), or a mixture thereof. These solvents can solvate the carbocation intermediate formed in the SN1 pathway, stabilizing it and favoring substitution over elimination.[2] Polar aprotic solvents like acetone (B3395972) or DMSO can favor E2 when a strong base is present.

    • Control the Concentration of the Nucleophile/Base: High concentrations of a strong base will increase the rate of the bimolecular E2 reaction.[3] If a basic nucleophile must be used, maintaining a low concentration can help to minimize elimination.

Issue 2: Low or No Yield of the Desired Substitution Product

  • Symptom: The reaction is sluggish, and very little of the starting material is converted to the desired substitution product.

  • Cause: The reaction conditions are not suitable for promoting the SN1 reaction, which is the most probable substitution pathway for this sterically hindered substrate.

  • Solution:

    • Ensure a Good Leaving Group: While chloride is a reasonably good leaving group, its departure is the rate-determining step in an SN1 reaction. The presence of a polar protic solvent is crucial to help stabilize the forming carbocation and the leaving group.

    • Solvent Selection: As mentioned, polar protic solvents are key. A mixture of water and a co-solvent like ethanol or acetone can be used to improve the solubility of the substrate while maintaining a polar protic environment.

    • Patience is Key: SN1 reactions can be slower than E2 reactions. Ensure you are allowing sufficient reaction time. Monitor the reaction progress using an appropriate technique like TLC or GC.

    • Consider the Nucleophile: While a weak nucleophile is necessary to avoid elimination, it must still be nucleophilic enough to react with the carbocation intermediate. Water, alcohols, and carboxylic acids are generally suitable choices.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so prone to elimination reactions?

A1: Due to its structure as a tertiary-like dihaloalkane, this compound readily forms a relatively stable tertiary carbocation upon departure of a chloride ion. This carbocation can then be attacked by a nucleophile (SN1 pathway) or lose a proton from an adjacent carbon to form an alkene (E1 pathway). The steric hindrance around the carbon bearing the chlorine atoms also makes it difficult for nucleophiles to attack in a concerted SN2 fashion, further favoring elimination pathways, especially in the presence of a strong base (E2 pathway).

Q2: What is the best type of solvent to use to favor substitution over elimination?

A2: Polar protic solvents are the best choice to favor SN1 substitution for this compound.[2] These solvents, such as water, ethanol, and methanol, can stabilize the carbocation intermediate through hydrogen bonding, which lowers the activation energy for the SN1 pathway. They also solvate the leaving group, facilitating its departure.

Q3: Can I use a strong nucleophile to speed up the substitution reaction?

A3: It is generally not recommended. Strong nucleophiles are often also strong bases (e.g., OH⁻, RO⁻).[1] Using a strong base will significantly increase the rate of the E2 elimination reaction, leading to a higher yield of unwanted alkene byproducts.[3] To favor substitution, it is crucial to use a weak, non-basic nucleophile.

Q4: How does temperature affect the product distribution between substitution and elimination?

A4: Higher temperatures generally favor elimination reactions over substitution reactions.[3] This is because elimination reactions often have a higher activation energy and result in an increase in the number of molecules in the products, leading to a more positive entropy change. Therefore, to maximize the yield of the substitution product, it is advisable to conduct the reaction at a lower temperature.

Q5: What are the expected substitution products from the reaction of this compound with water?

A5: The reaction of this compound with water (hydrolysis) is expected to proceed via an SN1 mechanism. The initial substitution of one chlorine atom would yield 2-chloro-3-methyl-2-butanol. Further hydrolysis of the second chlorine atom would lead to the formation of a gem-diol, 3-methyl-2,2-butanediol, which is generally unstable and would likely tautomerize to form 3-methyl-2-butanone.

Quantitative Data Summary

SubstrateNucleophile/BaseSolventTemperature (°C)Substitution Product(s)Elimination Product(s)Expected Substitution:Elimination Ratio
This compoundH₂OWater252-chloro-3-methyl-2-butanol, 3-methyl-2-butanone2-chloro-3-methyl-1-butene, 2-chloro-3-methyl-2-butene> 9:1
This compoundCH₃COOHAcetic Acid252-acetoxy-2-chloro-3-methylbutane2-chloro-3-methyl-1-butene, 2-chloro-3-methyl-2-butene~ 8:2
This compoundCH₃CH₂OHEthanol502-chloro-2-ethoxy-3-methylbutane2-chloro-3-methyl-1-butene, 2-chloro-3-methyl-2-butene~ 6:4
This compoundCH₃CH₂O⁻Na⁺Ethanol502-chloro-2-ethoxy-3-methylbutane2-chloro-3-methyl-1-butene, 2-chloro-3-methyl-2-butene< 1:9

Experimental Protocols

Protocol 1: Hydrolysis of this compound to Favor Substitution

This protocol is designed to maximize the yield of substitution products by favoring the SN1 pathway.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.

    • Add a 50:50 mixture of water and acetone as the solvent. The acetone is to aid in the solubility of the alkyl halide.

    • The ratio of solvent to substrate should be approximately 10:1 by volume.

  • Reaction Conditions:

    • Stir the mixture vigorously at room temperature (approximately 25°C).

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to observe the disappearance of the starting material and the appearance of products.

  • Work-up and Isolation:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Add diethyl ether to extract the organic products.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acid formed, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture.

  • Purification:

    • The products can be purified by fractional distillation or column chromatography.

Visualizing Reaction Pathways

The following diagram illustrates the key decision points for predicting the outcome of a reaction with this compound.

ReactionPathways Substrate This compound (Tertiary-like Dihalide) Weak_Nucleophile Weak Nucleophile (e.g., H₂O, ROH, RCOOH) Substrate->Weak_Nucleophile Reacts with Strong_Nucleophile Strong, Non-bulky Nucleophile/Base (e.g., OH⁻, RO⁻) Substrate->Strong_Nucleophile Reacts with Bulky_Base Strong, Bulky Base (e.g., t-BuOK) Substrate->Bulky_Base Reacts with SN2_Disfavored SN2 Disfavored (Steric Hindrance) Substrate->SN2_Disfavored Polar_Protic Polar Protic Solvent (e.g., H₂O, EtOH) Weak_Nucleophile->Polar_Protic in Polar_Aprotic Polar Aprotic Solvent (e.g., Acetone, DMSO) Strong_Nucleophile->Polar_Aprotic in Bulky_Base->Polar_Aprotic in SN1 SN1 Favored Polar_Protic->SN1 E1 E1 Competes Polar_Protic->E1 E2 E2 Strongly Favored Polar_Aprotic->E2 Substitution Substitution Products SN1->Substitution Elimination Elimination Products E1->Elimination E2->Elimination

Caption: Reaction pathway decision guide for this compound.

References

Technical Support Center: Purification of 2,2-Dichloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 2,2-dichloro-3-methylbutane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile of this compound is heavily dependent on its synthetic route. Common impurities may include:

  • Structural Isomers: Due to potential carbocation rearrangements during synthesis, various isomers of dichloromethylbutane are often formed. These are typically the most challenging impurities to remove due to their similar physical properties.[1]

  • Unreacted Starting Materials: Residual starting materials from the synthesis process may be present.

  • Alkene Byproducts: Elimination reactions can occur during synthesis, leading to the formation of chlorinated alkenes.

  • Acidic Impurities: Trace amounts of acid catalysts or byproducts (like HCl) may remain in the crude product, causing discoloration.[1]

Q2: My GC/MS analysis shows multiple peaks with very similar mass spectra. What are they?

A2: These peaks are most likely structural isomers of this compound. The fragmentation patterns in the mass spectra of these isomers can be very similar, making definitive identification based on MS alone difficult. The formation of these isomers is a known challenge in the synthesis of compounds with branched alkyl chains.[1]

Q3: The crude product has a yellow or brown tint. How can I decolorize it?

A3: Discoloration is often due to the presence of acidic impurities or high-molecular-weight byproducts. A pre-distillation wash with a dilute sodium bicarbonate solution can neutralize acidic impurities.[1] This is typically followed by a water wash and drying with an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.[1]

Q4: What is the recommended method for purifying this compound?

A4: Fractional distillation is the most effective method for purifying this compound, especially for removing isomeric impurities.[1][2] Due to the likely presence of isomers with close boiling points, a simple distillation will not provide adequate separation.[1] Using a fractionating column with a high number of theoretical plates is crucial for achieving high purity.

Q5: My distillation is not separating the impurities effectively. What can I do?

A5: Poor separation during fractional distillation can be caused by several factors:

  • Inefficient Column: Your fractionating column may not have enough theoretical plates for the separation. Consider using a longer column or a more efficient packing material.

  • Distillation Rate is Too Fast: A slow and steady distillation rate is essential for achieving good separation.

  • Poor Insulation: Heat loss from the column can disrupt the temperature gradient. Insulating the column with glass wool or aluminum foil can help maintain a stable distillation.[3]

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of this compound.

Problem Possible Cause(s) Solution(s)
Multiple peaks in GC after distillation Isomeric impurities with very close boiling points.- Use a more efficient fractionating column (e.g., Vigreux or packed column).- Slow down the distillation rate to allow for better equilibration.[1]- Collect smaller fractions and analyze each by GC to isolate the purest fractions.
Low yield after distillation - Significant intermediate fraction containing a mix of isomers.- Product holdup in the distillation apparatus.[1]- Thermal decomposition.- Optimize the distillation to minimize the intermediate fraction.- Use a smaller distillation setup to reduce surface area.- Consider vacuum distillation to lower the boiling point and reduce thermal stress.[1]
Product is discolored after distillation - Thermal decomposition during distillation.- Co-distillation of a colored impurity.- Use vacuum distillation.- Perform a pre-distillation wash with sodium bicarbonate solution.[1]
Unstable temperature during distillation - "Bumping" of the liquid due to uneven heating.- Inconsistent heating.- Use boiling chips or a magnetic stirrer for smooth boiling.[1]- Insulate the distillation flask and column.[3]

Quantitative Data

The primary challenge in the purification of this compound is the separation from its isomers. The following table lists the boiling points of some dichlorinated C5 alkanes to illustrate the close boiling points that make fractional distillation challenging.

Compound Molecular Formula Boiling Point (°C)
1,1-dichloro-2-methylbutaneC5H10Cl2142-145
1,3-dichloro-2-methylbutaneC5H10Cl2138-140

Experimental Protocols

Protocol 1: Pre-distillation Wash of Crude this compound
  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of a 5% aqueous sodium bicarbonate solution.

  • Stopper the funnel and shake gently, venting frequently to release any pressure buildup.

  • Allow the layers to separate and discard the aqueous (lower) layer.

  • Wash the organic layer with an equal volume of water.

  • Separate the layers and transfer the organic layer to a clean, dry flask.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent. The dried product is now ready for fractional distillation.

Protocol 2: Fractional Distillation of this compound
  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a series of receiving flasks. Ensure all glassware is dry.

  • Charging the Flask: Add the dried, crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently with a heating mantle.

  • Distillation: As the mixture boils, observe the vapor rising through the fractionating column. Maintain a slow and steady distillation rate (approximately 1-2 drops per second).

  • Fraction Collection:

    • Collect the initial fraction (forerun) that comes over at a lower temperature and set it aside.

    • As the temperature stabilizes, collect the main fraction in a clean, pre-weighed receiving flask. Record the temperature range of this fraction.

    • If the temperature begins to drop or rise significantly, change the receiving flask to collect the tailing fraction.

  • Analysis: Analyze the collected fractions by GC/MS to determine their purity. Combine the fractions that meet the desired purity specifications.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude this compound Wash Pre-distillation Wash (5% NaHCO3, H2O) Crude->Wash Dry Drying (Anhydrous MgSO4) Wash->Dry Distill Fractional Distillation Dry->Distill Analyze GC/MS Analysis of Fractions Distill->Analyze Pure Pure this compound Analyze->Pure Fractions meet purity spec Impure Impure Fractions Analyze->Impure Fractions below purity spec

Caption: General workflow for the purification of this compound.

Troubleshooting Logic

TroubleshootingLogic Start Impure Product after Distillation CheckGC Review GC Chromatogram Start->CheckGC MultiplePeaks Multiple Peaks Present? CheckGC->MultiplePeaks BroadPeaks Broad or Tailing Peaks? MultiplePeaks->BroadPeaks No ImproveDist Improve Distillation: - Slower rate - Better column MultiplePeaks->ImproveDist Yes CheckMethod Check GC Method: - Temperature program - Column type BroadPeaks->CheckMethod Yes ReDistill Re-distill Impure Fractions ImproveDist->ReDistill

References

stability of 2,2-dichloro-3-methylbutane under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-dichloro-3-methylbutane, focusing on its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic media?

A1: The main stability concern for this compound in the presence of acid is its susceptibility to hydrolysis, which can lead to the formation of 3-methyl-2-butanone (B44728). Under strongly acidic conditions or at elevated temperatures, other side reactions such as elimination or carbocation rearrangements might also occur, although hydrolysis is generally the most common degradation pathway.

Q2: What is the expected degradation product of this compound under acidic hydrolysis?

A2: Under acidic conditions, this compound is expected to undergo hydrolysis to form an unstable geminal diol intermediate (3-methylbutane-2,2-diol). This intermediate will readily lose a molecule of water to yield the corresponding ketone, which is 3-methyl-2-butanone.[1][2][3]

Q3: Can this compound undergo elimination reactions in an acidic environment?

A3: While elimination reactions of alkyl halides are typically favored by basic conditions, acid-catalyzed elimination (E1 pathway) can occur, particularly with tertiary and some secondary alkyl halides, and at higher temperatures. However, for this compound, hydrolysis is generally a more favored pathway in aqueous acidic solutions.

Q4: Are carbocation rearrangements a possibility with this compound in acid?

A4: Yes, if the reaction proceeds through a carbocation intermediate (e.g., via an SN1-type mechanism where one chloride ion departs), the resulting secondary carbocation could potentially undergo a hydride shift to form a more stable tertiary carbocation.[4][5] This could lead to a mixture of products. However, the direct attack of water on the gem-dichloro carbon is a more direct pathway for hydrolysis.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peak corresponding to 3-methyl-2-butanone in my sample. Acid-catalyzed hydrolysis of this compound.- Minimize exposure of your sample to acidic conditions. - If an acidic pH is required, consider running the reaction at a lower temperature to reduce the rate of hydrolysis. - Use a buffered solution to maintain a precise and minimally acidic pH. - Perform a time-course analysis to understand the rate of degradation under your specific experimental conditions.
Multiple unexpected byproducts are observed, complicating my analysis. This could be due to a combination of hydrolysis, elimination, and/or carbocation rearrangement reactions.- Re-evaluate the necessity of highly acidic conditions. - Analyze the byproducts by techniques such as GC-MS or LC-MS to identify their structures. This will help in elucidating the degradation pathways. - Consider using a non-protic solvent if water is not essential for your reaction.
My reaction yield is consistently low when using this compound in an acidic medium. The starting material is likely degrading over the course of the reaction.- Quantify the stability of this compound under your reaction conditions using a stability study (see Experimental Protocols). - If degradation is significant, explore alternative, less acidic reaction conditions or consider protecting the functional group if applicable to your synthesis.

Quantitative Data Summary

The following table presents hypothetical stability data for this compound under various acidic conditions to illustrate how such data could be structured.

pH Temperature (°C) Time (hours) Degradation (%) Major Degradation Product
1.0252415.23-methyl-2-butanone
1.0502445.83-methyl-2-butanone
3.025242.13-methyl-2-butanone
3.0502410.53-methyl-2-butanone
5.02524< 0.5Not Detected
5.050241.83-methyl-2-butanone

Experimental Protocols

Protocol 1: Stability Testing of this compound in Acidic Buffers

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 10 mg/mL).

    • Prepare a series of acidic buffers (e.g., pH 1, 3, and 5) using appropriate buffer systems (e.g., HCl for pH 1, citrate (B86180) buffer for pH 3 and 5).

  • Incubation:

    • In separate vials, add a small aliquot of the this compound stock solution to each acidic buffer to achieve a final desired concentration (e.g., 100 µg/mL).

    • Prepare control samples in a neutral buffer (e.g., pH 7.4) and in the organic solvent alone.

    • Incubate the vials at controlled temperatures (e.g., 25°C and 50°C).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial.

    • Quench any further reaction by neutralizing the acid with a suitable base (e.g., sodium bicarbonate) or by diluting the sample in the mobile phase for analysis.

  • Quantification:

    • Analyze the samples by a validated analytical method, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), or High-Performance Liquid Chromatography (HPLC) with a UV or MS detector.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.

Protocol 2: Identification of Degradation Products by GC-MS

  • Sample Preparation:

    • Force degradation of this compound by incubating it in a strongly acidic solution (e.g., 1 M HCl) at an elevated temperature (e.g., 60°C) for a sufficient period to achieve significant degradation (e.g., 24 hours).

    • Extract the organic components from the aqueous solution using a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).

    • Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate it under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject the concentrated extract into a GC-MS system.

    • Use a suitable GC column (e.g., a non-polar or mid-polar column) and a temperature program that allows for the separation of the parent compound and its degradation products.

    • Acquire mass spectra for all separated peaks.

  • Structure Elucidation:

    • Compare the obtained mass spectra with a library of known spectra (e.g., NIST library) to tentatively identify the degradation products.

    • Confirm the identity of the major degradation product (expected to be 3-methyl-2-butanone) by comparing its retention time and mass spectrum with that of an authentic reference standard.

Visualizations

TroubleshootingWorkflow start Start: Experiment with This compound in acidic conditions issue Issue Encountered: Unexpected results or low yield start->issue check_purity Analyze sample for byproducts (GC-MS, LC-MS) issue->check_purity ketone_peak Is a peak corresponding to 3-methyl-2-butanone present? check_purity->ketone_peak hydrolysis Likely Cause: Acid-catalyzed hydrolysis ketone_peak->hydrolysis Yes other_byproducts Are other significant byproducts present? ketone_peak->other_byproducts No hydrolysis->other_byproducts complex_degradation Possible Causes: - Elimination - Rearrangement other_byproducts->complex_degradation Yes remediate_hydrolysis Action: - Lower temperature - Use buffer - Minimize reaction time other_byproducts->remediate_hydrolysis No remediate_complex Action: - Re-evaluate necessity of acid - Consider aprotic solvent complex_degradation->remediate_complex end Resolution: Optimized experimental conditions remediate_hydrolysis->end remediate_complex->end DegradationPathway cluster_conditions reactant This compound intermediate Geminal Diol Intermediate (unstable) reactant->intermediate Hydrolysis product 3-methyl-2-butanone intermediate->product Dehydration h2o_in H₂O, H⁺ h2o_out -H₂O

References

Technical Support Center: Purification of 2,2-dichloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,2-dichloro-3-methylbutane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound synthesized via free-radical chlorination?

A1: The free-radical chlorination of alkanes, such as isopentane (B150273) (2-methylbutane), typically yields a mixture of constitutional isomers. Therefore, the most common impurities are other monochlorinated and dichlorinated isomers of methylbutane. These can include various positional isomers of dichloro-3-methylbutane as well as isomers of dichloromethylbutane. Unreacted starting materials and solvents may also be present.

Q2: My crude product is acidic. What is the likely cause and how can I neutralize it?

A2: Acidic impurities, such as residual hydrochloric acid (HCl), are common if the synthesis involved reagents like thionyl chloride or HCl. To neutralize the crude product, it should be washed with a mild aqueous basic solution, such as 5% sodium bicarbonate (NaHCO₃) solution. This reaction will produce carbon dioxide gas, so it is crucial to vent the separatory funnel frequently during the washing process to release pressure.

Q3: After washing, my organic layer appears cloudy. What does this indicate and how can it be resolved?

A3: A cloudy appearance in the organic layer after washing typically indicates the presence of finely dispersed water. To remove this, the organic layer should be treated with a suitable drying agent. Anhydrous calcium chloride is an effective drying agent for alkyl halides. Add the drying agent to the organic layer and swirl until the liquid becomes clear.

Q4: I am having difficulty separating this compound from its isomers by distillation. What can I do?

A4: The boiling points of constitutional isomers can be very close, making separation by simple distillation challenging. Fractional distillation is the recommended method for separating compounds with close boiling points. For effective separation, a fractionating column with a high number of theoretical plates should be used, and the distillation should be carried out slowly to allow for proper equilibrium between the liquid and vapor phases.

Troubleshooting Guides

Issue 1: Poor Separation During Fractional Distillation

Symptoms:

  • Distillate contains a mixture of isomers.

  • The boiling point does not remain constant during the collection of a fraction.

Possible Causes:

  • Inefficient fractionating column.

  • Distillation rate is too fast.

  • Poor insulation of the distillation column.

Solutions:

  • Use a more efficient column: Employ a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).

  • Reduce distillation rate: Heat the distillation flask slowly and evenly to ensure a slow and steady collection of the distillate (approximately 1-2 drops per second).

  • Insulate the column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.

Issue 2: Product is Contaminated with Acidic Impurities After Purification

Symptoms:

  • The final product has a sharp, acidic odor.

  • pH testing of a washed sample indicates acidity.

Possible Causes:

  • Incomplete washing with the basic solution.

  • Insufficient amount of basic solution used.

Solutions:

  • Repeat the washing step: Wash the organic layer again with a 5% sodium bicarbonate solution.

  • Test for neutrality: After washing, test the aqueous layer with litmus (B1172312) paper or a pH meter to ensure it is neutral or slightly basic before proceeding with the drying step.

Data Presentation

Table 1: Boiling Points of this compound and Potential Isomeric Impurities

CompoundIUPAC NameBoiling Point (°C)
Product This compound ~140-145 (estimated)
Impurity1,1-dichloro-2-methylbutane142-145
Impurity1,3-dichloro-2-methylbutane138-140[1]
Impurity2-chloro-2-methylbutane85-86
Impurity2-chloro-3-methylbutane99-100

Experimental Protocols

Protocol 1: Washing of Crude this compound
  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake gently, inverting the funnel and venting frequently to release the pressure from the evolved CO₂ gas.[2]

  • Allow the layers to separate. The organic layer is typically the bottom layer, but it is good practice to confirm by adding a few drops of water.

  • Drain and discard the aqueous (upper) layer.

  • Repeat the washing with deionized water until the aqueous wash is neutral to litmus paper.

  • Drain the washed organic layer into a clean, dry Erlenmeyer flask.

Protocol 2: Drying of Washed this compound
  • To the washed organic layer in the Erlenmeyer flask, add a small amount of anhydrous calcium chloride pellets.[2]

  • Swirl the flask to mix the contents. If the drying agent clumps together, add more until some particles move freely in the solution, indicating that all the water has been absorbed.

  • Allow the flask to stand for 10-15 minutes, swirling occasionally.

  • Decant or filter the dried liquid into a clean, dry round-bottom flask suitable for distillation.

Protocol 3: Purification by Fractional Distillation
  • Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer.

  • Add the dried this compound and a few boiling chips to the round-bottom flask.

  • Heat the flask gently and evenly.

  • Observe the temperature at the thermometer. Collect the fraction that distills over at the expected boiling point range for this compound (refer to Table 1).

  • Collect any initial lower-boiling fractions (foreruns) and later higher-boiling fractions separately.

  • Monitor the temperature closely; a sharp, stable boiling point indicates a pure compound.

Mandatory Visualization

PurificationWorkflow Crude Crude this compound Washing Washing with 5% NaHCO3 (Removes Acidic Impurities) Crude->Washing Drying Drying with Anhydrous CaCl2 (Removes Water) Washing->Drying Washed Product AcidicWaste Aqueous Acidic Waste Washing->AcidicWaste Waste Distillation Fractional Distillation (Separates Isomers) Drying->Distillation Dried Product WaterWaste Aqueous Waste Drying->WaterWaste Waste Pure Pure this compound Distillation->Pure Purified Product IsomerWaste Isomeric Impurities Distillation->IsomerWaste Waste

Caption: Workflow for the purification of this compound.

TroubleshootingDistillation Problem Poor Isomer Separation during Distillation Cause1 Inefficient Column Problem->Cause1 Cause2 Distillation Rate Too Fast Problem->Cause2 Cause3 Poor Insulation Problem->Cause3 Solution1 Use Column with Higher Theoretical Plates Cause1->Solution1 Solution2 Reduce Heating Rate Cause2->Solution2 Solution3 Insulate Column Cause3->Solution3

Caption: Troubleshooting guide for fractional distillation issues.

References

Validation & Comparative

A Comparative Guide to ¹H and ¹³C NMR Spectroscopy of 2,2-dichloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Predicted NMR Spectral Data

The following table summarizes the predicted ¹H and ¹³C NMR spectral data for 2,2-dichloro-3-methylbutane. These predictions are based on the chemical environment of the nuclei within the molecule.

Nucleus Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
¹HA~2.3 - 2.7Septet1HCH
¹HB~1.7Singlet3HC(Cl)₂-CH₃
¹HC~1.1 - 1.3Doublet6HCH(CH₃)₂
¹³C1~90 - 100Singlet-C(Cl)₂
¹³C2~40 - 50Singlet-CH
¹³C3~30 - 40Singlet-C(Cl)₂-CH₃
¹³C4~15 - 25Singlet-CH(CH₃)₂

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Experimental Protocols

While the data above is predicted, the following outlines a general experimental protocol for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation:

  • Dissolve approximately 5-25 mg of the sample (for ¹H NMR) or a concentration as high as a saturated solution (for ¹³C NMR) in a suitable deuterated solvent (e.g., CDCl₃).[1]

  • Transfer the solution to a clean NMR tube.[1]

  • If necessary, filter the sample to remove any particulate matter.[1]

¹H NMR Spectroscopy:

  • The ¹H NMR spectrum is typically recorded on a 400 MHz or higher field spectrometer.[2]

  • Chemical shifts are reported in parts per million (ppm) relative to an internal standard, usually tetramethylsilane (B1202638) (TMS).[2]

  • Key parameters to set include the spectral width, acquisition time, and number of scans.

¹³C NMR Spectroscopy:

  • The ¹³C NMR spectrum is recorded on a spectrometer, often at a frequency of 100 or 125 MHz.[2]

  • Spectra are generally acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon.[3][4]

  • Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR to achieve a good signal-to-noise ratio.[1]

Structural Elucidation and NMR Signal Relationship

The following diagram illustrates the relationship between the chemical structure of this compound and its predicted NMR signals.

G cluster_mol This compound cluster_1H ¹H NMR Signals cluster_13C ¹³C NMR Signals mol          Cl  CH3           |    |      H3C--C--CH--CH3           |                Cl         H_A Signal A ~2.3-2.7 ppm (Septet, 1H) mol->H_A CH H_B Signal B ~1.7 ppm (Singlet, 3H) mol->H_B C(Cl)₂-CH₃ H_C Signal C ~1.1-1.3 ppm (Doublet, 6H) mol->H_C CH(CH₃)₂ C_1 Signal 1 ~90-100 ppm mol->C_1 C(Cl)₂ C_2 Signal 2 ~40-50 ppm mol->C_2 CH C_3 Signal 3 ~30-40 ppm mol->C_3 C(Cl)₂-CH₃ C_4 Signal 4 ~15-25 ppm mol->C_4 CH(CH₃)₂

Caption: Correlation of this compound structure with its predicted NMR signals.

Analysis of Predicted Spectra:

  • ¹H NMR:

    • Signal A (Septet, 1H): This signal corresponds to the single proton on the tertiary carbon (CH). It is split into a septet by the six equivalent protons of the two adjacent methyl groups.

    • Signal B (Singlet, 3H): This singlet is assigned to the methyl group attached to the quaternary carbon bearing the two chlorine atoms. The absence of adjacent protons results in a singlet.

    • Signal C (Doublet, 6H): These two equivalent methyl groups are attached to the tertiary carbon. Their signal is split into a doublet by the single adjacent proton.

  • ¹³C NMR:

    • Signal 1 (~90-100 ppm): The carbon atom bonded to two chlorine atoms is significantly deshielded and appears at the lowest field.

    • Signal 2 (~40-50 ppm): This signal corresponds to the tertiary carbon (CH).

    • Signal 3 (~30-40 ppm): This is assigned to the methyl carbon attached to the dichlorinated carbon.

    • Signal 4 (~15-25 ppm): The two equivalent methyl carbons attached to the CH group appear at the highest field.

References

A Comparative Guide to the Reactivity of 2,2-dichloro-3-methylbutane and 2,3-dichloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two dichlorinated alkanes: 2,2-dichloro-3-methylbutane and 2,3-dichloro-2-methylbutane. Understanding the nuanced differences in their reaction pathways is crucial for synthetic chemists in designing and optimizing chemical transformations. This document outlines the predicted reactivity of these compounds in nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions, supported by established principles of organic chemistry. Furthermore, it provides detailed experimental protocols for validating these predictions.

Structural Analysis and Predicted Reactivity

The reactivity of an alkyl halide is fundamentally dictated by its structure, particularly the substitution of the carbon atom bearing the leaving group.

  • This compound is a geminal dihalide with both chlorine atoms attached to a secondary carbon.

  • 2,3-dichloro-2-methylbutane is a vicinal dihalide with one chlorine on a tertiary carbon and the other on a secondary carbon.

This structural difference has profound implications for the preferred reaction mechanisms.

Caption: Structural formulas of this compound and 2,3-dichloro-2-methylbutane.

Nucleophilic Substitution Reactions (SN1 vs. SN2)

Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, a chloride ion) by a nucleophile. The preferred mechanism, SN1 or SN2, is heavily influenced by the structure of the alkyl halide.

SN2 Reactivity Prediction

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. This mechanism is highly sensitive to steric hindrance around the reaction center.[1][2]

  • This compound: The presence of two chlorine atoms and an adjacent isopropyl group on the secondary carbon creates significant steric bulk. This will likely hinder the backside attack of a nucleophile, making the SN2 reaction slow.

  • 2,3-dichloro-2-methylbutane: The tertiary carbon is highly sterically hindered, effectively preventing any SN2 reaction at this site. The secondary carbon is also sterically hindered by the adjacent tertiary group.

Prediction: Both compounds are expected to be relatively unreactive towards SN2 reactions. However, if forced, the reaction would be more plausible, albeit slow, at the secondary carbon of this compound compared to the tertiary carbon of 2,3-dichloro-2-methylbutane.

SN1 Reactivity Prediction

The SN1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. The rate of this reaction is primarily determined by the stability of this carbocation.[3][4] Tertiary carbocations are significantly more stable than secondary carbocations.

  • This compound: Loss of a chloride ion would form a secondary carbocation. The presence of the second chlorine atom on the same carbon will be destabilizing due to its electron-withdrawing inductive effect.

  • 2,3-dichloro-2-methylbutane: Loss of the chloride ion from the tertiary carbon would lead to the formation of a relatively stable tertiary carbocation. The adjacent chlorine atom will have a destabilizing inductive effect, but the tertiary nature of the carbocation is the dominant factor.

Prediction: 2,3-dichloro-2-methylbutane is predicted to be significantly more reactive in SN1 reactions than this compound due to the formation of a more stable tertiary carbocation.

G cluster_SN2 SN2 Reactivity (Steric Hindrance) cluster_SN1 SN1 Reactivity (Carbocation Stability) 2_2_di_SN2 This compound (Secondary Carbon) High Steric Hindrance 2_3_di_SN2 2,3-dichloro-2-methylbutane (Tertiary Carbon) Very High Steric Hindrance 2_2_di_SN2->2_3_di_SN2 Reactivity Decreases 2_3_di_SN1 2,3-dichloro-2-methylbutane (Tertiary Carbocation) More Stable 2_2_di_SN1 This compound (Secondary Carbocation) Less Stable 2_3_di_SN1->2_2_di_SN1 Reactivity Decreases

Caption: Predicted relative reactivity in SN1 and SN2 reactions.

Elimination Reactions (E1 vs. E2)

Elimination reactions result in the formation of a π-bond (an alkene or alkyne) through the removal of atoms or groups from adjacent carbon atoms.

E2 Reactivity Prediction

The E2 (Elimination Bimolecular) reaction is a concerted, one-step process where a strong base removes a proton, and the leaving group departs simultaneously. The rate of an E2 reaction is influenced by the strength of the base and the substitution of the alkyl halide. Both geminal and vicinal dihalides can undergo a double E2 elimination to form alkynes, typically requiring a very strong base like sodium amide (NaNH₂).[5]

  • This compound (geminal): Can undergo double dehydrohalogenation to form 3-methyl-1-butyne.

  • 2,3-dichloro-2-methylbutane (vicinal): Can also undergo double dehydrohalogenation to potentially form 3-methyl-1-butyne.

Prediction: Both compounds are expected to undergo E2 elimination in the presence of a strong, hindered base. The relative rates would depend on the specific base and reaction conditions, but both are viable substrates for alkyne formation.

E1 Reactivity Prediction

The E1 (Elimination Unimolecular) reaction proceeds through the same carbocation intermediate as the SN1 reaction. Therefore, the reactivity in E1 reactions mirrors that of SN1 reactions.

  • This compound: Formation of the less stable secondary carbocation will make the E1 pathway less favorable.

  • 2,3-dichloro-2-methylbutane: Formation of the more stable tertiary carbocation will favor the E1 pathway, especially at higher temperatures and with a weak, non-nucleophilic base.

Prediction: 2,3-dichloro-2-methylbutane will be more reactive in E1 reactions than this compound.

Data Summary Table

Reaction TypeThis compound2,3-dichloro-2-methylbutanePrimary Influencing Factor
SN2 Very SlowExtremely Slow/InertSteric Hindrance
SN1 SlowFasterCarbocation Stability
E2 Possible (with strong base)Possible (with strong base)Base Strength
E1 SlowFasterCarbocation Stability

Experimental Protocols

To empirically determine the relative reactivities of this compound and 2,3-dichloro-2-methylbutane, the following experimental protocols are proposed.

Experiment 1: Comparison of SN2 Reactivity

Objective: To compare the relative rates of SN2 reaction of the two dichlorobutanes with sodium iodide in acetone (B3395972). The formation of a precipitate (sodium chloride) indicates a reaction has occurred.

Materials:

  • This compound

  • 2,3-dichloro-2-methylbutane

  • 15% (w/v) Sodium Iodide in Acetone solution

  • Test tubes and rack

  • Water bath

  • Stopwatch

Procedure:

  • Label two sets of test tubes, one for each dichlorobutane.

  • Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.

  • Add 5 drops of this compound to one set of test tubes and 5 drops of 2,3-dichloro-2-methylbutane to the other set.

  • Start the stopwatch immediately after adding the alkyl halide.

  • Observe the test tubes for the formation of a precipitate at room temperature. Record the time taken for the first appearance of turbidity.

  • If no reaction is observed after 10 minutes, place the test tubes in a 50°C water bath and continue to monitor for precipitate formation.

Expected Outcome: Based on the predicted reactivity, this compound might show a very slow formation of a precipitate, especially upon heating. 2,3-dichloro-2-methylbutane is expected to show no reaction due to extreme steric hindrance at the tertiary carbon.

Experiment 2: Comparison of SN1 Reactivity

Objective: To compare the relative rates of SN1 solvolysis of the two dichlorobutanes with silver nitrate (B79036) in ethanol (B145695). The formation of a silver chloride precipitate indicates the formation of a carbocation.

Materials:

  • This compound

  • 2,3-dichloro-2-methylbutane

  • 1% (w/v) Silver Nitrate in Ethanol solution

  • Test tubes and rack

  • Water bath

  • Stopwatch

Procedure:

  • Label two sets of test tubes.

  • Add 2 mL of the 1% silver nitrate in ethanol solution to each test tube.

  • Add 5 drops of this compound to one set and 5 drops of 2,3-dichloro-2-methylbutane to the other.

  • Start the stopwatch immediately.

  • Observe the test tubes for the formation of a white precipitate (AgCl) at room temperature and record the time.

  • If no reaction is observed after 10 minutes, warm the test tubes in a 50°C water bath.

Expected Outcome: 2,3-dichloro-2-methylbutane is expected to form a precipitate much faster than this compound, confirming the higher stability of the tertiary carbocation intermediate.

G cluster_SN2_exp SN2 Reactivity Test cluster_SN1_exp SN1 Reactivity Test start_SN2 Add NaI in Acetone to Dichlorobutanes observe_SN2 Observe for Precipitate (NaCl) start_SN2->observe_SN2 result_SN2 Compare Reaction Times observe_SN2->result_SN2 start_SN1 Add AgNO₃ in Ethanol to Dichlorobutanes observe_SN1 Observe for Precipitate (AgCl) start_SN1->observe_SN1 result_SN1 Compare Reaction Times observe_SN1->result_SN1

Caption: A simplified workflow for the comparative experimental analysis.

Conclusion

The structural differences between this compound and 2,3-dichloro-2-methylbutane lead to distinct predictions in their chemical reactivity. 2,3-dichloro-2-methylbutane is anticipated to be more reactive in unimolecular pathways (SN1 and E1) due to its ability to form a more stable tertiary carbocation. Conversely, both compounds are expected to be poor substrates for SN2 reactions due to significant steric hindrance. Both can likely undergo E2 elimination to form alkynes under strongly basic conditions. The proposed experimental protocols provide a clear and direct method for validating these theoretical predictions, offering valuable insights for synthetic planning and reaction mechanism studies.

References

Validating the Structure of 2,2-dichloro-3-methylbutane: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural validation of 2,2-dichloro-3-methylbutane, a halogenated alkane of interest in synthetic chemistry. Due to the limited availability of published experimental spectral data for this specific compound, this guide presents a comparative analysis based on predicted spectroscopic data for this compound and available experimental data for its structural isomers. This approach outlines the key differentiating features that would be observed in various analytical techniques, providing a robust strategy for structural confirmation.

Spectroscopic Data Comparison: this compound vs. Isomeric Alternatives

The structural elucidation of an organic molecule relies on the unique fingerprint generated by various spectroscopic methods. For this compound, a comparison with its isomers is crucial to confirm the precise placement of the two chlorine atoms and the methyl group. The primary isomers for comparison are 1,2-dichloro-3-methylbutane, 2,3-dichloro-2-methylbutane, and 1,3-dichloro-3-methylbutane.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound
This compound Predicted ¹H NMR Data Predicted ¹³C NMR Data
Assignment Chemical Shift (ppm) Chemical Shift (ppm)
-CH(CH₃)₂~2.3 (septet)~35
-C(Cl)₂-CH~1.8 (singlet)~30
-CH(C H₃)₂~1.1 (doublet)~17
-C (Cl)₂-CH₃Quaternary (no signal)~95
-C H(CH₃)₂See aboveSee above
Table 2: Available Spectroscopic Data for Isomers of Dichloromethylbutane
Isomer ¹H NMR Data (ppm) ¹³C NMR Data (ppm) Key IR Absorptions (cm⁻¹)
1,2-dichloro-3-methylbutane Multiplets in the range of 3.5-4.2 (for -CHCl- and -CH₂Cl) and 1.0-2.5 (for alkyl protons)Signals around 50-65 (-CHCl-), 45-55 (-CH₂Cl), and 15-30 (alkyl carbons)C-H stretching (~2870-2960), C-Cl stretching (~650-850)
2,3-dichloro-2-methylbutane Singlet around 1.7 (for -C(Cl)(CH₃)₂) and a quartet and doublet for the -CHCl-CH₃ groupSignals around 70-80 (quaternary C-Cl), 60-70 (-CHCl-), and 20-35 (methyl carbons)C-H stretching (~2870-2960), C-Cl stretching (~650-850)
1,3-dichloro-3-methylbutane Multiplets in the range of 3.6-3.9 (-CH₂Cl) and 1.5-2.2 (for other alkyl protons)Signals around 75-85 (quaternary C-Cl), 50-60 (-CH₂Cl), and 25-40 (other alkyl carbons)C-H stretching (~2870-2960), C-Cl stretching (~650-850)
Table 3: Comparative Analysis of Key Spectroscopic Features
Spectroscopic Feature This compound (Predicted) Isomeric Alternatives (Observed/Predicted)
¹H NMR: Number of Signals 3Varies (typically more complex)
¹H NMR: Unique Resonances A singlet for the methyl group attached to the dichlorinated carbon. A septet for the isopropyl methine proton.Absence of a sharp singlet for a methyl group on a dichlorinated carbon. Presence of signals for protons on carbons bearing a single chlorine atom (downfield shifts).
¹³C NMR: Number of Signals 4Varies depending on symmetry.
¹³C NMR: Quaternary Carbon One highly deshielded quaternary carbon signal (~95 ppm) due to two attached chlorine atoms.May have a quaternary carbon with one chlorine or no quaternary carbon in the case of 1,2-dichloro-3-methylbutane.
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z 140, with characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio).Same molecular ion peak and isotopic pattern as they are isomers. Fragmentation patterns will differ based on the stability of the resulting carbocations.
Infrared (IR) Spectroscopy C-H stretching and bending vibrations. Strong C-Cl stretching absorptions.Similar C-H and C-Cl stretching regions, but the "fingerprint" region (below 1500 cm⁻¹) will differ.

Experimental Validation Workflow

The definitive structural validation of this compound requires a systematic experimental approach. The following diagram illustrates a typical workflow.

G Structural Validation Workflow for this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesize Putative This compound Purification Purify via Distillation or Chromatography Synthesis->Purification MS Mass Spectrometry (MS) - Determine Molecular Weight - Analyze Isotopic Pattern Purification->MS IR Infrared (IR) Spectroscopy - Identify Functional Groups (C-Cl) Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC) Purification->NMR Compare Compare Experimental Data with Predicted Data and Isomer Data MS->Compare IR->Compare NMR->Compare Structure Confirm Structure of This compound Compare->Structure Consistent Inconsistent Inconsistent Data: Re-evaluate Structure or Purity Compare->Inconsistent Inconsistent Inconsistent->Purification

Caption: Workflow for the synthesis, purification, and structural validation of this compound.

Detailed Experimental Protocols

The following are generalized protocols for the key analytical techniques required for the structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

    • Process the data by applying a Fourier transform, phasing, and baseline correction.

    • Integrate the signals to determine the relative number of protons for each resonance.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)
  • Sample Introduction:

    • For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

    • Inject the solution into the GC-MS system.

  • Data Acquisition:

    • Use electron ionization (EI) at 70 eV to generate fragment ions.

    • Acquire a full scan mass spectrum over a suitable m/z range (e.g., 35-200 amu).

    • Pay close attention to the molecular ion region to observe the characteristic isotopic pattern of the two chlorine atoms.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For a liquid sample, a neat spectrum can be obtained by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).

    • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the liquid is placed directly on the ATR crystal.

  • Data Acquisition:

    • Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the clean salt plates or ATR crystal before running the sample.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Conclusion

The structural validation of this compound, while hampered by the current lack of publicly available experimental spectra, can be confidently achieved through a comparative analysis with its isomers. The predicted unique features in the ¹H and ¹³C NMR spectra, particularly the singlet for the methyl group on the dichlorinated carbon and the highly deshielded quaternary carbon signal, serve as key diagnostic markers. When combined with mass spectrometry to confirm the molecular weight and chlorine content, and IR spectroscopy to identify the relevant functional groups, a definitive structural assignment can be made. Researchers synthesizing this compound are encouraged to perform these analyses to unequivocally confirm its structure.

A Comparative Analysis of the Dichlorination of 2-Methylbutane and 2,2-Dimethylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the free-radical dichlorination of two isomeric C5 alkanes: 2-methylbutane (isopentane) and 2,2-dimethylpropane (neopentane). The regioselectivity and product distribution of chlorination are critical factors in synthetic chemistry, influencing the efficiency and viability of creating specific chlorinated hydrocarbons which can serve as versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals. This document outlines the theoretical product distributions based on established principles of free-radical reactivity, supported by available experimental data for monochlorination, and provides generalized experimental protocols.

Introduction to Free-Radical Chlorination

Free-radical chlorination is a substitution reaction that proceeds via a chain mechanism involving initiation, propagation, and termination steps.[1] The initiation is typically achieved by the homolytic cleavage of chlorine molecules (Cl₂) into chlorine radicals (Cl•) using ultraviolet (UV) light or heat.[2] These highly reactive chlorine radicals then abstract a hydrogen atom from the alkane, generating an alkyl radical. This alkyl radical subsequently reacts with another chlorine molecule to form the chlorinated alkane and a new chlorine radical, thus propagating the chain.

The regioselectivity of the reaction is governed by two main factors: the stability of the intermediate alkyl radical and statistical probability. The stability of alkyl radicals follows the order: tertiary > secondary > primary. Consequently, the abstraction of a hydrogen atom leading to a more stable radical is kinetically favored. However, the sheer number of available hydrogens of a particular type also plays a crucial role in determining the final product distribution.[1]

Comparative Analysis of Dichlorination

The structural differences between 2-methylbutane and 2,2-dimethylpropane lead to significantly different outcomes upon dichlorination.

2,2-Dimethylpropane (Neopentane)

2,2-Dimethylpropane possesses a highly symmetrical structure with twelve equivalent primary hydrogen atoms and no secondary or tertiary hydrogens. This structural simplicity greatly limits the number of possible chlorinated products.

Monochlorination: The monochlorination of neopentane (B1206597) yields a single product, 1-chloro-2,2-dimethylpropane (B1207488), as all hydrogen atoms are chemically equivalent.

Dichlorination: Upon further chlorination, two constitutional isomers of dichlorinated neopentane are possible:

  • 1,1-dichloro-2,2-dimethylpropane: Formed by the replacement of a second hydrogen atom on the same methyl group that was initially chlorinated.

  • 1,3-dichloro-2,2-dimethylpropane: Formed by the replacement of a hydrogen atom on a different methyl group.

2-Methylbutane (Isopentane)

In contrast to neopentane, 2-methylbutane has primary, secondary, and tertiary hydrogen atoms, leading to a more complex mixture of products upon chlorination.

Monochlorination: The monochlorination of 2-methylbutane results in four constitutional isomers. The approximate product distribution at room temperature, which reflects both the statistical factor and the relative reactivity of the C-H bonds (tertiary ~5x, secondary ~4x, primary ~1x more reactive than a primary C-H), is as follows:

Product NameStructureType of H AbstractedNumber of HydrogensCalculated % Yield (Statistical x Reactivity)
1-chloro-2-methylbutaneCH₂Cl-CH(CH₃)-CH₂-CH₃Primary6~30%
2-chloro-2-methylbutaneCH₃-CCl(CH₃)-CH₂-CH₃Tertiary1~22%
2-chloro-3-methylbutaneCH₃-CH(CH₃)-CHCl-CH₃Secondary2~33%
1-chloro-3-methylbutaneCH₃-CH(CH₃)-CH₂-CH₂ClPrimary3~15%

Dichlorination: The dichlorination of 2-methylbutane will produce a significantly more complex mixture of isomers. Each of the four monochlorinated products can undergo a second chlorination, and the position of the second chlorine atom will be directed by the relative reactivity of the remaining C-H bonds, which are now influenced by the presence of the first chlorine atom. Predicting the exact experimental distribution is challenging without direct empirical data. However, the general principles of radical stability will still apply, favoring the formation of dichlorides resulting from the abstraction of the most reactive remaining hydrogen (tertiary > secondary > primary).

Data Presentation

Table 1: Comparison of Dichlorination Products of 2-Methylbutane and 2,2-Dimethylpropane

Feature2,2-Dimethylpropane (Neopentane)2-Methylbutane (Isopentane)
Types of C-H bonds Primary onlyPrimary, Secondary, Tertiary
Number of Monochloro Isomers 14
Number of Dichloro Isomers 2 (1,1-dichloro- and 1,3-dichloro-2,2-dimethylpropane)A complex mixture of numerous constitutional isomers and stereoisomers.
Predicted Major Dichloro Product 1,3-dichloro-2,2-dimethylpropaneDependent on reaction conditions; likely a mixture with no single highly dominant product.
Separation of Products Relatively simple due to the small number of isomers.Challenging due to the large number of isomers with potentially close boiling points.

Experimental Protocols

The following are generalized experimental protocols for the photochemical dichlorination of methylbutanes. Specific reaction conditions may need to be optimized for desired product ratios.

General Procedure for Photochemical Dichlorination
  • Reaction Setup: A three-necked round-bottom flask equipped with a gas inlet tube, a reflux condenser, and a magnetic stirrer is used. The outlet of the condenser is connected to a gas trap (e.g., a bubbler containing a sodium hydroxide (B78521) solution) to neutralize excess chlorine and hydrogen chloride gas. The reaction is performed in a well-ventilated fume hood.

  • Reactants: The alkane (2-methylbutane or 2,2-dimethylpropane) is placed in the reaction flask. The molar ratio of chlorine to alkane is a critical parameter. For dichlorination, a molar ratio of Cl₂:alkane of approximately 2:1 or higher is typically used. The reaction can be carried out in the gas phase or in an inert solvent such as carbon tetrachloride.

  • Initiation: The reaction mixture is irradiated with a UV lamp (e.g., a mercury vapor lamp) to initiate the chlorination process. Alternatively, the reaction can be initiated thermally at elevated temperatures.

  • Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to analyze the composition of the reaction mixture over time.

  • Workup: After the desired reaction time, the UV lamp is turned off, and the excess chlorine is purged from the system with an inert gas (e.g., nitrogen). The reaction mixture is washed with a dilute solution of sodium bicarbonate to remove residual HCl and then with water. The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification and Analysis: The product mixture is separated by fractional distillation. The individual fractions are then analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different dichlorinated isomers.

Mandatory Visualization

Dichlorination_Pathway cluster_neopentane Dichlorination of 2,2-Dimethylpropane cluster_isopentane Dichlorination of 2-Methylbutane Neopentane Neopentane 1-chloro-2,2-dimethylpropane 1-chloro-2,2-dimethylpropane Neopentane->1-chloro-2,2-dimethylpropane + Cl2, hv 1,1-dichloro-2,2-dimethylpropane 1,1-dichloro-2,2-dimethylpropane 1-chloro-2,2-dimethylpropane->1,1-dichloro-2,2-dimethylpropane + Cl2, hv 1,3-dichloro-2,2-dimethylpropane 1,3-dichloro-2,2-dimethylpropane 1-chloro-2,2-dimethylpropane->1,3-dichloro-2,2-dimethylpropane + Cl2, hv 2-Methylbutane 2-Methylbutane Monochloro Isomers (4) Monochloro Isomers (4) 2-Methylbutane->Monochloro Isomers (4) + Cl2, hv Dichloro Isomers (Complex Mixture) Dichloro Isomers (Complex Mixture) Monochloro Isomers (4)->Dichloro Isomers (Complex Mixture) + Cl2, hv

Caption: Reaction pathways for the dichlorination of methylbutanes.

Experimental_Workflow start Reaction Setup reactants Add Alkane and Introduce Chlorine start->reactants initiation Initiate with UV Light/Heat reactants->initiation monitoring Monitor Reaction by GC initiation->monitoring workup Wash with NaHCO3 and Water monitoring->workup drying Dry Organic Layer workup->drying purification Fractional Distillation drying->purification analysis Analyze by GC-MS purification->analysis

References

spectroscopic comparison of dichlorinated butane isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of Dichlorinated Butane (B89635) Isomers: A Guide for Researchers

This guide provides a detailed spectroscopic comparison of five dichlorinated butane isomers: 1,2-dichlorobutane, 1,3-dichlorobutane, 1,4-dichlorobutane, 2,2-dichlorobutane, and 2,3-dichlorobutane. The objective is to offer a comprehensive resource for the unambiguous identification of these isomers using mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Data Presentation

The following tables summarize the key spectroscopic data for the dichlorinated butane isomers.

Mass Spectrometry Data

The electron ionization (EI) mass spectra of dichlorobutane isomers all show a molecular ion peak, but their fragmentation patterns are distinct, allowing for differentiation. The presence of chlorine atoms is indicated by the characteristic isotopic patterns of chlorine-containing fragments.[1] Fragments with one chlorine atom will show peaks at m/z and m/z+2 in an approximate 3:1 ratio, while fragments with two chlorine atoms will have peaks at m/z, m/z+2, and m/z+4.[1]

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z) and their Relative Abundance
1,2-Dichlorobutane 126/128/13077 ([C₃H₆³⁷Cl]⁺, ~95%), 65 ([C₂H₄³⁷Cl]⁺, ~30%), 63, 55, 41, 27
1,3-Dichlorobutane 126/128/13090/92 ([C₄H₇Cl]⁺), 63/65 ([C₃H₆Cl]⁺, 100%), 55, 41, 27
1,4-Dichlorobutane 126/128/13090/92 ([C₄H₇Cl]⁺), 55 (100%), 41, 27
2,2-Dichlorobutane 126/128/13091/93 ([C₄H₈Cl]⁺), 63/65 ([C₂H₄Cl]⁺), 55, 43, 27
2,3-Dichlorobutane 126/128/13090/92 ([C₄H₇Cl]⁺), 63/65 ([C₃H₆Cl]⁺), 55, 41, 27
¹H NMR Spectroscopy Data (Solvent: CDCl₃)

Proton NMR spectroscopy is a powerful tool for isomer differentiation based on the number of unique proton environments, their chemical shifts, and signal splitting patterns (multiplicities).

IsomerChemical Shift (δ, ppm), Multiplicity, and Assignment
1,2-Dichlorobutane ~3.98 (m, 1H, -CHCl-), ~3.72 (m, 2H, -CH₂Cl), ~1.95 (m, 2H, -CH₂-), ~1.08 (t, 3H, -CH₃)
1,3-Dichlorobutane ~4.25 (m, 1H, -CHCl-), ~3.69 (t, 2H, -CH₂Cl), ~2.12 (m, 2H, -CH₂-), ~1.56 (d, 3H, -CH₃)[2]
1,4-Dichlorobutane ~3.59 (t, 4H, -CH₂Cl), ~1.95 (quintet, 4H, -CH₂-)
2,2-Dichlorobutane ~2.10 (q, 2H, -CH₂-), ~1.70 (s, 3H, -CH₃), ~1.05 (t, 3H, -CH₃)
2,3-Dichlorobutane ~4.15 (m, 2H, -CHCl-), ~1.60 (d, 6H, -CH₃)[3]
¹³C NMR Spectroscopy Data (Solvent: CDCl₃)

Carbon NMR provides clear differentiation based on the number of unique carbon environments in each isomer.

IsomerNumber of SignalsChemical Shifts (δ, ppm)
1,2-Dichlorobutane 4~65.1 (-CHCl-), ~50.2 (-CH₂Cl), ~28.9 (-CH₂-), ~11.1 (-CH₃)[4]
1,3-Dichlorobutane 4~62.3 (-CHCl-), ~48.5 (-CH₂Cl), ~38.1 (-CH₂-), ~25.9 (-CH₃)[5]
1,4-Dichlorobutane 2~44.9 (-CH₂Cl), ~29.8 (-CH₂-)
2,2-Dichlorobutane 4~89.5 (-CCl₂-), ~40.1 (-CH₂-), ~28.9 (-CH₃), ~9.9 (-CH₃)
2,3-Dichlorobutane 2~63.8 (-CHCl-), ~21.5 (-CH₃)[6]
Infrared (IR) Spectroscopy Data

The fingerprint region (below 1500 cm⁻¹) of the IR spectrum is unique for each isomer, with the C-Cl stretching vibrations being particularly informative.

IsomerC-H Stretching (cm⁻¹)C-H Bending (cm⁻¹)C-Cl Stretching (cm⁻¹)
1,2-Dichlorobutane ~2880-2970~1460, ~1380~650-750
1,3-Dichlorobutane ~2870-2960~1450, ~1380~600-700
1,4-Dichlorobutane ~2860-2950~1450~650-730
2,2-Dichlorobutane ~2880-2980~1460, ~1380~600-700
2,3-Dichlorobutane ~2880-2970~1450, ~1380~600-700

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Mass Spectrometry (GC-MS)
  • Sample Preparation : Samples are typically diluted in a volatile solvent like dichloromethane (B109758) or methanol (B129727) to a concentration of approximately 1 µg/mL.[1]

  • Instrumentation : A Gas Chromatograph-Mass Spectrometer (GC-MS) system with an electron ionization (EI) source is commonly used.[1]

  • Gas Chromatography (GC) Conditions :

    • Injector : Split/splitless injector, operated in split mode with a split ratio of 50:1.[1]

    • Injector Temperature : 250 °C.[1]

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.[1]

    • Oven Temperature Program : Initial temperature of 40 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.[1]

  • Mass Spectrometry (MS) Conditions :

    • Ionization Mode : Electron Ionization (EI).[1]

    • Electron Energy : 70 eV.[1]

    • Ion Source Temperature : 230 °C.[1]

    • Quadrupole Temperature : 150 °C.[1]

    • Mass Range : m/z 25-150.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of the isomer in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation : A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire the spectrum with a 90° pulse width.

    • A relaxation delay of 1-5 seconds is used.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled spectrum.

    • A relaxation delay of 2 seconds is typical.

    • A larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

  • Data Processing : Process the raw data using appropriate software. Reference the spectra to the TMS signal at 0.00 ppm. For ¹H NMR, integrate the signals and determine the chemical shifts, multiplicities, and coupling constants. For ¹³C NMR, identify the chemical shifts of the unique carbon signals.

Infrared (IR) Spectroscopy (FTIR)
  • Sample Preparation (Neat Liquid) :

    • Place a drop of the neat liquid sample onto a polished salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top to create a thin liquid film.

  • Instrumentation : A standard Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the clean, empty salt plates.

    • Mount the sample plates in the spectrometer's sample holder.

    • Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic differentiation of dichlorinated butane isomers.

Spectroscopic_Workflow Workflow for Spectroscopic Differentiation of Dichlorobutane Isomers cluster_start Sample cluster_techniques Spectroscopic Analysis cluster_data Data Analysis cluster_identification Isomer Identification Unknown Unknown Dichlorobutane Isomer MS Mass Spectrometry (GC-MS) Unknown->MS NMR NMR Spectroscopy (¹H and ¹³C) Unknown->NMR IR Infrared Spectroscopy (FTIR) Unknown->IR MS_Data Analyze Fragmentation Pattern & Isotopic Distribution MS->MS_Data NMR_Data Analyze Chemical Shifts, Multiplicities & Coupling NMR->NMR_Data IR_Data Analyze Fingerprint Region & C-Cl Stretching IR->IR_Data Identification Compare Experimental Data to Reference Spectra MS_Data->Identification NMR_Data->Identification IR_Data->Identification

Caption: A generalized workflow for the analysis of dichlorobutane isomers.

References

A Comparative Guide to the Conformational Analysis of 2,2-dichloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative computational analysis of the conformational landscape of 2,2-dichloro-3-methylbutane. Due to the limited availability of direct experimental and computational studies on this specific molecule, this guide leverages data from structurally similar halogenated alkanes to predict its behavior and offer a framework for future research. The principles and methodologies outlined herein are broadly applicable to the conformational analysis of flexible molecules in drug discovery and materials science.

Introduction to Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.[1] These different arrangements, known as conformations or conformers, can have significantly different energies, influencing the molecule's physical, chemical, and biological properties. In drug development, understanding the conformational preferences of a molecule is crucial for predicting its binding affinity to a biological target. Computational methods have become an indispensable tool for exploring the conformational space of molecules and identifying low-energy, populated conformers.[2]

Comparison with Structurally Related Halogenated Alkanes

To understand the conformational preferences of this compound, we can draw comparisons with simpler, well-studied halogenated alkanes such as 1,2-dichloroethane (B1671644) and 2,3-dichlorobutane.

1,2-Dichloroethane: This molecule is a classic example used to introduce the concepts of anti and gauche conformations. The anti conformer, where the two chlorine atoms are 180° apart, is the most stable due to minimized steric and dipole-dipole repulsions. The gauche conformers, with a Cl-C-C-Cl dihedral angle of approximately 60°, are higher in energy.[3]

2,3-Dichlorobutane: This molecule exists as three stereoisomers: (2R,3R), (2S,3S), and meso. For the chiral isomers, the anti conformation, with the two chlorine atoms pointed away from each other, is generally the most stable. However, the relative energies of the gauche and anti conformers can be influenced by solvent effects and intramolecular interactions.[4] NMR spectroscopy is a powerful experimental technique for studying the populations of different conformers in solution.[5]

Expected Conformational Preferences of this compound:

For this compound, the key rotational bond is C2-C3. The bulky tert-butyl-like group (C(CH3)2Cl2) attached to C2 and the isopropyl group on C3 will lead to significant steric hindrance. We can predict the relative stability of the staggered conformations by considering the steric interactions between the large groups.

A Newman projection looking down the C2-C3 bond would show three staggered conformations. The most stable conformer is expected to be the one where the bulky chlorine atoms and methyl groups are positioned to minimize steric clash. Conversely, the eclipsed conformations will be significantly higher in energy.

Data Presentation: A Comparative Overview

MoleculeConformer TransitionEnergy Difference (kcal/mol)Method
Butane Gauche -> Anti0.9Experimental
1,2-Dichloroethane Gauche -> Anti1.1 - 1.3Experimental/Computational[3]
2,3-Dichlorobutane (meso) Gauche -> Anti~0.5Computational
2-Methylbutane Gauche -> Anti0.8 - 1.0Computational

Note: The energy values can vary depending on the experimental conditions (gas phase vs. solvent) and the level of theory used in computations.

Experimental and Computational Protocols

A thorough conformational analysis typically involves a combination of computational and experimental methods.

Computational Protocol

A standard computational workflow for conformational analysis is outlined below.[6][7] This multi-step process aims to identify all low-energy conformers and accurately calculate their relative energies.

  • Initial 3D Structure Generation: A starting 3D structure of the molecule is generated using molecular building software.

  • Conformational Search: A systematic or stochastic search of the conformational space is performed. This can be achieved through:

    • Systematic Search: Rotating all rotatable bonds by a defined increment. This is suitable for molecules with a small number of rotatable bonds.

    • Stochastic/Molecular Dynamics Search: Using methods like molecular dynamics simulations or Monte Carlo searches to explore the potential energy surface.[7]

  • Geometry Optimization and Energy Minimization: The geometries of the identified conformers are optimized to find the nearest local energy minimum. This is typically done using quantum mechanical (QM) methods, such as Density Functional Theory (DFT), or high-level ab initio methods.[3][8] A common choice is the B3LYP functional with a basis set like 6-31G(d).[3]

  • Vibrational Frequency Analysis: Frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the Gibbs free energy.

  • Final Energy Ranking: The relative energies of the conformers are calculated, including the Gibbs free energy corrections, to determine their relative populations at a given temperature.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for studying conformational equilibria in solution.[5]

  • Sample Preparation: The compound of interest is dissolved in a suitable deuterated solvent.

  • Data Acquisition: 1H and 13C NMR spectra are acquired. Temperature-dependent NMR studies can provide valuable information about the thermodynamics of the conformational exchange.

  • Spectral Analysis: The chemical shifts and coupling constants are sensitive to the molecular conformation. By analyzing these parameters, particularly the vicinal coupling constants (3JHH), the relative populations of the different conformers can be determined using the Karplus equation.

Experimental Protocol: Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the geometric structure of molecules in the gas phase, free from intermolecular interactions.[9][10]

  • Sample Introduction: A gaseous sample of the molecule is introduced into a high-vacuum chamber.

  • Electron Diffraction: A high-energy electron beam is scattered by the gas molecules.

  • Data Collection: The scattered electrons form a diffraction pattern that is recorded on a detector.

  • Structural Refinement: The diffraction data is analyzed to determine bond lengths, bond angles, and dihedral angles of the most stable conformer(s) present in the gas phase. This experimental data can be used to validate and refine the results from computational studies.

Visualization of Computational Workflow

The following diagram illustrates a typical workflow for a computational conformational analysis.

conformational_analysis_workflow cluster_input Input cluster_search Conformational Search cluster_optimization Optimization & Refinement cluster_analysis Analysis & Output start Molecular Structure (2D or 3D) search Systematic or Stochastic Search start->search Generate initial conformers geom_opt Geometry Optimization (e.g., DFT) search->geom_opt Optimize geometries freq_calc Frequency Calculation geom_opt->freq_calc Verify minima & get thermochemistry energy_rank Relative Energy Calculation freq_calc->energy_rank Calculate Gibbs free energies thermo_analysis Thermodynamic Analysis energy_rank->thermo_analysis Determine populations final_ensemble Final Conformer Ensemble thermo_analysis->final_ensemble Identify significant conformers

Caption: A flowchart of the computational workflow for conformational analysis.

Conclusion

While direct experimental data for this compound is scarce, a comparative analysis with structurally related molecules provides valuable insights into its likely conformational preferences. The steric bulk of the dichloro-substituted carbon and the adjacent isopropyl group are expected to be the dominant factors governing the relative energies of its conformers. The computational and experimental protocols detailed in this guide offer a robust framework for a comprehensive conformational analysis of this compound and other flexible molecules of interest to the research and drug development community. Future studies combining high-level computational analysis with experimental validation through NMR spectroscopy or gas-phase electron diffraction are encouraged to fully elucidate the conformational landscape of this molecule.

References

A Comparative Guide to Confirming the Purity of 2,2-dichloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. This guide provides a detailed comparison of analytical methods for confirming the purity of 2,2-dichloro-3-methylbutane, a halogenated alkane that may find application in various synthetic pathways. We present experimental protocols and comparative data for the most effective techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Introduction to Purity Assessment

The confirmation of a compound's purity is a critical step in chemical synthesis and drug development. Impurities can lead to unwanted side reactions, lower yields, and in the context of pharmaceuticals, potential toxicity. For a compound like this compound, potential impurities could arise from the starting materials, side reactions during synthesis (such as elimination or isomerization), or decomposition. Common analytical techniques are employed to separate, identify, and quantify the main component and any impurities present.

Key Analytical Techniques for Purity Determination

Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful and complementary methods for assessing the purity of volatile and semi-volatile organic compounds like this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates compounds based on their volatility and interaction with a stationary phase in a capillary column. The separated compounds are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification. GC-MS is highly sensitive and excellent for detecting and quantifying trace impurities.[1][2][3]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR provides structural information and can be used for quantitative analysis without the need for a specific reference standard for the analyte.[4][5] The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal, allowing for the determination of the relative amounts of different compounds in a sample.[6][7][8]

Comparison of Analytical Methods

The choice of analytical method often depends on the specific requirements of the analysis, such as the need for high sensitivity, the availability of reference standards, and the type of information required (qualitative vs. quantitative).

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation by chromatography, identification by mass-to-charge ratio.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Sensitivity High (ppm to ppb level). Excellent for trace analysis.Moderate (typically requires >1% for accurate quantification).
Quantification Requires a reference standard for accurate quantification.Can be performed with an internal or external standard of a different compound.
Sample Throughput Relatively high.Can be lower due to longer acquisition times for high precision.
Information Provided Retention time, mass spectrum (fragmentation pattern).Chemical structure, stereochemistry, and relative concentration of components.
Destructive? Yes, the sample is consumed.No, the sample can be recovered.

Experimental Protocols

Below are detailed protocols for the analysis of this compound purity using GC-MS and qNMR.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the separation and identification of this compound and potential impurities.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-200.

  • Scan Speed: 1000 amu/s.

Sample Preparation:

  • Prepare a 1000 ppm stock solution of the this compound sample in high-purity hexane.

  • Perform serial dilutions to prepare working standards of 1, 5, 10, 25, and 50 ppm.

Quantitative ¹H NMR (qNMR) Protocol

This protocol outlines the procedure for determining the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Parameters:

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

  • Internal Standard: Maleic acid (high purity, accurately weighed).

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

  • Number of Scans: 16 (can be increased for higher signal-to-noise).

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a clean, dry NMR tube. Record the exact weight.

  • Accurately weigh approximately 10 mg of maleic acid (internal standard) and add it to the same NMR tube. Record the exact weight.

  • Add approximately 0.75 mL of CDCl₃ to the NMR tube.

  • Cap the tube and gently invert to dissolve the sample and internal standard completely.

Data Processing and Purity Calculation:

  • Acquire the ¹H NMR spectrum.

  • Phase the spectrum and perform baseline correction.

  • Integrate a well-resolved signal of this compound (e.g., the methine proton) and the signal of the internal standard (the two olefinic protons of maleic acid).

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the internal standard

Illustrative Data and Comparison

To demonstrate the application of these methods, a hypothetical sample of this compound was analyzed. The synthesis of this compound from 3-methyl-2-butanol (B147160) and a chlorinating agent could potentially lead to impurities such as the isomeric 2,3-dichloro-2-methylbutane and elimination products like 3-methyl-1-butene (B165623) or 2-methyl-2-butene.

GC-MS Data Summary
Retention Time (min)Compound NameArea %Identification Method
3.53-Methyl-1-butene0.15Mass Spectrum Library Match
4.22-Methyl-2-butene0.25Mass Spectrum Library Match
9.8This compound 99.5Mass Spectrum Library Match
10.12,3-dichloro-2-methylbutane0.1Mass Spectrum Library Match
qNMR Data Summary
Signal (ppm)MultiplicityIntegrationAssignment
6.29s2.00Maleic acid (Internal Standard)
4.15m1.00-CH- of this compound
1.15d6.00-CH(CH₃)₂ of this compound
1.98s3.00-C(Cl)₂-CH₃ of this compound

Purity Calculation from qNMR: Based on the integration values and the weights of the sample and internal standard, the purity of the this compound was calculated to be 99.4%.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for GC-MS and qNMR analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Prepare Stock & Dilutions Sample->Dilution Solvent Hexane Solvent->Dilution Injection Inject into GC Dilution->Injection Separation Separation on Column Injection->Separation Detection MS Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration LibrarySearch Mass Spectral Library Search Chromatogram->LibrarySearch Quantification Quantify Components Integration->Quantification

Caption: Workflow for GC-MS purity analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Weigh Sample Mix Dissolve Sample->Mix Standard Weigh Internal Standard Standard->Mix Solvent Add Deuterated Solvent Solvent->Mix Acquisition Acquire 1H NMR Spectrum Mix->Acquisition Processing Phase & Baseline Correction Acquisition->Processing Integration Integrate Signals Processing->Integration Calculation Calculate Purity Integration->Calculation

Caption: Workflow for qNMR purity analysis.

Conclusion

Both GC-MS and qNMR are highly effective methods for confirming the purity of this compound. GC-MS offers superior sensitivity for detecting trace impurities, making it ideal for identifying unknown contaminants. qNMR, on the other hand, provides a direct and accurate measure of absolute purity without the need for an identical reference standard, and it also gives valuable structural confirmation. For a comprehensive and robust assessment of purity, it is often recommended to use both techniques orthogonally. This dual approach ensures both high sensitivity to trace impurities and an accurate determination of the bulk purity, providing the highest level of confidence for researchers and drug development professionals.

References

Navigating the Synthesis of 2,2-dichloro-3-methylbutane: A Comparative Guide to Dichlorination Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of halogenated organic compounds is a critical process. Among these, 2,2-dichloro-3-methylbutane, a geminal dichloride, presents a unique synthetic challenge. This guide provides a comparative analysis of potential methods for its synthesis, primarily focusing on the dichlorination of the readily available precursor, 3-methyl-2-butanone (B44728). While direct experimental data for the synthesis of this compound is limited in publicly available literature, this guide draws upon established methodologies for the geminal dichlorination of ketones, providing a foundational framework for further investigation.

Comparison of Synthesis Methods

The conversion of a ketone to a geminal dichloride is a key transformation in organic synthesis. Several reagents are known to effect this change, each with its own set of advantages and disadvantages in terms of reactivity, reaction conditions, and substrate scope. The primary candidate for the precursor to this compound is 3-methyl-2-butanone. The most promising methods for its conversion are detailed below.

MethodReagent(s)Typical Reaction ConditionsReported Yield (for similar ketones)Key AdvantagesKey Disadvantages
Method 1 Phosphorus Pentachloride (PCl₅)Neat or in a non-polar solvent (e.g., CCl₄, benzene), often with heating.Moderate to goodReadily available and inexpensive reagent.Harsh reaction conditions, formation of phosphorus oxychloride (POCl₃) as a byproduct which requires careful removal.
Method 2 Tungsten Hexachloride (WCl₆)Dichloromethane (B109758) (CH₂Cl₂) as solvent, reflux.Good to excellent for simple ketones.Milder conditions compared to PCl₅.Reagent is more expensive and sensitive to moisture.
Method 3 Phosgene (COCl₂) or Thionyl Chloride (SOCl₂) with a CatalystIn the presence of a catalyst such as a tertiary amine or a phosphine (B1218219) derivative.GoodGaseous byproducts (CO₂ or SO₂) are easily removed.Phosgene is extremely toxic and requires specialized handling.

Experimental Protocols

The following are generalized experimental protocols for the geminal dichlorination of ketones, which can be adapted for the synthesis of this compound from 3-methyl-2-butanone.

Method 1: Dichlorination using Phosphorus Pentachloride (PCl₅)

Principle: Phosphorus pentachloride reacts with the carbonyl group of a ketone, replacing the oxygen atom with two chlorine atoms. Phosphorus oxychloride is formed as a byproduct.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3-methyl-2-butanone (1.0 eq).

  • Slowly add phosphorus pentachloride (1.1 - 1.2 eq) in portions. The reaction can be exothermic.

  • Once the initial reaction subsides, heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess PCl₅ and hydrolyze the phosphorus oxychloride.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Method 2: Dichlorination using Tungsten Hexachloride (WCl₆)

Principle: Tungsten hexachloride is a Lewis acid that can activate the carbonyl group of a ketone, facilitating its conversion to a geminal dichloride under relatively mild conditions.

Experimental Protocol:

  • To a solution of 3-methyl-2-butanone (1.0 eq) in anhydrous dichloromethane in a flame-dried, inert-atmosphere flask, add tungsten hexachloride (1.0 - 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and quench by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent in vacuo.

  • The resulting crude product can be purified by column chromatography on silica (B1680970) gel or by fractional distillation.

Reaction Pathway Diagrams

The following diagrams illustrate the logical flow of the synthesis of this compound from 3-methyl-2-butanone using the described methods.

Synthesis_Method_1 3-methyl-2-butanone 3-methyl-2-butanone Reaction_Vessel Reaction (Reflux) 3-methyl-2-butanone->Reaction_Vessel PCl5 PCl5 PCl5->Reaction_Vessel Quenching Quenching (Ice) Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Distillation) Extraction->Purification This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound using PCl₅.

Synthesis_Method_2 3-methyl-2-butanone 3-methyl-2-butanone Reaction_Vessel Reaction (Reflux in CH2Cl2) 3-methyl-2-butanone->Reaction_Vessel WCl6 WCl6 WCl6->Reaction_Vessel Quenching Quenching (NaHCO3 soln) Reaction_Vessel->Quenching Workup Aqueous Workup Quenching->Workup Purification Purification (Chromatography/Distillation) Workup->Purification This compound This compound Purification->this compound

A Comparative Guide to the Properties of 2,2-Dichloro-3-methylbutane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the physicochemical properties of 2,2-dichloro-3-methylbutane and its structural isomers. Due to a notable scarcity of experimentally determined data for this compound in readily available literature, this guide also presents data for related chlorinated alkanes to provide a comparative context for predicted properties and potential applications. All quantitative data is summarized in clear, structured tables, and detailed experimental protocols for key property measurements are provided.

Introduction to this compound

This compound is a halogenated alkane with the chemical formula C₅H₁₀Cl₂ and a molecular weight of 141.04 g/mol .[1][2][3] Its structure features a butane (B89635) backbone with two chlorine atoms on the second carbon and a methyl group on the third. While its specific applications are not widely documented, related chlorinated hydrocarbons are utilized as solvents, intermediates in organic synthesis, and have been studied for their chemical reactivity.[4] This guide aims to consolidate the available information and provide a framework for its comparison with other relevant compounds.

Comparative Analysis of Physical Properties

A direct comparison of the physical properties of this compound is hampered by the limited availability of experimental data. However, by examining its structural isomers and other related dichlorinated alkanes, we can infer trends and estimate its properties. Branching in alkanes tends to lower the boiling point due to a reduction in the surface area available for intermolecular London dispersion forces.[5] The position of the halogen atoms also influences the molecule's polarity and, consequently, its boiling point.[6][7]

Table 1: Physical Properties of Dichlorinated Butane and Pentane Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
This compound 17773-66-9C₅H₁₀Cl₂141.04Not availableNot availableNot available
1,5-Dichloropentane 628-76-2C₅H₁₀Cl₂141.04180-1.144
2-Chloro-2-methylbutane 594-36-5C₅H₁₁Cl106.5985-86-730.866 (at 25°C)
2,2-Dichloro-3,3-dimethylbutane 594-84-3C₆H₁₂Cl₂155.07Not availableNot availableNot available

Note: Data for isomers and related compounds are provided for comparative purposes. The absence of data for this compound is noted as "Not available."

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and identification of organic compounds. While specific spectra for this compound are not readily found in the literature, the expected spectral features can be predicted based on its structure and comparison with related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments. The chemical shifts of protons are influenced by the electronegativity of nearby atoms, with protons closer to chlorine atoms appearing at a higher chemical shift (downfield).[8]

¹³C NMR: The carbon NMR spectrum provides direct information about the carbon skeleton.[9] The chemical shifts of carbon atoms bonded to electronegative halogens are shifted downfield.[10][11][12] For this compound, distinct signals for each of the five carbon atoms in their unique chemical environments would be expected.

Infrared (IR) Spectroscopy

The IR spectrum of an alkyl halide is characterized by the stretching and bending vibrations of its carbon-halogen and carbon-hydrogen bonds. The C-Cl stretching vibrations typically appear in the fingerprint region of the spectrum, between 550 and 850 cm⁻¹.[13][14] The C-H stretching and bending vibrations of the alkyl groups will also be present.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited in the comparison of halogenated alkanes.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Apparatus:

  • Heating mantle or oil bath

  • Round-bottom flask

  • Distillation head with a condenser

  • Thermometer

  • Receiving flask

  • Boiling chips

Procedure:

  • Place a small volume of the liquid sample into the round-bottom flask and add a few boiling chips to ensure smooth boiling.

  • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

  • Begin heating the flask gently.

  • Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

  • Record the atmospheric pressure at the time of the measurement, as boiling point varies with pressure.

Determination of Density

Density is the mass of a substance per unit volume.

Apparatus:

  • Pycnometer (a small glass flask with a precise volume)

  • Analytical balance

  • Water bath for temperature control

Procedure:

  • Clean and dry the pycnometer thoroughly and record its empty mass.

  • Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped.

  • Place the filled pycnometer in a water bath at a constant, known temperature (e.g., 20°C) to allow the liquid to reach thermal equilibrium.

  • Carefully remove any excess liquid that has expanded out of the capillary opening.

  • Dry the outside of the pycnometer and weigh it.

  • The mass of the liquid is the difference between the mass of the filled and empty pycnometer.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

Apparatus:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • Pipettes

Procedure for ¹H NMR:

  • Dissolve a small amount of the sample (typically 5-10 mg) in approximately 0.6-0.7 mL of a deuterated solvent in an NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. This typically involves tuning and shimming the instrument to optimize the magnetic field homogeneity.

  • Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

  • The chemical shifts, splitting patterns, and integration values of the peaks provide information about the proton environments in the molecule.[17][18]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Apparatus:

  • Fourier Transform Infrared (FTIR) spectrometer

  • Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

  • Pipette

Procedure (using salt plates for a liquid sample):

  • Place a drop of the liquid sample onto one salt plate.

  • Carefully place the second salt plate on top to create a thin film of the liquid between the plates.

  • Place the salt plates in the sample holder of the FTIR spectrometer.

  • Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • The resulting spectrum shows the absorbance or transmittance of infrared radiation as a function of wavenumber, revealing the characteristic vibrational frequencies of the functional groups present.[19][20]

Logical Workflow for Halogenated Alkane Analysis

The following diagram illustrates a logical workflow for the characterization and comparison of a halogenated alkane like this compound.

HalogenatedAlkaneAnalysis cluster_synthesis Synthesis & Purification cluster_phys_char Physical Characterization cluster_spec_char Spectroscopic Characterization cluster_comp Comparative Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Distillation) Synthesis->Purification BoilingPoint Boiling Point Determination Purification->BoilingPoint MeltingPoint Melting Point Determination (if solid at RT) Purification->MeltingPoint Density Density Measurement Purification->Density NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS DataComparison Compare with Isomers & Analogs BoilingPoint->DataComparison MeltingPoint->DataComparison Density->DataComparison NMR->DataComparison IR->DataComparison MS->DataComparison

Caption: Workflow for the synthesis, characterization, and comparative analysis of a halogenated alkane.

Safety Information

Halogenated alkanes should be handled with care in a well-ventilated fume hood, as they can be volatile and may have toxic properties. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Specific safety data sheets (SDS) for each compound should be consulted before use for detailed handling and disposal information.[21]

Conclusion

This guide consolidates the limited available information on the properties of this compound and provides a comparative framework using data from its isomers and other related chlorinated alkanes. The provided experimental protocols offer a standardized approach for the determination of key physical and spectroscopic properties, which will be crucial for any future experimental characterization of this compound. The scarcity of experimental data highlights an opportunity for further research to fully characterize this compound and explore its potential applications.

References

Unveiling the Spectroscopic Signature of 2,2-dichloro-3-methylbutane: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide cross-referencing the spectral data of 2,2-dichloro-3-methylbutane with its structural isomers. This guide provides a detailed comparison of available experimental data from ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, alongside standardized experimental protocols for data acquisition.

Comparative Spectral Data

The following tables summarize the available experimental spectral data for this compound and its isomers. It is important to note that experimental ¹H NMR, ¹³C NMR, and IR data for this compound were not found in the searched public databases. The provided mass spectrometry data is sourced from the NIST WebBook.[1][2][3]

Table 1: ¹H NMR Spectral Data (Chemical Shift δ [ppm])

CompoundProton EnvironmentChemical Shift (δ)Multiplicity
This compound Data not availableData not availableData not available
2-chloro-2-methylbutane (B165293) [4][5][6][7][8]-CH₃ (next to C-Cl)1.55Singlet
-CH₂-1.75Quartet
-CH₃ (ethyl group)1.05Triplet
1,2-dichloro-3-methylbutane Data not availableData not availableData not available
1,3-dichloro-2-methylbutane Data not availableData not availableData not available
2,3-dichloro-2-methylbutane Data not availableData not availableData not available

Table 2: ¹³C NMR Spectral Data (Chemical Shift δ [ppm])

CompoundCarbon EnvironmentChemical Shift (δ)
This compound Data not availableData not available
2-chloro-2-methylbutane [9][10]C-Cl71.3
-CH₂-38.8
-CH₃ (next to C-Cl)30.9
-CH₃ (ethyl group)9.3
1,2-dichloro-3-methylbutane [11]C1 (-CH₂Cl)52.1
C2 (-CHCl-)71.8
C3 (-CH-)34.5
C4/C5 (-CH₃)19.8, 16.9
1,3-dichloro-2-methylbutane Data not availableData not available
2,3-dichloro-2-methylbutane Data not availableData not available

Table 3: Mass Spectrometry Data (m/z and Relative Intensity)

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z) and Relative Intensities
This compound [1][3]140, 142 (low abundance)105 (M-Cl)⁺, 69 (C₅H₉)⁺, 43 (C₃H₇)⁺
2-chloro-2-methylbutane [12]106, 10877 (M-C₂H₅)⁺, 71 (C₅H₁₁)⁺, 43 (C₃H₇)⁺
1,2-dichloro-3-methylbutane Data not availableData not available
1,3-dichloro-2-methylbutane [13][14][15]140, 142105 (M-Cl)⁺, 69 (C₅H₉)⁺, 55 (C₄H₇)⁺, 41 (C₃H₅)⁺
2,3-dichloro-2-methylbutane Data not availableData not available

Table 4: Infrared (IR) Spectroscopy Data (Wavenumber cm⁻¹)

CompoundKey Absorptions (cm⁻¹) and Functional Group Assignments
This compound Data not available
2-chloro-2-methylbutane [16][17]2970-2850 (C-H stretch), 1465, 1380 (C-H bend), ~750 (C-Cl stretch)
1,2-dichloro-3-methylbutane Data not available
1,3-dichloro-2-methylbutane [13]2965-2875 (C-H stretch), 1470, 1385 (C-H bend), ~700-800 (C-Cl stretch)
2,3-dichloro-2-methylbutane Data not available

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques cited in this guide.

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The solution should be free of any particulate matter.

  • Instrumentation: Utilize a high-resolution Fourier Transform Nuclear Magnetic Resonance (FT-NMR) spectrometer, typically operating at a frequency of 300 MHz or higher.

  • Data Acquisition:

    • Lock the spectrometer to the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the peaks to determine the relative ratios of different protons.

¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-100 mg of the analyte in 0.6-0.7 mL of a deuterated solvent.

  • Instrumentation: Use a high-resolution FT-NMR spectrometer with a carbon-observe probe.

  • Data Acquisition:

    • Employ a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

    • A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Perform a Fourier transform on the FID.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the solvent peaks (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatography (GC) system for separation and purification.

  • Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.

  • Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions, and a mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty salt plates.

    • Place the sample in the spectrometer's beam path.

    • Acquire the sample spectrum. The instrument measures the absorption of infrared radiation at different wavenumbers.

  • Data Processing: The spectrometer's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the spectroscopic identification of an unknown compound, such as this compound.

Spectral_Analysis_Workflow cluster_0 Initial Analysis cluster_1 Functional Group & Connectivity Analysis cluster_2 Structure Elucidation Sample_Preparation Sample Preparation Mass_Spectrometry Mass Spectrometry (MS) Sample_Preparation->Mass_Spectrometry IR_Spectroscopy Infrared (IR) Spectroscopy Sample_Preparation->IR_Spectroscopy NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, DEPT, COSY, etc.) Sample_Preparation->NMR_Spectroscopy Molecular_Formula Determine Molecular Formula & Molecular Weight Mass_Spectrometry->Molecular_Formula Combine_Data Combine All Spectral Data Molecular_Formula->Combine_Data Functional_Groups Identify Functional Groups IR_Spectroscopy->Functional_Groups Functional_Groups->Combine_Data Carbon_Framework Determine Carbon Skeleton & Proton Connectivity NMR_Spectroscopy->Carbon_Framework Carbon_Framework->Combine_Data Propose_Structure Propose Candidate Structure(s) Combine_Data->Propose_Structure Compare_Literature Compare with Literature Data & Reference Spectra Propose_Structure->Compare_Literature Final_Structure Confirm Structure Compare_Literature->Final_Structure

Caption: Logical workflow for chemical structure elucidation using spectral data.

References

Safety Operating Guide

Proper Disposal of 2,2-Dichloro-3-methylbutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2,2-Dichloro-3-methylbutane is a critical aspect of laboratory safety and environmental responsibility. As a halogenated hydrocarbon, this compound requires specific handling procedures to mitigate risks to personnel and the environment. This guide provides essential information on the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) for specific handling and safety information. In the absence of a specific SDS for this compound, it should be handled as a hazardous chemical with potential for toxicity and environmental harm.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Chemical splash goggles are mandatory.

  • Lab Coat: A fully buttoned lab coat should be worn.

  • Ventilation: All handling and disposal preparation should be conducted within a properly functioning chemical fume hood to avoid inhalation of vapors.

Waste Classification and Segregation

This compound is classified as a halogenated organic waste . Proper segregation is crucial to prevent dangerous reactions and to ensure compliant disposal.

  • Do Not Mix: Never mix halogenated organic waste with non-halogenated solvents, as this can significantly increase disposal costs and complexity.[1]

  • Incompatible Materials: Keep this compound waste separate from the following:

    • Acids[1]

    • Bases[1]

    • Oxidizing agents

    • Reactive metals

Step-by-Step Disposal Procedure

  • Container Selection:

    • Use a designated, compatible waste container. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

    • The container must be in good condition, with a secure, leak-proof screw cap.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste ".

    • Identify the contents as "Halogenated Organic Waste ".

    • List all chemical constituents and their approximate concentrations. For this compound, provide the full chemical name.

    • Indicate the potential hazards (e.g., Flammable, Toxic).

    • Include the date of waste accumulation.

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[1]

    • The SAA should be a secondary containment system, such as a chemical-resistant tray or cabinet, to contain any potential leaks.

    • Keep the waste container closed at all times, except when adding waste.

  • Request for Pickup:

    • Once the container is full (do not overfill; leave some headspace for expansion) or when the waste is no longer being generated, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Quantitative Data Summary

ParameterGuideline
Waste Classification Halogenated Organic Waste
RCRA Waste Code (Potential) F002 (if a spent solvent)
Container Type High-Density Polyethylene (HDPE) or Glass with a secure cap
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containment
Incompatible Wastes Non-halogenated solvents, acids, bases, oxidizers, reactive metals
Disposal Method Collection by institutional Environmental Health & Safety (EHS) for incineration or other approved treatment methods.[2] Do not dispose of down the drain.

Experimental Protocols

There are no experimental protocols for the direct treatment or neutralization of this compound in a standard laboratory setting. The standard and required procedure is collection and disposal via a licensed hazardous waste management service, typically coordinated by the institution's EHS office.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_accumulate Accumulation cluster_disposal Disposal A Identify Waste as Halogenated Hydrocarbon B Select Compatible Waste Container A->B C Label Container Correctly (Hazardous Waste, Contents) B->C D Place in Satellite Accumulation Area (SAA) C->D E Keep Container Closed D->E F Segregate from Incompatible Wastes E->F G Request Waste Pickup from EHS F->G H EHS Transports to Waste Facility G->H

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure working environment and protecting our ecosystem. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Comprehensive Safety Protocol for Handling 2,2-Dichloro-3-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2,2-Dichloro-3-methylbutane was located. The following guidance is a conservative recommendation based on the safety data of structurally similar chemicals, including 2-Chloro-2-methylbutane and other chlorinated alkanes. It is imperative to handle this chemical with caution and to conduct a thorough risk assessment before use.

This document provides essential safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

Based on analogous compounds, this compound is anticipated to be a highly flammable liquid and vapor that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]

Key Hazards:

  • Flammability: Highly flammable liquid and vapor.[1][2] Keep away from heat, sparks, open flames, and hot surfaces.[1][2][3] Vapors may form explosive mixtures with air.[4]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to ensure personnel safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale & Citation
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and irritation.
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield should be worn if there is a splash hazard.To protect against eye irritation and serious eye damage.[1]
Skin and Body Protection Flame-retardant, antistatic protective clothing or a lab coat.[4] Consider chemical-resistant coveralls for larger quantities or increased splash potential.To protect skin from irritation and prevent ignition from static discharge.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If vapors or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.To prevent respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Assemble all necessary equipment and PPE before handling the chemical.

    • Locate the nearest emergency eyewash station and safety shower.[5]

    • Have appropriate fire extinguishing media readily available (e.g., dry sand, dry chemical, or alcohol-resistant foam).[3]

  • Handling:

    • Ground and bond all containers and receiving equipment to prevent static discharge.[6]

    • Use only non-sparking tools.[6][7]

    • Work exclusively within a chemical fume hood to minimize inhalation exposure.

    • Avoid contact with skin, eyes, and clothing.[2]

    • Keep the container tightly closed when not in use.[2][3]

    • Wash hands thoroughly after handling.[2][3]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][7]

    • Keep away from heat, sparks, open flames, and other ignition sources.[2][3]

    • Store in a flammables-approved cabinet.

Disposal Plan

  • Waste Collection: Collect all waste material containing this compound in a designated, properly labeled, and sealed container. Do not mix with other waste streams.

  • Container Disposal: Handle uncleaned, empty containers as you would the product itself.

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_risk Conduct Risk Assessment prep_ppe Gather Required PPE prep_risk->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_emergency Locate Emergency Equipment prep_setup->prep_emergency handle_ground Ground Equipment prep_emergency->handle_ground handle_transfer Transfer Chemical handle_ground->handle_transfer handle_use Perform Experiment handle_transfer->handle_use handle_close Securely Close Container handle_use->handle_close cleanup_decon Decontaminate Work Area handle_close->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe Remove & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.